Potassium hydrogen fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
FHK |
|---|---|
Molecular Weight |
59.1047 g/mol |
InChI |
InChI=1S/FH.K/h1H; |
InChI Key |
FWZMWMSAGOVWEZ-UHFFFAOYSA-N |
Canonical SMILES |
F.[K] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is an inorganic compound with significant applications in chemical synthesis and various industrial processes. This guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental protocols. Quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile fluorinating agent.
Chemical Properties
Potassium hydrogen fluoride is a colorless crystalline solid.[1] It is an acidic salt that is highly soluble in water and slightly soluble in alcohols like ethanol (B145695) and methanol, but insoluble in most organic solvents.[1] The aqueous solution of KHF₂ is acidic, with a saturated solution exhibiting a pH of approximately 3.0.[1]
Upon heating, this compound is stable up to its melting point but decomposes at temperatures above 400°C to yield potassium fluoride (KF) and hydrogen fluoride (HF) gas.[1]
One of the most critical chemical properties of KHF₂ is its role as a fluorinating agent. The bifluoride ion ([HF₂]⁻) can donate a fluoride ion in chemical reactions, making it a valuable reagent in the synthesis of organic and inorganic fluorides.[1] This property is leveraged in various applications, including the electrolytic production of fluorine gas and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
In aqueous solutions, the bifluoride ion exists in equilibrium with hydrogen fluoride and the fluoride ion:
[HF₂]⁻ ⇌ HF + F⁻[1]
This equilibrium contributes to the acidic nature of KHF₂ solutions and their ability to etch glass and corrode metals.[1]
Structure
This compound is an ionic compound composed of potassium cations (K⁺) and bifluoride anions ([HF₂]⁻).[1] The solid-state structure of KHF₂ has a tetragonal crystal system with the space group I4/mcm.[1] In this structure, each potassium ion is coordinated to eight fluoride anions.[1]
The bifluoride anion possesses a linear and centrosymmetric structure (D∞h symmetry).[1] It is characterized by a very strong and symmetric hydrogen bond between the two fluorine atoms, which is one of the strongest known hydrogen bonds.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | KHF₂ | [1] |
| Molar Mass | 78.10 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 239 °C | [1] |
| Boiling Point | Decomposes above 400 °C | [1] |
| Density | 2.37 g/cm³ | [1] |
| Solubility in Water | 39.2 g/100 mL at 20 °C | [2] |
| pH of Saturated Solution | ~3.0 | [1] |
Table 2: Structural Parameters of the Bifluoride Ion ([HF₂]⁻)
| Parameter | Value | Reference |
| Symmetry | D∞h (linear, centrosymmetric) | [1] |
| H-F Bond Distance | ~1.14 Å | [1] |
| F-F Separation | ~2.29 Å | [1] |
| Hydrogen Bond Energy | ~163 kJ/mol | [1] |
Experimental Protocols
Laboratory Synthesis of this compound
This protocol describes the synthesis of KHF₂ via the neutralization of potassium hydroxide (B78521) with hydrofluoric acid.
Materials:
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
40% Hydrofluoric acid (HF)
-
Platinum or nickel vessel
-
Ice-salt mixture
-
Büchner funnel
-
Desiccator with phosphorus(V) oxide
-
Vacuum oven
Procedure:
-
Cool 25 mL of 40% hydrofluoric acid in a platinum or nickel vessel using an ice-salt mixture.
-
Slowly add a calculated amount of potassium hydroxide or potassium carbonate in small portions with constant stirring.
-
Continue the addition until the evolution of carbon dioxide ceases (if using carbonate) and the pH of the solution is approximately 6 (slightly acidic).
-
Cool the resulting solution to 0°C to induce crystallization.
-
Collect the formed crystals by filtration using a Büchner funnel.
-
Dry the crystals in a desiccator over phosphorus(V) oxide.
-
For further dehydration, place the crystals in a vacuum oven and dry at 150°C until a constant mass is achieved.[1]
Purification by Recrystallization
Impurities such as copper fluoride (CuF₂) can be removed by recrystallization.
Procedure:
-
Dissolve the impure KHF₂ in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals as described in the synthesis protocol.[3]
Quantitative Analysis: Titration of Bifluoride
This protocol outlines a two-stage acid-base titration to determine the concentration of bifluoride.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 N)
-
Phenolphthalein (B1677637) indicator
-
Methyl orange indicator
-
Saturated boric acid (H₃BO₃) solution
-
Reagent alcohol
-
Potassium chloride (KCl)
-
Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.1 N)
Procedure:
-
Accurately weigh a sample of KHF₂ and dissolve it in deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized NaOH solution to a persistent faint pink endpoint. This neutralizes the "free" acid portion of the bifluoride.
-
Record the volume of NaOH used.
-
To the same solution, add 40 mL of saturated boric acid solution, 40 mL of reagent alcohol, and 8 grams of KCl.
-
Add 6-8 drops of methyl orange indicator.
-
Titrate with a standardized H₂SO₄ solution to the first sign of a faint pink (red-orange) endpoint. This titration determines the amount of fluoride complexed by the boric acid.[4]
Structural Analysis: Powder X-ray Diffraction (XRD) Sample Preparation
Procedure:
-
Grind the KHF₂ sample to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.[5][6]
-
Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder to avoid errors in diffraction angles.[7]
-
For unit cell determination, a small amount of a standard with known peak positions can be mixed with the sample for calibration.[5]
Mandatory Visualization
Synthesis of this compound
References
- 1. grokipedia.com [grokipedia.com]
- 2. Crystallization method for high-purity potassium fluoride - Eureka | Patsnap [eureka.patsnap.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Nitric with HF Titration [anoplex.com]
- 5. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
An In-depth Technical Guide to the Physical Properties of Potassium Bifiuoride (KHF2) for Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of potassium bifluoride (KHF2), a material of significant interest in various fields of materials science. This document is intended to serve as a valuable resource for researchers and professionals, offering detailed data, experimental protocols, and visual workflows to facilitate its application and further study.
Core Physical and Chemical Properties
Potassium bifluoride, also known as potassium hydrogen difluoride, is an inorganic compound with the formula KHF2. It is a colorless crystalline solid that is highly soluble in water, forming a corrosive solution.[1][2][3][4][5] It is notable for the presence of the bifluoride (HF2-) ion, which features a strong hydrogen bond.[3]
Table 1: General Physical Properties of KHF2
| Property | Value | References |
| Molecular Weight | 78.103 g/mol | [1][2] |
| Appearance | Colorless to white crystalline solid | [1][2][3] |
| Odor | Odorless to slightly acidic | [2][4][5] |
| Density | 2.37 g/cm³ | [2][6] |
| Melting Point | 238.7 °C (511.8 K) | [4][5] |
| Boiling Point | Decomposes above its melting point, starting around 400 °C | [3] |
Table 2: Solubility of KHF2 in Water
| Temperature (°C) | Solubility ( g/100 mL) | References |
| 0 | 24.5 | [4] |
| 10 | 30.1 | [4] |
| 20 | 39.2 | [4] |
| 80 | 114.0 | [4] |
KHF2 is also soluble in ethanol.[4]
Structural and Thermal Properties
Crystal Structure:
Potassium bifluoride crystallizes in the tetragonal crystal system with the space group I4/mcm.[3][7] The structure consists of potassium cations (K+) and bifluoride anions (HF2-). The bifluoride ion is linear and centrosymmetric, with the hydrogen atom located midway between the two fluorine atoms. This results in one of the strongest known hydrogen bonds.[3][8]
Thermal Behavior:
KHF2 is thermally stable up to its melting point. Upon further heating, it decomposes to potassium fluoride (B91410) (KF) and hydrogen fluoride (HF) gas.[3][4][5] This decomposition process is a key reaction in the industrial production of hydrogen fluoride.
Table 3: Thermal Properties of KHF2
| Property | Value | Notes |
| Melting Point | 238.7 °C | |
| Decomposition Temperature | > 400 °C | Decomposes into KF and HF. |
| Thermal Conductivity (Solid) | Data not readily available in literature. | See Experimental Protocol 2.2 for measurement methodology. |
| Electrical Conductivity (Solid) | Data not readily available in literature. | See Experimental Protocol 2.3 for measurement methodology. |
Experimental Protocols
This section details the methodologies for determining the key physical properties of KHF2.
3.1 Crystal Structure Determination by X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure, lattice parameters, and phase purity of a KHF2 sample.
-
Methodology:
-
Sample Preparation: A small amount of KHF2 is finely ground into a homogenous powder. The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: A powder X-ray diffractometer is used. The instrument is configured with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. A typical scan range for a preliminary analysis is 10-80° 2θ with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the overall pattern is compared to a standard reference database (e.g., the International Centre for Diffraction Data) to confirm the phase identity of KHF2.
-
3.2 Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion of KHF2.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of KHF2 (typically 5-10 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium). An empty sealed pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of KHF2. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
3.3 Measurement of Thermal Conductivity
-
Objective: To determine the thermal conductivity of solid KHF2.
-
Methodology (Searle's Apparatus):
-
Sample Preparation: A cylindrical rod of solid KHF2 of known length and diameter is prepared.
-
Apparatus Setup: One end of the rod is inserted into a steam chamber (heat source), and the other end is cooled by a circulating fluid (heat sink). Thermometers are placed at two points along the rod to measure the temperature gradient.
-
Data Collection: Steam is passed through the chamber, and the cooling fluid is circulated until a steady-state temperature distribution is achieved along the rod. The temperatures at the two points and the rate of heat flow (determined by the mass flow rate and temperature change of the cooling fluid) are recorded.
-
Calculation: The thermal conductivity (k) is calculated using the formula: k = (Q * L) / (A * ΔT), where Q is the rate of heat flow, L is the distance between the thermometers, A is the cross-sectional area of the rod, and ΔT is the temperature difference between the two points.
-
3.4 Measurement of Electrical Conductivity
-
Objective: To determine the electrical conductivity of solid KHF2.
-
Methodology (Four-Probe Method):
-
Sample Preparation: A thin, flat sample of solid KHF2 with a uniform thickness is prepared.
-
Apparatus Setup: A four-point probe head, consisting of four equally spaced, co-linear electrodes, is brought into contact with the sample surface.
-
Data Collection: A constant current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes.
-
Calculation: The sheet resistance is calculated from the measured current and voltage. The bulk electrical conductivity (σ) is then determined using the formula: σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the thickness of the sample.
-
Visualizations
Experimental Workflow for Physical Characterization of KHF2
Caption: Workflow for the comprehensive physical characterization of KHF2.
Logical Relationship of KHF2 Properties and Applications
Caption: Relationship between KHF2 properties and its key applications.
References
- 1. Potassium bifluoride | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium Hydrogen Difluoride ( KHF2 ) Potassium Bifluoride [ CAS: 7789-29-9 ] - 1000g - SYNTHETIKA [synthetikaeu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Potassium bifluoride - Wikipedia [en.wikipedia.org]
- 5. Potassium bifluoride - Sciencemadness Wiki [sciencemadness.org]
- 6. Potassium Hydrogen Fluoride (KHF2) Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price - Reliable Source [boulingchem.com]
- 7. Materials Data on KHF2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Decomposition of Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride. The document details the decomposition pathway, reaction products, and associated thermodynamic properties. It is intended to be a valuable resource for professionals in research, science, and drug development who may handle or utilize this compound in their work.
Core Concepts of KHF₂ Thermal Decomposition
Potassium hydrogen fluoride is a colorless crystalline solid with a melting point of approximately 239 °C. Upon heating to higher temperatures, it undergoes a quantitative thermal decomposition. The primary decomposition reaction involves the breakdown of the bifluoride ion ([HF₂]⁻), yielding solid potassium fluoride (KF) and gaseous hydrogen fluoride (HF)[1].
The overall decomposition reaction is as follows:
KHF₂(s) → KF(s) + HF(g)
This decomposition is a critical consideration in applications where KHF₂ is subjected to elevated temperatures, such as in the industrial production of fluorine via electrolysis of molten KHF₂.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the thermal decomposition of this compound.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Unit |
| Molar Mass | 78.10 | g/mol |
| Melting Point | ~239 | °C |
| Decomposition Temperature | ~400 | °C |
| Enthalpy of Decomposition (at 226.8 °C) | 18.52 ± 0.05 | kcal/mol |
Data sourced from Davis and Westrum (1961).[2]
Table 2: Products of Thermal Decomposition
| Product | Chemical Formula | Physical State |
| Potassium Fluoride | KF | Solid |
| Hydrogen Fluoride | HF | Gas |
Experimental Protocols
A detailed understanding of the thermal decomposition of KHF₂ is achieved through thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the associated mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of finely ground KHF₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.
-
Heating Program: The sample is heated from ambient temperature to a temperature above the expected decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss. The theoretical mass loss for the decomposition of KHF₂ to KF is approximately 25.67%.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition and determine the enthalpy of the reaction.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of KHF₂ (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Atmosphere: The experiment is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), covering the temperature range of the decomposition.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. The peak associated with the decomposition of KHF₂ is integrated to determine the enthalpy of the reaction (ΔH).
Visualizations
Thermal Decomposition Pathway
The following diagram illustrates the logical flow of the thermal decomposition of this compound.
Caption: Thermal decomposition of KHF₂ into its products.
Experimental Workflow for Thermal Analysis
This diagram outlines the general workflow for analyzing the thermal decomposition of KHF₂ using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of KHF₂.
References
An In-depth Technical Guide to the Solubility of Potassium Hydrogen Fluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, in organic solvents. The information is tailored for professionals in research, scientific, and drug development fields who may utilize KHF₂ as a fluorinating agent or in other synthetic applications where its solubility in non-aqueous media is a critical parameter.
Introduction
Potassium hydrogen fluoride is a versatile reagent in various chemical transformations, including the synthesis of fluorinated organic compounds which are of significant interest in the pharmaceutical and agrochemical industries. While the aqueous solubility of KHF₂ is well-documented, its solubility in organic solvents is a crucial factor for its application in non-aqueous reaction systems. This guide addresses the available data on the solubility of KHF₂ in organic solvents and provides a detailed experimental protocol for its determination.
It is important to note that while there is some qualitative information available regarding the solubility of KHF₂ in organic solvents, there is a significant lack of quantitative data in publicly accessible literature. The information presented herein is a compilation of the available qualitative descriptions and a general methodology for the experimental determination of solubility.
Qualitative Solubility of this compound in Organic Solvents
The available literature provides some, at times conflicting, qualitative descriptions of the solubility of this compound in various organic solvents. This information is summarized in the table below. The discrepancies may arise from differences in experimental conditions, such as the water content of the solvent, which can significantly impact the solubility of salts like KHF₂.
| Organic Solvent | Solubility Description | Source(s) |
| Ethanol | Soluble | [1][2] |
| Ethanol | Insoluble | [3][4] |
| Anhydrous Ethanol | Insoluble | [5] |
It is evident from the limited and contradictory data that a definitive, quantitative understanding of KHF₂ solubility in organic solvents is lacking. Therefore, experimental determination is often necessary for specific applications.
Experimental Protocol for the Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (KHF₂), analytical grade, dried to a constant weight.
-
Organic solvent of interest, anhydrous grade.
-
Temperature-controlled shaker or water bath.
-
Calibrated thermometer.
-
Inert gas supply (e.g., nitrogen or argon), if the solvent is sensitive to air or moisture.
-
Syringes and syringe filters (chemically compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
A suitable analytical method for quantifying the concentration of KHF₂ in the solvent (e.g., ion chromatography for the fluoride ion, or gravimetric analysis).
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of dried KHF₂ to a known volume or mass of the anhydrous organic solvent in a sealed, inert container (e.g., a screw-cap vial with a PTFE-lined septum). The excess solid is crucial to ensure that the solution becomes saturated.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. It is critical to avoid drawing any undissolved solid.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. The filtration step is essential to remove any suspended microcrystals. The filter should also be at the same temperature as the solution to prevent precipitation.
-
-
Quantification of the Solute:
-
Determine the mass of the filtered solution in the volumetric flask.
-
Dilute the sample with a suitable solvent (if necessary for the analytical method) to a known final volume.
-
Analyze the concentration of KHF₂ in the diluted sample using a pre-validated analytical method.
-
Gravimetric Analysis: A simple method involves evaporating the solvent from the filtered, saturated solution and weighing the remaining solid KHF₂. This is suitable for non-volatile solutes and volatile solvents.
-
Ion Chromatography: This method can be used to determine the concentration of the fluoride ion (F⁻) or the bifluoride ion (HF₂⁻), which can then be related back to the concentration of KHF₂.
-
Titration: The fluoride content can be determined by titration with a standardized solution of a salt of a multivalent cation, such as thorium nitrate (B79036) or lanthanum nitrate, using a suitable indicator.
-
-
-
Calculation of Solubility:
-
From the determined concentration of KHF₂ in the analyzed sample and the known volume or mass of the original saturated solution withdrawn, calculate the solubility.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solution (mol/L).
-
Safety Precautions:
-
This compound is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
The organic solvents used may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and procedures. Researchers should conduct their own risk assessments and adhere to all applicable safety guidelines when handling the chemicals mentioned.
References
An In-depth Technical Guide to the Hygroscopic Nature and Handling of Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of potassium hydrogen fluoride (B91410) (KHF₂), a crucial aspect to consider for its safe handling, storage, and application in research and development. This document outlines the material's interaction with atmospheric moisture, presents available physicochemical data, details experimental protocols for hygroscopicity determination, and provides stringent handling precautions.
Physicochemical Properties and Hygroscopic Nature
Potassium hydrogen fluoride, also known as potassium bifluoride, is a colorless, crystalline solid.[1][2] It is recognized for its hygroscopic nature, meaning it readily absorbs moisture from the surrounding atmosphere. This property is critical to understand as the absorption of water can lead to significant changes in the material's physical and chemical characteristics. Upon absorbing moisture, this compound can release hydrogen fluoride (HF), a highly corrosive and toxic gas.[1]
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | KHF₂ | |
| Molecular Weight | 78.10 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 239 °C (decomposes) | |
| Density | 2.37 g/mL at 25 °C |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 30.1 |
| 20 | 39.2 |
| 80 | 114.0 |
Data compiled from various sources.
Experimental Protocols for Hygroscopicity Determination
To ascertain the quantitative hygroscopic characteristics of this compound, particularly its water absorption rate and critical relative humidity, standardized experimental methods are essential. The following are detailed methodologies for two widely accepted techniques.
Gravimetric Sorption Analysis (GSA)
Gravimetric Sorption Analysis is a robust method to determine the hygroscopicity of a solid material by measuring the change in mass as a function of relative humidity at a constant temperature.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of finely ground this compound onto a sample pan of a calibrated gravimetric sorption analyzer.
-
Drying: Dry the sample in the analyzer under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in the sample chamber in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
Equilibration: At each RH step, allow the sample to equilibrate until the rate of mass change is negligible (e.g., < 0.002% change in mass over 5 minutes). Record the equilibrium mass at each RH.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The CRH can be identified as the RH at which a sharp increase in mass is observed. The rate of water absorption can be determined from the kinetics of mass change at different RH levels.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a high-resolution technique that provides detailed information on the kinetics of water vapor sorption and desorption.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound in the DVS instrument's microbalance.
-
Drying: Dry the sample in situ by passing a stream of dry nitrogen over it at a defined temperature (e.g., 25 °C) until a constant weight is recorded.
-
Humidity Program: Program the instrument to expose the sample to a series of increasing and then decreasing relative humidity steps (e.g., from 0% to 95% and back down in 5% or 10% increments).
-
Isothermal Conditions: Maintain a constant temperature throughout the experiment.
-
Data Acquisition: The instrument continuously records the sample mass as a function of time and relative humidity.
-
Data Analysis: The resulting data can be used to plot sorption and desorption isotherms, determine the rate of water uptake, and identify the critical relative humidity.
Handling and Storage Precautions
Due to its hazardous nature, particularly when in contact with moisture, stringent precautions must be observed when handling and storing this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Respiratory Protection: A NIOSH-approved respirator with acid gas cartridges is required, especially when dust or aerosols may be generated.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against dust particles and potential splashes.
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and closed-toe shoes. Ensure gloves are regularly inspected for signs of degradation.
-
Body Protection: For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or full-body suit should be worn.
Incompatible Materials
This compound is incompatible with several materials, especially in the presence of moisture.[1] Contact with these should be strictly avoided:
-
Glass and Silica-Containing Materials: It reacts with silica, etching glass and porcelain.[1]
-
Metals: In the presence of moisture, it is corrosive to many metals, potentially releasing flammable hydrogen gas.[1]
-
Strong Acids and Bases: Reacts with strong acids and bases.[1]
-
Water/Moisture: Reacts to release hydrogen fluoride gas.[1]
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed and made of compatible materials (e.g., polyethylene).
-
Store away from incompatible materials.
-
Containers should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them milk or water to drink. Seek immediate medical attention.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Workflow for Hygroscopicity Testing
Caption: Experimental workflow for determining hygroscopicity.
References
An In-depth Technical Guide to the Crystal Structure of Potassium Hydrogen Fluoride (KHF₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is an inorganic salt of significant interest due to the nature of the strong hydrogen bond within its bifluoride ion ([HF₂]⁻). Its crystal structure has been a subject of extensive study, providing fundamental insights into hydrogen bonding. This guide provides a comprehensive overview of the crystal structure of KHF₂, detailing its crystallographic parameters, molecular geometry, and the experimental protocols used for its characterization. The precise location of the hydrogen atom, a topic of historical scientific debate, is elucidated through a discussion of neutron diffraction studies. All quantitative data is presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity for a technical audience.
Crystallographic Data
The crystal structure of potassium hydrogen fluoride is well-established. It crystallizes in a body-centered tetragonal system. The definitive assignment of its space group and lattice parameters has been accomplished through X-ray and neutron diffraction techniques. Under ambient conditions, the accepted crystallographic data are summarized below.
| Parameter | Value | Reference(s) |
| Chemical Formula | KHF₂ | [1] |
| Crystal System | Tetragonal | [2] |
| Space Group | I4/mcm (No. 140) | [2][3] |
| Lattice Constant, a | 5.668(2) Å | [2] |
| Lattice Constant, c | 6.801(7) Å | [2] |
| Unit Cell Volume | 218.3(2) ų | [2] |
| Formula Units (Z) | 4 | [2] |
Atomic Wyckoff Positions:
-
K⁺: 4a
-
H: 4d
-
F⁻: 8h[3]
Molecular Geometry and Bonding
The structure of KHF₂ is characterized by potassium cations (K⁺) and linear, centrosymmetric bifluoride anions ([HF₂]⁻). The bifluoride anion is notable for possessing one of the strongest known hydrogen bonds. A refinement of neutron diffraction data provides precise measurements of the interatomic distances and angles within the crystal lattice.
| Parameter | Value | Reference(s) |
| F-H-F Bond Angle | 180° (Linear) | |
| F···F Distance | 2.277 ± 0.006 Å | |
| F-H Distance | ~1.14 Å |
Experimental Determination of Crystal Structure
The definitive determination of the KHF₂ crystal structure, particularly the precise location of the hydrogen atom, was achieved using single-crystal neutron diffraction.
Rationale for Neutron Diffraction
While X-ray diffraction is a powerful tool for determining crystal structures, it is often inadequate for accurately locating hydrogen atoms. X-rays scatter from the electron cloud of an atom, and since hydrogen has only one electron, its scattering cross-section is very small, making it nearly invisible, especially in the presence of heavier atoms like potassium and fluorine. In contrast, neutrons scatter from the atomic nuclei. The neutron scattering length of hydrogen (¹H) is significant and comparable to that of other nuclei, allowing for its position to be determined with high precision.
Experimental Protocol: Single-Crystal Neutron Diffraction
The seminal work on KHF₂ was performed by Peterson and Levy, with their data later refined by Ibers. A generalized protocol for such an experiment is outlined below.
-
Crystal Growth and Selection : A high-quality single crystal of KHF₂ of sufficient size (typically a few cubic millimeters) is required. Crystals can be grown by slow evaporation from an aqueous solution of potassium hydroxide (B78521) neutralized with an excess of hydrofluoric acid.
-
Mounting : The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the neutron beam.
-
Neutron Source : A beam of thermal neutrons is generated from a nuclear reactor or a spallation source. The beam is monochromatized to select neutrons of a specific wavelength.
-
Diffractometer Setup : The mounted crystal is placed in a four-circle diffractometer. This instrument allows for the rotation of the crystal (using the goniometer) and the detector to measure the intensity of diffracted neutrons at various angles. For low-temperature studies, a cryostat is used to cool the sample.
-
Data Collection : The crystal is rotated in the neutron beam, and the intensities of the Bragg reflections are recorded by a neutron detector. A complete dataset consists of measuring the intensities of a large number of unique reflections by systematically exploring different crystal orientations.
-
Data Reduction : The raw intensity data are corrected for various experimental factors, including background scattering, Lorentz factor, and absorption.
-
Structure Solution and Refinement : The corrected intensity data are used to determine the unit cell dimensions and space group. The positions of the potassium and fluorine atoms are typically determined first. A Fourier map of the neutron scattering density is then calculated, which reveals the position of the hydrogen atom. The entire structure (atomic coordinates, thermal displacement parameters) is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.
The Nature of the Hydrogen Bond in [HF₂]⁻
A key point of interest in the KHF₂ structure is the nature of the hydrogen bond in the bifluoride ion. Early studies debated whether the hydrogen atom was located exactly at the midpoint between the two fluorine atoms (a symmetric, single-minimum potential) or if it rapidly jumped between two equivalent positions closer to each fluorine atom (a double-minimum potential).
The initial neutron diffraction study by Peterson and Levy strongly supported a symmetric F-H-F bond, with the hydrogen atom at the center of symmetry.[4] A later, more sophisticated refinement of their data by Ibers concluded that from the diffraction data alone, it was impossible to distinguish between a truly symmetric model and a double-minimum model where the two potential wells are separated by as much as 0.16 Å. However, Ibers noted that analysis of the atomic thermal motion, when compared with spectroscopic data, lent greater support to the linear, symmetric F-H-F model. This symmetric model is now widely accepted for KHF₂.
Physical Properties
A summary of the key physical properties of this compound is provided below for reference.
| Property | Value | Reference(s) |
| Molar Mass | 78.103 g/mol | [1][5] |
| Appearance | Colorless to white crystalline solid | [1] |
| Density | 2.37 g/cm³ | [1][5] |
| Melting Point | 238.7 °C (decomposes) | [5][6] |
| Solubility in Water | 39.2 g / 100 mL (at 20 °C) | [5] |
Conclusion
The crystal structure of this compound is defined by its tetragonal I4/mcm space group and the presence of one of the strongest known hydrogen bonds. The definitive characterization of this structure, especially the confirmation of a linear and symmetric bifluoride ion, has been made possible through single-crystal neutron diffraction. This technique overcomes the limitations of X-ray diffraction in locating hydrogen atoms, providing precise data on bond lengths and atomic positions. The structural information and experimental methodologies detailed in this guide serve as a foundational reference for researchers in crystallography, materials science, and drug development.
References
An In-depth Technical Guide to the Chemical Reactions of Potassium Hydrogen Fluoride with Acids and Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is a versatile and reactive inorganic compound with significant applications in chemical synthesis, materials science, and industrial processes. Its unique chemical properties, stemming from the presence of the bifluoride ion ([HF₂]⁻), make it an important reagent in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the chemical reactions of potassium hydrogen fluoride with a range of acids and bases. It details the reaction products, thermodynamics, and generalized experimental protocols for studying these reactions. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study fluoride chemistry.
Introduction
This compound is a white, crystalline solid that is highly soluble in water.[1] It is an acidic salt that, in aqueous solution, acts as a source of both fluoride ions (F⁻) and hydrofluoric acid (HF). This dual reactivity is central to its chemical behavior. The bifluoride ion itself is characterized by a strong hydrogen bond, one of the strongest known.[2] Understanding the reactions of KHF₂ with acids and bases is crucial for its safe handling and effective application in various chemical transformations, including as a fluorinating agent, a catalyst, and a precursor in the synthesis of other fluorine-containing compounds.[3]
Chemical Reactions of this compound
The reactivity of this compound is dominated by the bifluoride ion, which can act as both a proton donor and a fluoride donor. Its reactions with acids and bases are fundamental to its utility in chemical synthesis.
Reactions with Acids
In the presence of a strong acid, this compound reacts to release hydrogen fluoride gas, a highly corrosive and toxic substance.[1] This reaction proceeds due to the protonation of the bifluoride ion, leading to the formation of two molecules of HF.
General Reaction with a Strong Acid (HX):
KHF₂(s) + H⁺(aq) → K⁺(aq) + 2HF(g/aq)
-
With Hydrochloric Acid (HCl): KHF₂(s) + HCl(aq) → KCl(aq) + 2HF(g/aq)
-
With Sulfuric Acid (H₂SO₄): 2KHF₂(s) + H₂SO₄(aq) → K₂SO₄(aq) + 4HF(g/aq)
-
With Nitric Acid (HNO₃): KHF₂(s) + HNO₃(aq) → KNO₃(aq) + 2HF(g/aq)
These reactions are important in situations where a controlled in-situ generation of HF is required. The reaction with sulfuric acid, in particular, is a common method for producing anhydrous hydrogen fluoride in industrial settings.
Reactions with Bases
This compound, being an acidic salt, readily neutralizes strong bases to form potassium fluoride, water, and the salt of the corresponding base.
General Reaction with a Strong Base (MOH):
KHF₂(s) + 2MOH(aq) → KF(aq) + 2M⁺(aq) + F⁻(aq) + 2H₂O(l)
-
With Sodium Hydroxide (B78521) (NaOH): KHF₂(s) + 2NaOH(aq) → KF(aq) + 2Na⁺(aq) + F⁻(aq) + 2H₂O(l)
-
With Potassium Hydroxide (KOH): KHF₂(s) + KOH(aq) → 2KF(aq) + H₂O(l)[4]
The reaction with potassium hydroxide is a straightforward neutralization that yields potassium fluoride and water. These neutralization reactions are exothermic.
Thermodynamic Data
Understanding the thermodynamics of these reactions is essential for process design, safety analysis, and predicting reaction spontaneity. The following tables summarize the standard enthalpy (ΔH°), and standard Gibbs free energy (ΔG°) of formation for the key species involved in the reactions of this compound. These values can be used to calculate the standard enthalpy and Gibbs free energy of reaction for the specific reactions of interest.
Table 1: Standard Enthalpy of Formation (ΔH°f) at 298.15 K
| Compound | State | ΔH°f (kJ/mol) |
| KHF₂(s) | (s) | -943.5 |
| HF(g) | (g) | -273.3[1] |
| H₂O(l) | (l) | -285.8[2] |
| HCl(aq) | (aq) | -167.2 |
| H₂SO₄(aq) | (aq) | -909.3 |
| HNO₃(aq) | (aq) | -207.4 |
| NaOH(aq) | (aq) | -470.1 |
| KOH(aq) | (aq) | -482.4[5] |
| KF(aq) | (aq) | -585.5 |
| KCl(aq) | (aq) | -419.5[6] |
| K₂SO₄(aq) | (aq) | -1417.8 |
| KNO₃(aq) | (aq) | -468.2 |
Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) at 298.15 K
| Compound | State | ΔG°f (kJ/mol) |
| KHF₂(s) | (s) | -869.4 |
| HF(g) | (g) | -275.4 |
| H₂O(l) | (l) | -237.1[7][8] |
| HCl(aq) | (aq) | -131.2 |
| H₂SO₄(aq) | (aq) | -744.5 |
| HNO₃(aq) | (aq) | -111.3 |
| NaOH(aq) | (aq) | -419.2 |
| KOH(aq) | (aq) | -440.5 |
| KF(aq) | (aq) | -559.4 |
| KCl(aq) | (aq) | -419.1 |
| K₂SO₄(aq) | (aq) | -1300.4 |
| KNO₃(aq) | (aq) | -394.9 |
Note: The thermodynamic data for KHF₂(s) was sourced from the NIST-JANAF Thermochemical Tables. Other values are from various established chemical thermodynamics databases.
The standard enthalpy of reaction (ΔH°_rxn) and the standard Gibbs free energy of reaction (ΔG°_rxn) can be calculated using the following equations:
ΔH°_rxn = ΣnΔH°f(products) - ΣmΔH°f(reactants) ΔG°_rxn = ΣnΔG°f(products) - ΣmΔG°f(reactants)
where 'n' and 'm' are the stoichiometric coefficients of the products and reactants, respectively.
Experimental Protocols
Due to the hazardous nature of this compound and the hydrogen fluoride gas it can produce, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10] This includes, but is not limited to, chemical splash goggles, a face shield, acid-resistant gloves (neoprene or butyl rubber), and a lab coat.[11] An emergency shower and eyewash station must be readily accessible, and a calcium gluconate gel should be on hand as a first-aid measure for HF skin exposure.[10]
General Protocol for Calorimetric Determination of Enthalpy of Neutralization
This protocol outlines a general procedure for determining the enthalpy of neutralization of this compound with a strong base using a coffee-cup calorimeter.
Materials:
-
Coffee-cup calorimeter (two nested polystyrene cups with a lid)[12]
-
Magnetic stirrer and stir bar
-
Digital thermometer (accurate to ±0.1 °C)
-
This compound (KHF₂)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 M)
-
Deionized water
Procedure:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter by mixing known volumes of hot and cold water and measuring the final temperature.[13]
-
Reactant Preparation: Accurately weigh a known mass of KHF₂. Measure a precise volume of the standardized NaOH solution.
-
Reaction: Place the NaOH solution in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature.
-
Quickly add the weighed KHF₂ to the NaOH solution, replace the lid, and begin stirring.
-
Record the temperature at regular intervals (e.g., every 15 seconds) until a maximum temperature is reached and then begins to decrease.[14]
-
Data Analysis: Plot a graph of temperature versus time to determine the change in temperature (ΔT) by extrapolating the cooling curve back to the time of mixing.
-
Calculate the heat absorbed by the solution and the calorimeter (q_total).
-
Calculate the moles of the limiting reactant.
-
Determine the enthalpy of neutralization (ΔH_neut) in kJ/mol.
General Protocol for Conductometric Titration
Conductometric titration can be used to monitor the progress of the neutralization reaction between this compound and a strong base. The principle is based on the change in electrical conductivity of the solution as the reaction proceeds.
Materials:
-
Conductivity meter with a conductivity cell[15]
-
Burette
-
Magnetic stirrer and stir bar
-
This compound (KHF₂) solution of known approximate concentration
-
Standardized sodium hydroxide (NaOH) solution
Procedure:
-
Setup: Place a known volume of the KHF₂ solution in a beaker and dilute with deionized water. Immerse the conductivity cell in the solution.[16]
-
Titration: Fill the burette with the standardized NaOH solution.
-
Record the initial conductivity of the KHF₂ solution.
-
Add the NaOH solution in small, known increments, recording the conductivity after each addition and allowing the reading to stabilize.[17]
-
Continue the titration well past the equivalence point.
-
Data Analysis: Plot a graph of conductivity versus the volume of NaOH added. The graph will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the titration.
General Protocol for Potentiometric Titration
Potentiometric titration using a fluoride ion-selective electrode (F-ISE) is a precise method for determining the fluoride content and monitoring the reaction of this compound.
Materials:
-
pH/ion meter
-
Fluoride ion-selective electrode (F-ISE)
-
Reference electrode
-
Burette
-
Magnetic stirrer and stir bar
-
This compound (KHF₂) solution
-
Standardized titrant (e.g., lanthanum nitrate (B79036) solution for F⁻ precipitation, or a strong acid/base for neutralization)
-
Total Ionic Strength Adjustment Buffer (TISAB)[18]
Procedure:
-
Electrode Calibration: Calibrate the F-ISE using a series of standard fluoride solutions of known concentrations.[19]
-
Sample Preparation: Pipette a known volume of the KHF₂ solution into a beaker and add TISAB to maintain a constant ionic strength and pH.[18]
-
Titration: Immerse the F-ISE and reference electrode in the solution and begin stirring.
-
Add the titrant from the burette in small increments, recording the potential (in mV) after each addition.
-
Continue the titration beyond the equivalence point.
-
Data Analysis: Plot a graph of the measured potential versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve (or by analyzing the first or second derivative of the curve).[20]
Applications in Synthesis
The reactivity of this compound makes it a valuable reagent in the synthesis of both inorganic and organic fluorides.
Synthesis of Acyl Fluorides
This compound can be used in the deoxyfluorination of carboxylic acids to produce acyl fluorides, which are useful intermediates in organic synthesis.[16]
General Reaction:
R-COOH + (COCl)₂/SOCl₂ + KHF₂ → R-COF
Synthesis of Sulfonyl Fluorides
KHF₂ is also employed in the synthesis of sulfonyl fluorides from sulfonic acids or their derivatives.[3][21] This transformation is significant in the development of chemical probes and pharmaceuticals.
General Reaction:
R-SO₃H + Activating Agent + KHF₂ → R-SO₂F
Visualizations
Signaling Pathways and Workflows
Caption: General reaction pathways of KHF₂ with strong acids and bases.
Caption: A generalized workflow for studying KHF₂ reactions experimentally.
Conclusion
This compound exhibits a rich and versatile chemistry, particularly in its reactions with acids and bases. Its ability to act as a source of both protons and fluoride ions makes it a valuable reagent in a wide array of chemical transformations. This guide has provided a detailed overview of these fundamental reactions, including balanced chemical equations, thermodynamic data for key species, and generalized experimental protocols for their investigation. A thorough understanding of the principles outlined herein is essential for the safe and effective utilization of this compound in research, development, and industrial applications. The provided data and methodologies offer a solid foundation for further exploration into the reactivity and applications of this important fluorine-containing compound.
References
- 1. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 2. chim.lu [chim.lu]
- 3. mdpi.com [mdpi.com]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. Solved Calculate the standard enthalpy of reaction, AH , of | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ull.tju.edu.cn [ull.tju.edu.cn]
- 11. Hydrofluoric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 12. web.colby.edu [web.colby.edu]
- 13. Video: Enthalpy of Reaction - Procedure [jove.com]
- 14. web.williams.edu [web.williams.edu]
- 15. mail.nsec.ac.in [mail.nsec.ac.in]
- 16. byjus.com [byjus.com]
- 17. users.metu.edu.tr [users.metu.edu.tr]
- 18. epa.gov [epa.gov]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Potassium Hydrogen Fluoride as a Fluorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is a versatile and effective fluorinating agent in organic synthesis. Composed of a potassium cation (K⁺) and a bifluoride anion (HF₂⁻), it serves as a solid, less hazardous source of fluoride compared to gaseous hydrogen fluoride.[1] Its application spans a range of transformations, including nucleophilic substitution and addition reactions, making it a valuable tool in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms can significantly alter the biological and chemical properties of organic molecules, often enhancing their metabolic stability, bioavailability, and binding affinity. This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of potassium hydrogen fluoride in key organic transformations.
Gold-Catalyzed Hydrofluorination of Terminal Alkynes
The gold-catalyzed hydrofluorination of terminal alkynes represents a modern and efficient method for the synthesis of monofluoroalkenes. This reaction utilizes this compound as the fluoride source in conjunction with a gold catalyst, offering a safe and effective route to these valuable building blocks.
Data Presentation
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 1-Octyne | 2-Fluoro-1-octene | 85 |
| 2 | Phenylacetylene | (E)-β-Fluorostyrene | 78 |
| 3 | 4-Methoxyphenylacetylene | (E)-1-Fluoro-2-(4-methoxyphenyl)ethene | 82 |
| 4 | 4-Chlorophenylacetylene | (E)-1-Chloro-4-(2-fluoroethenyl)benzene | 75 |
| 5 | Cyclohexylacetylene | (E)-(2-Fluoroethenyl)cyclohexane | 88 |
| 6 | 1-Ethynyl-1-cyclohexanol | 1-(2-Fluoroethenyl)cyclohexan-1-ol | 92 |
Experimental Protocol: General Procedure for Gold-Catalyzed Hydrofluorination
This protocol is adapted from a known procedure for the gold-catalyzed hydrofluorination of terminal alkynes.
Materials:
-
Alkyne (1.0 equiv)
-
This compound (KHF₂) (2.0 equiv)
-
[Au(IPr)(OH)] (1 mol%)
-
Methanesulfonic acid (MsOH) (20 mol%)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 13 mL PTFE conical tube equipped with a screw cap, add the alkyne (1.0 equiv), this compound (2.0 equiv), and [Au(IPr)(OH)] (1 mol%).
-
Add HFIP (to make a 0.1 M solution of the alkyne).
-
Add methanesulfonic acid (20 mol%) to the mixture.
-
Seal the tube and stir the reaction mixture at 60 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monofluoroalkene.
Mandatory Visualization: Gold-Catalyzed Hydrofluorination
Caption: Proposed catalytic cycle for gold-catalyzed hydrofluorination of alkynes.
Nucleophilic Aliphatic Fluorination (Sₙ2)
This compound can be employed as a nucleophilic fluorine source for the displacement of leaving groups in aliphatic systems, following an Sₙ2 mechanism. The efficiency of this reaction is often enhanced by the use of phase-transfer catalysts, which increase the solubility and reactivity of the fluoride ion in organic solvents.
Data Presentation
| Entry | Substrate | Leaving Group | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Br | Tetrabutylammonium chloride | Acetonitrile (B52724) | 80 | 12 | 85 |
| 2 | 1-Iodopentane | I | 18-Crown-6 | Dioxane | 100 | 8 | 90 |
| 3 | Benzyl bromide | Br | Tetrabutylammonium bromide | Toluene | 90 | 6 | 92 |
| 4 | 1-Octyl mesylate | OMs | Tetrabutylammonium chloride | Acetonitrile | 80 | 10 | 88 |
| 5 | 2-Bromopropane | Br | 18-Crown-6/Bulky Diol | Acetonitrile | 82 | 18 | 44 (Sₙ2) |
Note: For secondary substrates, elimination (E2) is a competing reaction.[2]
Experimental Protocol: Phase-Transfer Catalyzed Fluorination of Alkyl Halides
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (KHF₂) (2.0 equiv)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium chloride, 10 mol%)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl halide (1.0 equiv), this compound (2.0 equiv), and the phase-transfer catalyst (10 mol%).
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for the time indicated by TLC or GC-MS analysis.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the corresponding alkyl fluoride.
Mandatory Visualization: Sₙ2 Fluorination Workflow
Caption: General experimental workflow for Sₙ2 fluorination using KHF₂.
Nucleophilic Aromatic Fluorination (SₙAr)
This compound is a cost-effective fluoride source for nucleophilic aromatic substitution (SₙAr) reactions, particularly for the synthesis of fluoroarenes and fluorinated heterocycles.[1] These reactions typically require an electron-deficient aromatic ring, with electron-withdrawing groups positioned ortho or para to the leaving group. The use of phase-transfer catalysts or polar aprotic solvents is often necessary to facilitate the reaction.
Data Presentation
| Entry | Substrate | Leaving Group | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dinitrochlorobenzene | Cl | KHF₂, Tetrabutylammonium chloride | DMF | 130 | 4 | 88 |
| 2 | 4-Nitrochlorobenzene | Cl | KHF₂, 18-Crown-6 | DMSO | 150 | 8 | 75 |
| 3 | 2-Chloropyridine | Cl | KHF₂, Tetrabutylammonium bromide | Sulfolane | 160 | 12 | 65 |
| 4 | Pentafluoropyridine | F (ipso) | KHF₂ | NMP | 100 | 6 | 90 (for 4-substituted product) |
| 5 | 2-Chloro-5-nitropyrimidine | Cl | KHF₂, Tetrabutylammonium chloride | Acetonitrile | 80 | 5 | 82 |
Experimental Protocol: SₙAr Fluorination of an Activated Aryl Halide
Materials:
-
Activated aryl halide (1.0 equiv)
-
This compound (KHF₂) (2.5 equiv)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium chloride, 15 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add the activated aryl halide (1.0 equiv), this compound (2.5 equiv), and the phase-transfer catalyst (15 mol%).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130 °C under a nitrogen atmosphere and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired fluoroaromatic compound.
Mandatory Visualization: SₙAr Reaction Mechanism
Caption: General mechanism for the SₙAr reaction with fluoride.
Conclusion
This compound is a valuable and practical reagent for the introduction of fluorine into organic molecules. Its utility in gold-catalyzed hydrofluorination and nucleophilic substitution reactions provides access to a wide range of fluorinated compounds. The protocols and data presented herein offer a guide for researchers to effectively utilize KHF₂ in their synthetic endeavors, contributing to the advancement of pharmaceutical and materials science. Careful optimization of reaction conditions, including the choice of catalyst and solvent, is crucial for achieving high yields and selectivities.
References
- 1. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 2. Highly Selective Perfluoroalkylation of Unsaturated Molecules upon Photoirradiation in BTF as an Organic/Fluorous Hybrid Solvent | Journal of Applied Solution Chemistry and Modeling [neolifescience.com]
Application Notes and Protocols for the Laboratory-Scale Production of Fluorine Gas via Electrolysis of Molten Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine is the most electronegative element, and its unique properties make it a critical component in a vast array of applications, including pharmaceuticals, agrochemicals, polymers, and advanced materials. The controlled introduction of fluorine into organic molecules can dramatically alter their biological activity, metabolic stability, and physicochemical properties. Consequently, the on-demand production of high-purity fluorine gas in a laboratory setting is of significant interest to researchers in synthetic chemistry and drug development.
The most established and practical method for producing fluorine gas is the electrolysis of a molten salt mixture of potassium fluoride (B91410) (KF) and hydrogen fluoride (HF), typically in a composition approximating KF·2HF (potassium bifluoride, KHF₂). This process, originally developed by Henri Moissan in 1886, remains the foundational method for both industrial and laboratory-scale fluorine generation.[1][2] Anhydrous hydrogen fluoride itself is a poor electrical conductor, but the addition of potassium fluoride creates a conductive molten salt electrolyte.[3]
These application notes provide a detailed protocol for the laboratory-scale generation of fluorine gas through the electrolysis of molten potassium hydrogen fluoride. The document outlines the necessary apparatus, a step-by-step experimental procedure, critical operating parameters, safety protocols, and methods for product gas analysis.
Health and Safety Precautions
Extreme Hazard Warning: Fluorine (F₂) is a highly toxic, corrosive, and powerfully oxidizing gas.[4] Hydrogen fluoride (HF) is also extremely corrosive and toxic, causing severe burns upon contact with skin, eyes, or mucous membranes, with the potential for systemic toxicity.[5] All procedures must be conducted in a dedicated, well-ventilated fume hood or a glove box designed for hazardous gas handling. A comprehensive risk assessment must be performed before commencing any work.[2]
Personal Protective Equipment (PPE):
-
Body: A full-body suit resistant to HF and F₂, such as those made from neoprene or other suitable fluorinated polymers.
-
Hands: Heavy-duty, long-cuffed gloves specifically rated for handling HF and F₂. It is advisable to wear a pair of nitrile gloves underneath the primary gloves.[5]
-
Eyes and Face: A full-face shield worn over chemical splash goggles is mandatory.[5]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator should be readily available for emergency situations.
Emergency Procedures:
-
HF Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply a 2.5% calcium gluconate gel.[4] For eye contact, flush with water for a minimum of 30 minutes.[4] Seek immediate medical attention for any exposure.
-
Fluorine Gas Inhalation: Move the affected person to fresh air immediately and seek prompt medical attention.[4]
-
Spills: Spills of HF or the electrolyte should be neutralized with a suitable agent like sodium bicarbonate or calcium carbonate.
Experimental Apparatus
A laboratory-scale fluorine generation cell is typically constructed from materials resistant to the corrosive nature of molten fluoride salts and fluorine gas.
Key Components:
-
Electrolytic Cell Body (Cathode): The cell body is typically constructed of Monel, steel, or copper and also serves as the cathode.[6]
-
Anode: Ungraphitized carbon is the most common anode material for stable, long-term operation.[6] Nickel anodes can also be used.[7]
-
Diaphragm: A diaphragm made of Monel or steel is suspended from the cell lid to separate the fluorine gas produced at the anode from the hydrogen gas evolved at the cathode, preventing their explosive recombination.[6]
-
Heating System: An external heating mantle or a furnace is required to melt the electrolyte and maintain the operating temperature.
-
Gas Outlet and Purification Train: Separate outlets for the anode and cathode gas streams are necessary. The fluorine gas stream is typically passed through a series of traps to remove entrained HF. This can include a cold trap (using a dry ice/acetone slush) and/or a chemical trap containing sodium fluoride (NaF) pellets.[6]
-
Power Supply: A DC power supply capable of delivering the required voltage and current is essential.
Experimental Protocols
Electrolyte Preparation and Purification
The electrolyte is a mixture of potassium fluoride and hydrogen fluoride, with a molar ratio of HF to KF between 1.9 and 2.1.[6]
-
Preparation: Carefully add anhydrous hydrogen fluoride to potassium bifluoride (KHF₂) in the electrolytic cell. This process is highly exothermic and should be performed slowly and with cooling in a well-ventilated fume hood.[8] The final composition should be approximately KF·2HF to KF·2.3HF.[9]
-
Drying the Electrolyte: It is crucial to remove any water from the electrolyte, as its electrolysis produces oxygen and ozone, which can lead to the formation of explosive compounds and passivation of the anode.[8]
Cell Assembly and Operation
Caption: Experimental workflow for fluorine gas production.
-
Assemble the electrolytic cell, ensuring all seals are gas-tight.
-
Heat the cell to the desired operating temperature, typically between 80°C and 110°C.[7]
-
Once the electrolyte is molten, apply a DC voltage across the electrodes. A typical operating voltage is between 8 and 12 volts.
-
Gradually increase the current to the desired level. The current density will influence the rate of fluorine production.
-
Continuously monitor the cell temperature, voltage, and current.
-
The fluorine gas evolved at the anode should be passed through the purification train to remove HF.
-
The hydrogen gas evolved at the cathode should be safely vented or collected.
Shutdown Procedure
-
Gradually decrease the current and then turn off the DC power supply.
-
Turn off the heating system and allow the cell to cool down.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any residual fluorine and hydrogen.
-
The electrolyte can be allowed to solidify in the cell for future use, although this may increase the risk of cell fracture upon reheating.[10]
Data Presentation: Operating Parameters
The efficiency of fluorine production is dependent on several key parameters. The following table summarizes typical operating conditions and their impact on the process.
| Parameter | Typical Range | Effect on Process |
| Electrolyte Composition | KF·1.8HF to KF·2.3HF | Affects melting point, conductivity, and HF vapor pressure. |
| Operating Temperature | 70°C - 130°C | Higher temperatures increase conductivity but also HF vapor pressure and corrosion rates. |
| Cell Voltage | 8 - 15 Volts | Higher voltage increases current but also heat generation and potential for anode effect. |
| Anode Current Density | 5 - 15 A/dm² | Directly proportional to the rate of fluorine production. Higher densities can lead to the anode effect. |
| Current Efficiency | 70% - 95% | Represents the percentage of current that results in fluorine production. Losses are due to side reactions and recombination of F₂ and H₂. |
Electrochemical Reactions and Signaling Pathways
Caption: Electrochemical reactions in the fluorine cell.
The overall process involves the electrolysis of hydrogen fluoride, with potassium fluoride acting as a charge carrier.
-
In the electrolyte: Potassium bifluoride dissociates into potassium and bifluoride ions. The bifluoride ion is in equilibrium with hydrogen and fluoride ions.
-
KHF₂ ⇌ K⁺ + HF₂⁻
-
HF₂⁻ ⇌ H⁺ + 2F⁻
-
-
At the anode (oxidation): Fluoride ions are oxidized to form fluorine gas.
-
2F⁻ → F₂ (g) + 2e⁻
-
-
At the cathode (reduction): Hydrogen ions are reduced to form hydrogen gas.
-
2H⁺ + 2e⁻ → H₂ (g)
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Anode Effect (sudden drop in current and increase in voltage) | Formation of a passivating layer of fluorinated carbon on the anode surface, often due to impurities (especially water) or high current density. | Temporarily interrupt the current, or briefly reverse the polarity of the electrodes. Reduce the current density. Ensure the electrolyte is completely dry. |
| Foaming or Frothing of Electrolyte | Accumulation of solid potassium fluoride (KF) due to depletion of HF, increasing the viscosity of the melt.[1] | Regenerate the electrolyte by adding anhydrous hydrogen fluoride.[1] |
| Clogging of Gas Outlet Tubes | Freezing of the electrolyte in the cooler parts of the apparatus.[1] | Ensure adequate heating of the cell head and outlet tubes. |
| Low Current Efficiency | - Recombination of F₂ and H₂ due to a faulty diaphragm.- Presence of water in the electrolyte leading to O₂ production.- Leaks in the system. | - Inspect the diaphragm for any breaches.- Thoroughly dry the electrolyte before and during operation.- Check all seals and connections for leaks. |
| Corrosion of Cell Components | The highly aggressive nature of molten fluorides and fluorine gas. | Use appropriate materials of construction (Monel, nickel, specific grades of carbon). Minimize operating temperature where possible. |
Product Gas Analysis
The purity of the generated fluorine gas is critical for many applications. The primary impurity is unreacted hydrogen fluoride. Other potential impurities include nitrogen, oxygen, carbon dioxide, and fluorocarbons (e.g., CF₄).
Analytical Methods:
-
Gas Chromatography (GC): A common method for analyzing the composition of the product gas. A thermal conductivity detector (TCD) is typically used. The GC column and system must be properly passivated to handle the reactive nature of fluorine.
-
Infrared (IR) Spectroscopy: Can be used to detect and quantify impurities like HF and CO₂.
-
Chemical Trapping and Titration: The gas stream can be bubbled through a solution of potassium iodide (KI). Fluorine will oxidize the iodide to iodine, which can then be titrated to determine the fluorine concentration.
Logical Relationships of Key Process Parameters
Caption: Interdependencies of key process parameters.
References
- 1. Fluorine preparation method of of electrolytic method | Filo [askfilo.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. CN103898547A - Method for preparing fluorine by electrolyzing potassium fluoride-hydrogen fluoride - Google Patents [patents.google.com]
- 8. How is fluorine prepared by WhytlawGray method Draw class 11 chemistry CBSE [vedantu.com]
- 9. coleparmer.com [coleparmer.com]
- 10. datapdf.com [datapdf.com]
Application of Potassium Bifluoride (KHF₂) in the Synthesis of Inorganic Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bifluoride (KHF₂), also known as potassium hydrogen fluoride (B91410), is a versatile and reactive inorganic compound with significant applications in the synthesis of a wide array of inorganic fluorides. Its utility stems from its ability to act as a potent fluorinating agent, often in a more controlled and less hazardous manner than gaseous hydrogen fluoride (HF). This document provides detailed application notes and protocols for the use of KHF₂ in the synthesis of various classes of inorganic fluorides, including those of main group elements, transition metals, and rare earth elements.
KHF₂ serves as a crucial intermediate in numerous chemical processes, including the industrial production of fluorine gas via electrolysis of molten KHF₂.[1] In synthetic inorganic chemistry, it is employed as a flux, an etchant, and most importantly, as a source of fluoride ions for the conversion of oxides, chlorides, and other precursors into their corresponding fluorides.[2][3][4] The reactions often proceed via solid-state, molten salt (flux), or solution-based methods, offering flexibility in experimental design.
General Principles of Fluorination using KHF₂
The fluorinating action of KHF₂ is primarily attributed to its thermal decomposition and its reactivity towards metal oxides and other salts. Upon heating, KHF₂ decomposes to potassium fluoride (KF) and hydrogen fluoride (HF), with the in-situ generated HF being a powerful fluorinating agent.[1]
General Reaction with Metal Oxides: MeO + 2KHF₂ → MeF₂ + 2KF + H₂O
This general scheme highlights the conversion of a metal oxide (MeO) to its corresponding fluoride (MeF₂). The reaction stoichiometry and conditions can vary significantly depending on the metal and the desired product.
Logical Workflow for Inorganic Fluoride Synthesis using KHF₂
The synthesis of inorganic fluorides using KHF₂ typically follows a general workflow, which can be adapted based on the specific target compound and the chosen synthetic method (solid-state, flux, or solution).
Caption: General workflow for the synthesis of inorganic fluorides using KHF₂.
Applications and Experimental Protocols
Synthesis of Main Group Fluorides: Potassium Hexafluorosilicate (B96646) (K₂SiF₆)
Potassium hexafluorosilicate is a valuable chemical used in the production of ceramics, enamels, and specialty glasses.[4] It can be synthesized from silicon dioxide (SiO₂) using KHF₂. While direct use of KHF₂ is feasible, many established protocols utilize an aqueous HF solution, which can be generated in situ from KHF₂ or used directly. The following protocol is adapted from a wet-chemical route using HF.[4]
Experimental Protocol: Synthesis of K₂SiF₆
-
Materials:
-
Silicon dioxide (SiO₂, silicic acid hydrate, SiO₂·H₂O can also be used)
-
Potassium bifluoride (KHF₂) or 48% Hydrofluoric acid (HF)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Polytetrafluoroethylene (PTFE) beaker
-
-
Procedure:
-
In a PTFE beaker, thoroughly mix a desired amount of potassium carbonate (K₂CO₃) with a stoichiometric amount of silicic acid (SiO₂·H₂O).
-
Slowly add a 48% hydrofluoric acid (HF) solution dropwise to the aqueous mixture. The addition should be continued until the effervescence from the decomposition of carbonate and evolution of CO₂ ceases. This indicates the neutralization of the carbonate.
-
Alternatively, KHF₂ can be used as the fluoride source. In this case, an aqueous solution of KHF₂ is reacted with SiO₂. The reaction may require heating to proceed at a reasonable rate. The general reaction is: SiO₂ + 4KHF₂ → K₂SiF₆ + 2KF + 2H₂O.[2]
-
The resulting precipitate of K₂SiF₆ is collected by filtration.
-
The collected solid is washed with cold distilled water to remove any soluble impurities.
-
The final product is dried in an oven at a suitable temperature (e.g., 80-100 °C) to obtain the pure K₂SiF₆ powder.
-
-
Characterization:
-
The crystalline phase of the product can be confirmed by Powder X-ray Diffraction (PXRD).
-
The elemental composition can be verified using Energy Dispersive X-ray Analysis (EDAX).
-
The morphology of the crystals can be observed by Scanning Electron Microscopy (SEM).
-
| Parameter | Value |
| Precursors | SiO₂, K₂CO₃, HF (or KHF₂) |
| Reaction Medium | Aqueous |
| Product | K₂SiF₆ |
| Purity | Typically high, confirmed by PXRD |
| Yield | Dependent on specific conditions |
Synthesis of Transition Metal Fluorides: Perovskite-Type KMF₃ (M = Mn, Co, Ni, etc.)
Mixed metal fluorides with the perovskite structure (ABF₃) exhibit interesting magnetic and optical properties.[5] KHF₂ can be used in the solid-state synthesis of these materials from the corresponding metal precursors.
Experimental Protocol: Solid-State Synthesis of KMnF₃
-
Materials:
-
Manganese(II) chloride (MnCl₂) or Manganese(II) oxide (MnO)
-
Potassium bifluoride (KHF₂)
-
Alumina (B75360) or platinum crucible
-
-
Procedure:
-
Thoroughly grind a stoichiometric mixture of the manganese precursor (e.g., MnCl₂) and KHF₂ in an agate mortar. The molar ratio should be adjusted based on the desired product (e.g., 1:3 for MnCl₂ to KHF₂).
-
Place the ground powder in an alumina or platinum crucible.
-
Heat the crucible in a furnace under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
The reaction temperature and time will depend on the specific metal. For KMnF₃, a temperature range of 400-600 °C for several hours is a typical starting point.
-
After the reaction is complete, cool the furnace to room temperature.
-
The product can be washed with distilled water and ethanol (B145695) to remove any unreacted starting materials or soluble byproducts, followed by drying.
-
-
Characterization:
-
PXRD is essential to confirm the formation of the desired perovskite phase.
-
SEM can be used to study the morphology and particle size of the synthesized powder.
-
| Parameter | Value |
| Precursors | MnCl₂ (or MnO), KHF₂ |
| Method | Solid-state reaction |
| Product | KMnF₃ |
| Reaction Temp. | 400-600 °C |
| Atmosphere | Inert (Ar or N₂) |
Synthesis of Rare Earth Fluorides: Neodymium Fluoride (NdF₃)
Rare earth fluorides are critical materials in optics, lasers, and as precursors for the production of rare earth metals.[6][7] While many protocols use ammonium (B1175870) bifluoride (NH₄HF₂), the principles can be readily adapted for KHF₂.[8]
Experimental Protocol: Synthesis of NdF₃ from Nd₂O₃
-
Materials:
-
Neodymium(III) oxide (Nd₂O₃)
-
Potassium bifluoride (KHF₂)
-
Graphite (B72142) or platinum crucible
-
-
Procedure:
-
Mix Nd₂O₃ powder with an excess of KHF₂ in a graphite or platinum crucible. A molar ratio of 1:6 (Nd₂O₃:KHF₂) is a reasonable starting point to ensure complete fluorination.
-
Heat the mixture in a furnace. The fluorination reaction typically occurs in stages. A preliminary heating step at a lower temperature (e.g., 200-300 °C) can initiate the reaction, followed by a higher temperature treatment (e.g., 500-700 °C) to ensure complete conversion and remove any volatile byproducts.[7]
-
The reaction should be carried out under an inert atmosphere to prevent the formation of oxyfluorides.
-
After cooling, the product is washed with distilled water to remove the excess potassium fluoride byproduct.
-
The final NdF₃ product is dried under vacuum.
-
-
Characterization:
-
PXRD is used to verify the crystal structure of the NdF₃.
-
The purity of the product can be assessed by elemental analysis.
-
| Parameter | Value |
| Precursors | Nd₂O₃, KHF₂ |
| Method | Solid-state reaction |
| Product | NdF₃ |
| Reaction Temp. | 500-700 °C |
| Atmosphere | Inert (Ar or N₂) |
Safety Precautions
Potassium bifluoride is a corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled or ingested. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.
Conclusion
Potassium bifluoride is a highly effective and versatile fluorinating agent for the synthesis of a broad range of inorganic fluorides. Its solid form and lower volatility compared to anhydrous HF make it a more manageable reagent in many laboratory settings. The provided protocols for the synthesis of main group, transition metal, and rare earth fluorides serve as a starting point for researchers, and can be optimized for specific applications and target materials. Careful control of reaction parameters such as stoichiometry, temperature, and atmosphere is crucial for obtaining high-purity products.
References
- 1. researchgate.net [researchgate.net]
- 2. i-asem.org [i-asem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SIPS2023 - SOLID-STATE CHEMISTRY OF TRANSITION METAL FLUORIDES: FROM FLUOROPEROVSKITES TO INORGANIC NANOFLUORIDES - PHYSICAL-CHEMICAL PROPERTIES AND APPLICATIONS [flogen.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on the Recovery of Rare Earth Fluorides from Spent Rare Earth Molten Electrolytic Slag by Vacuum Distillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfabrication Etching using Potassium Hydrogen Fluoride
Topic: Potassium Hydrogen Fluoride (B91410) for Etching Glass and Silicon Wafers in Microfabrication
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride, is a versatile etchant used in microfabrication for the controlled removal of material from glass and silicon substrates. When dissolved in water, KHF₂ releases hydrofluoric acid (HF), which is the primary active species for etching silica-based materials.[1] This document provides detailed application notes and experimental protocols for the use of KHF₂ in etching glass and silicon wafers, intended for researchers and professionals in scientific and drug development fields.
Safety Precautions: this compound and its solutions are corrosive and toxic.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or thick nitrile), safety goggles, and a lab coat.[3] An HF exposure kit with calcium gluconate gel should be readily accessible.
Etching of Glass Wafers
This compound is an effective etchant for various types of glass, including borosilicate and soda-lime glass. The etching process involves the reaction of fluoride ions with the silicon dioxide (SiO₂) network of the glass, forming soluble hexafluorosilicate (B96646) salts.[4]
Chemical Mechanism
The overall chemical reaction for the dissolution of silicon dioxide in a KHF₂ solution is as follows:
SiO₂(s) + 2KHF₂(aq) → K₂SiF₆(aq) + 2H₂O(l)
Quantitative Data
The etch rate of glass is highly dependent on the KHF₂ concentration, temperature, and the specific type of glass being etched. While specific data for KHF₂ is not widely published, the etch rates are expected to be comparable to those of diluted hydrofluoric acid solutions. The following table provides reference etch rates for borosilicate glass in HF solutions, which can be used as a starting point for process development with KHF₂.
| Etchant Composition (HF concentration) | Temperature (°C) | Etch Rate of Borosilicate Glass (µm/min) | Reference |
| 1.25 N HF | Room Temperature | ~0.07 | [5] |
| 10% HF | Room Temperature | ~1.0 | [3] |
| 40% HF | Room Temperature | ~9.1 (annealed) | [6] |
| 49% HF | Room Temperature | ~7.6 (unannealed), ~14.3 (annealed) | [6] |
Note: The relationship between KHF₂ concentration and the effective HF concentration is not linear and depends on the dissociation equilibrium in the solution. Experimental determination of etch rates for specific applications is highly recommended.
Experimental Protocol: Glass Etching
This protocol outlines a general procedure for etching microfeatures into a borosilicate glass wafer using a KHF₂ solution.
Materials:
-
This compound (KHF₂, solid)
-
Deionized (DI) water
-
Borosilicate glass wafer with a patterned etch mask (e.g., Cr/Au, or a hard-baked photoresist)
-
Plastic beakers and containers (polypropylene or Teflon)
-
Magnetic stirrer and stir bar
-
Timer
-
Personal Protective Equipment (PPE)
Procedure:
-
Etchant Preparation:
-
In a designated fume hood, carefully weigh the desired amount of KHF₂ powder.
-
Slowly add the KHF₂ to a plastic beaker containing a measured volume of DI water while stirring continuously with a magnetic stirrer until fully dissolved. For example, to prepare a 10% (w/v) solution, dissolve 10 g of KHF₂ in 100 mL of DI water.
-
-
Substrate Preparation:
-
Ensure the glass wafer has a well-adhered and patterned etch mask that exposes the areas to be etched. For photoresist masks, a hard bake (e.g., 130°C for 45 minutes) is recommended to improve adhesion.[3]
-
-
Etching Process:
-
Immerse the prepared glass wafer into the KHF₂ etching solution at room temperature.
-
For uniform etching, gently agitate the solution or use a magnetic stirrer at a low speed.
-
Etch for the desired amount of time, monitoring the etch depth if possible.
-
-
Post-Etch Cleaning:
-
Carefully remove the wafer from the etchant and immediately immerse it in a large beaker of DI water to stop the etching process.
-
Rinse the wafer thoroughly with DI water for several minutes.
-
Dry the wafer using a nitrogen gun or by spin drying.
-
-
Waste Disposal:
-
Dispose of the used KHF₂ solution and contaminated materials according to your institution's hazardous waste disposal procedures.
-
Etching of Silicon Wafers
The use of KHF₂ for etching silicon wafers is less common than alkaline etchants like potassium hydroxide (B78521) (KOH). However, fluoride-based solutions can be used for isotropic etching of silicon. The process involves the oxidation of the silicon surface followed by the dissolution of the resulting silicon dioxide layer by the fluoride ions.
Chemical Mechanism
The etching of silicon in fluoride-containing solutions is a complex electrochemical process.[7] A simplified representation of the reaction is:
Si(s) + 2KHF₂(aq) + 2H₂O(l) → K₂SiF₆(aq) + 2H₂(g) + 2OH⁻(aq)
Quantitative Data
| Etchant | Composition | Temperature (°C) | Etch Rate of (100) Si (µm/min) | Reference |
| KOH | 20-40% in H₂O | 60-85 | 0.5 - 1.5 | [8] |
| TMAH | 20-25% in H₂O | 70-90 | 0.5 - 1.0 | [8] |
| HNA | HF/HNO₃/H₂O | Room Temperature | >50 | [8] |
Note: The etching of silicon with KHF₂ is expected to be isotropic and the rates will need to be determined empirically for a given set of process parameters.
Experimental Protocol: Silicon Wafer Etching
This protocol provides a general guideline for the isotropic etching of a silicon wafer using a KHF₂ solution.
Materials:
-
This compound (KHF₂, solid)
-
Deionized (DI) water
-
Silicon wafer ((100) or (111) orientation) with a patterned etch mask (e.g., silicon nitride or a noble metal)
-
Plastic beakers and containers (polypropylene or Teflon)
-
Magnetic stirrer and stir bar
-
Timer
-
Personal Protective Equipment (PPE)
Procedure:
-
Etchant Preparation:
-
Follow the same procedure as for glass etching to prepare the KHF₂ solution of the desired concentration.
-
-
Substrate Preparation:
-
Ensure the silicon wafer has a robust, patterned mask material. Photoresists are generally not suitable for long etch times in fluoride solutions.
-
-
Etching Process:
-
Immerse the masked silicon wafer in the KHF₂ solution at a controlled temperature (e.g., room temperature to 50°C).
-
Gently agitate the solution to ensure uniform etching.
-
Etch for the predetermined time to achieve the desired etch depth.
-
-
Post-Etch Cleaning:
-
Remove the wafer from the etchant and quench the reaction by immersing it in a beaker of DI water.
-
Rinse thoroughly with DI water.
-
Dry the wafer using a nitrogen gun.
-
-
Waste Disposal:
-
Dispose of the waste etchant and contaminated materials according to hazardous waste protocols.
-
Visualizations
Chemical Reaction Pathway for Glass Etching```dot
Caption: General experimental workflow for wet etching.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. inrf.uci.edu [inrf.uci.edu]
- 4. The Impact and Application of Potassium Bifluoride (KHF2) in the Glass Industry [fssf-chemicals.com]
- 5. zenodo.org [zenodo.org]
- 6. diva-portal.org [diva-portal.org]
- 7. microchemicals.com [microchemicals.com]
- 8. universitywafer.com [universitywafer.com]
The Pivotal Role of Potassium Hydrogen Fluoride in the Synthesis of Organotrifluoroborates: Applications and Protocols
For researchers, scientists, and drug development professionals, the synthesis of stable and versatile organoboron reagents is a cornerstone of modern organic chemistry. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters, offering enhanced stability and reactivity in a variety of chemical transformations. Central to their synthesis is the use of potassium hydrogen fluoride (B91410) (KHF₂), a reagent that facilitates the efficient conversion of various organoboron precursors into their highly stable trifluoroborate counterparts.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability towards both air and moisture.[1] This contrasts sharply with boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic anhydrides (boroxines), complicating stoichiometry.[1] The enhanced stability of organotrifluoroborates simplifies handling and storage and allows for a broader tolerance of functional groups.[1][2] The key to unlocking these advantages lies in a straightforward synthetic step involving potassium hydrogen fluoride.
The Fluorination Reaction: Mechanism and Advantages
The preparation of potassium organotrifluoroborates typically involves the reaction of a corresponding boronic acid with this compound.[1][3] The bifluoride ion ([HF₂]⁻) in KHF₂ serves as a potent source of fluoride ions, which displace the hydroxyl groups on the boron atom of the boronic acid to form the stable tetracoordinate trifluoroborate salt.[4] This conversion is often quantitative and results in the precipitation of the crystalline product, simplifying its isolation and purification.[1]
The use of KHF₂ is a highly efficient method first extensively reported by Vedejs.[5] It allows for the straightforward generation of a wide array of aryl-, alkenyl-, and alkyltrifluoroborates.[5][6] Notably, the reaction is not limited to isolated boronic acids; crude boronic acids generated in situ from organometallic reagents can also be directly converted to their corresponding trifluoroborates in high yields.[5][7]
// Reactants R_B_OH2 [label="R-B(OH)₂\n(Organoboronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; KHF2 [label="KHF₂\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate representation Reaction_Step [label="Fluorination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Products R_BF3K [label="K⁺[R-BF₃]⁻\n(Potassium Organotrifluoroborate)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="2 H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; K_plus [label="K⁺", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext];
// Edges R_B_OH2 -> Reaction_Step; KHF2 -> Reaction_Step; Reaction_Step -> R_BF3K; Reaction_Step -> H2O; } caption { label = "Figure 1: General reaction scheme for the synthesis of potassium organotrifluoroborates using KHF₂."; fontsize = 10; }
Experimental Protocols
Detailed methodologies for the synthesis of organotrifluoroborates from boronic acids and via one-pot procedures from organometallic reagents are presented below.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol details the conversion of a commercially available or previously synthesized boronic acid to its corresponding trifluoroborate salt.[1]
Materials:
-
Phenylboronic acid
-
This compound (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of this compound (3.0-4.2 eq).[1][8]
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of phenylboronic acid.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]
-
Continue stirring the mixture for an additional 30 minutes to an hour at room temperature.[1][8]
-
Isolate the solid product by filtration through a Büchner funnel.
-
Wash the collected solid with acetone to remove any unreacted starting materials and byproducts.[8]
-
Dry the purified potassium phenyltrifluoroborate under vacuum.
// Workflow Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_BA [label="Dissolve Boronic Acid\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_KHF2 [label="Prepare Saturated\nAqueous KHF₂ Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Reagents [label="Add KHF₂ Solution to\nBoronic Acid Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Stir_Mixture [label="Stir at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter_Product [label="Filter the Precipitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Solid [label="Wash with Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Product [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve_BA; Dissolve_BA -> Mix_Reagents; Prepare_KHF2 -> Mix_Reagents; Mix_Reagents -> Stir_Mixture; Stir_Mixture -> Filter_Product; Filter_Product -> Wash_Solid; Wash_Solid -> Dry_Product; Dry_Product -> End; } caption { label = "Figure 2: Experimental workflow for the synthesis of organotrifluoroborates from boronic acids."; fontsize = 10; }
Protocol 2: One-Pot Synthesis of Potassium Alkyltrifluoroborates
This protocol outlines a one-pot procedure starting from an organohalide, which is converted to an organometallic reagent, followed by borylation and subsequent treatment with KHF₂. This method avoids the isolation of the intermediate boronic acid.[5][9][10]
Materials:
-
Alkyl or Aryl Halide (e.g., dibromomethane)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate)
-
This compound (KHF₂)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Water
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the organohalide in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (for lithium-halogen exchange) or activate magnesium turnings (for Grignard formation).
-
After the formation of the organometallic reagent is complete, add the trialkyl borate dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1 hour).[9]
-
Quench the reaction by adding a saturated aqueous solution of KHF₂.[9]
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or extraction with a suitable solvent like acetone.[5][9]
// Workflow Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organometallic_Formation [label="Formation of Organometallic Reagent\n(Grignard or Organolithium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronation [label="Boronation with Trialkyl Borate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis_Fluorination [label="Quench with Aqueous KHF₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Removal [label="Solvent Removal", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Organometallic_Formation; Organometallic_Formation -> Boronation; Boronation -> Hydrolysis_Fluorination; Hydrolysis_Fluorination -> Solvent_Removal; Solvent_Removal -> Purification; Purification -> End; } caption { label = "Figure 3: One-pot experimental workflow for organotrifluoroborate synthesis."; fontsize = 10; }
Data Presentation: Yields of Representative Organotrifluoroborates
The synthesis of organotrifluoroborates using this compound is a high-yielding process across a diverse range of substrates. The following tables summarize the reported yields for various classes of organotrifluoroborates.
Table 1: Synthesis of Aryltrifluoroborates from Arylboronic Acids
| Aryl Group | Yield (%) | Reference |
| Phenyl | High | [5] |
| Fluoroaryl | High | [5] |
| 1-Naphthyl | Not specified, but a common prep | [11] |
| Heteroaryl | Good to Excellent | [2] |
Table 2: One-Pot Synthesis of Alkenyl- and Alkyltrifluoroborates
| Organotrifluoroborate | Starting Material | Yield (%) | Reference |
| (E)-(2-Phenylethenyl)trifluoroborate | Phenylacetylene | High | [5] |
| Isopropenyltrifluoroborate | 2-Bromopropene | Good | [5] |
| Bromomethyltrifluoroborate | Dibromomethane | 78-88 | [9] |
| Iodomethyltrifluoroborate | Diiodomethane | 89 | [9][10] |
| 1,3-Dithianyltrifluoroborate | 1,3-Dithiane | 63 | [5] |
| 5-Bromopentyltrifluoroborate | 5-Bromo-1-pentene | 62-90 (from boronic acid) | [8] |
Applications in Drug Development and Organic Synthesis
The stability and reactivity of potassium organotrifluoroborates make them invaluable reagents in pharmaceutical and materials science research. Their primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] In this context, they serve as robust nucleophilic partners to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] The slow, in-situ release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is thought to be a key factor in their superior performance, minimizing side reactions like homocoupling.[1]
Conclusion
The use of this compound provides a simple, efficient, and broadly applicable method for the synthesis of potassium organotrifluoroborates. This straightforward fluorination protocol transforms organoboron intermediates into highly stable, crystalline solids that are easy to handle and purify. The resulting organotrifluoroborates are versatile and highly effective reagents in modern organic synthesis, particularly in cross-coupling reactions, making them indispensable tools for researchers in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. This compound as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Fluorination Reactions with Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic fluorination is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the various fluoride (B91410) sources, potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride, presents a cost-effective, readily available, and versatile reagent for the introduction of fluorine. KHF₂ serves as an anhydrous source of fluoride ions and can also act as a mild acidic catalyst. These application notes provide detailed protocols and data for two key nucleophilic fluorination reactions utilizing KHF₂: the ring-opening of epoxides to form valuable fluorohydrins and the halogen exchange (Halex) reaction for the synthesis of fluoroaromatics.
Application Note 1: Ring-Opening of Epoxides to Vicinal Fluorohydrins
The synthesis of vicinal fluorohydrins is a critical transformation in the preparation of fluorinated analogues of natural products and pharmaceuticals. The reaction of epoxides with a fluoride source is a direct and atom-economical approach. While KHF₂ alone can be used, its efficacy is significantly enhanced when used in combination with a phase-transfer catalyst, such as a tetralkylammonium salt. This combination facilitates the nucleophilic attack of the fluoride ion on the epoxide ring, leading to the corresponding fluorohydrin.
Experimental Protocol: General Procedure for Ring-Opening of Sugar-Derived Epoxides
This protocol is adapted from a procedure for the fluorination of sugar-derived epoxides, demonstrating a common application in carbohydrate chemistry.
Materials:
-
Sugar-derived epoxide (1.0 equiv)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 equiv)
-
This compound (KHF₂) (1.0 equiv)
Procedure:
-
To a suitable reaction vessel, add the sugar-derived epoxide, TBAF·3H₂O, and KHF₂.
-
Heat the neat mixture with stirring at 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica (B1680970) gel column chromatography to afford the desired fluorohydrin.
Quantitative Data: Ring-Opening of Various Epoxides
The following table summarizes the results for the ring-opening of various sugar-derived epoxides using the TBAF/KHF₂ reagent system. The reactions were generally carried out at 120 °C.
| Entry | Substrate | Time (h) | Product | Yield (%) |
| 1 | D-Arabinose-derived epoxide | 2 | 3-Fluoro-3-deoxy-D-ribose derivative | 84 |
| 2 | D-Mannose-derived epoxide | 2 | 3-Fluoro-3-deoxy-D-altrose derivative | 87 |
| 3 | L-Rhamnose-derived epoxide | 4 | 3-Fluoro-3-deoxy-L-quinovose derivative | 73 |
| 4 | 1-Thio-glycoside epoxide | 4 | 3-Fluoro-3-deoxy-1-thio-glycoside | 75 |
Reaction Workflow
The following diagram illustrates the general workflow for the nucleophilic ring-opening of an epoxide using the KHF₂/TBAF system.
Caption: General workflow for epoxide ring-opening.
Application Note 2: Halogen Exchange (Halex) Reaction on Aryl Halides
The Halex reaction is a powerful method for the synthesis of fluoroaromatic compounds, which are prevalent in pharmaceuticals and agrochemicals. This nucleophilic aromatic substitution (SNAr) involves the displacement of a halide (typically chloride or bromide) on an electron-deficient aromatic ring with a fluoride ion. This compound can be utilized as the fluoride source, often under high-temperature, anhydrous conditions. The reaction is particularly effective for substrates bearing electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.
Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile (B3417380)
This protocol is based on a patented industrial process for the synthesis of 2,6-difluorobenzonitrile, a key intermediate for various bioactive molecules.
Materials:
-
2,6-Dichlorobenzonitrile (1.0 equiv)
-
Anhydrous this compound (KHF₂) (2.2 equiv)
-
(Optional) Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt)
Procedure:
-
Ensure all glassware is thoroughly dried. In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 2,6-dichlorobenzonitrile and anhydrous KHF₂.
-
If using, add the phase-transfer catalyst.
-
Heat the mixture to a molten state, typically between 200-240 °C, with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to a manageable temperature.
-
The product can be isolated by distillation under reduced pressure directly from the reaction mixture.
-
Further purification can be achieved by recrystallization of the distilled product.
Quantitative Data: Halex Fluorination of Aryl Halides
The following table provides examples of Halex reactions on activated aryl chlorides. While specific data for KHF₂ is often proprietary, the table illustrates typical conditions and outcomes for this class of reaction using alkali metal fluorides.
| Entry | Substrate | Fluoride Source | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Nitrochlorobenzene | KF | DMSO | 180 | 6 | 4-Fluoronitrobenzene | >95 |
| 2 | 2,4-Dinitrochlorobenzene | KF | DMF | 150 | 2 | 2,4-Dinitrofluorobenzene | >98 |
| 3 | 2,6-Dichlorobenzonitrile | KHF₂ | Neat (molten) | 220 | 4 | 2,6-Difluorobenzonitrile | High |
| 4 | Pentachloropyridine | KF | Sulfolane | 210 | 10 | Pentafluoropyridine | ~70 |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The Halex reaction proceeds via a two-step addition-elimination mechanism, as depicted below.
Caption: SNAr mechanism of the Halex reaction.
Safety Precautions
-
This compound is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Always handle KHF₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactions involving KHF₂ can release hydrogen fluoride (HF) gas, especially in the presence of moisture or at high temperatures. HF is extremely corrosive and toxic. Ensure that the experimental setup is properly contained and vented.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
By following these protocols and safety guidelines, researchers can effectively and safely utilize this compound for a range of valuable nucleophilic fluorination reactions.
Application Notes and Protocols: Use of Potassium Hydrogen Fluoride in the Preparation of Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is a versatile and reactive inorganic compound widely employed as a fluorinating agent in the synthesis of various metal fluorides. Its ability to act as a stable, solid source of hydrogen fluoride (HF) upon heating or in the presence of an acid makes it a safer and more convenient alternative to gaseous HF.[1][2] This document provides detailed application notes and experimental protocols for the preparation of metal fluorides using KHF₂, targeting researchers, scientists, and professionals in drug development who require high-purity inorganic fluorides.
Potassium hydrogen fluoride's utility stems from its thermal decomposition to potassium fluoride (KF) and hydrogen fluoride (HF) gas, with the in-situ generated HF being highly reactive towards metal oxides, hydroxides, and carbonates.[3] This reactivity is harnessed in various synthetic approaches, including solid-state reactions, hydrothermal synthesis, and as a flux in molten salt methods to produce a wide array of metal fluorides.[4][5][6]
General Principles of Metal Fluoride Synthesis with KHF₂
The synthesis of metal fluorides using this compound typically involves the reaction of a metal precursor, most commonly a metal oxide, with KHF₂ at elevated temperatures. The general reaction can be represented as:
MO + 2KHF₂ → MF₂ + 2KF + H₂O
Where 'M' represents a divalent metal. The stoichiometry of the reaction will vary depending on the oxidation state of the metal in the precursor.
Key advantages of using KHF₂ include:
-
Safety: As a solid, KHF₂ is easier and safer to handle compared to gaseous or aqueous hydrogen fluoride.[1]
-
Controlled HF Release: The generation of HF can be controlled by temperature, allowing for more manageable reaction kinetics.[3]
-
Fluxing Agent: In high-temperature synthesis, molten KHF₂ can act as a flux, facilitating the reaction between the solid reactants and improving the crystallinity of the product.[7][8]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of representative metal fluorides using this compound.
Protocol 1: Solid-State Synthesis of Aluminum Fluoride (AlF₃)
Aluminum fluoride is a crucial component in aluminum production and is also used as a catalyst in various chemical processes.
Reaction: Al₂O₃ + 6KHF₂ → 2AlF₃ + 6KF + 3H₂O[4]
Materials:
-
Aluminum oxide (Al₂O₃), calcined, high purity
-
This compound (KHF₂), analytical grade
-
Platinum or nickel crucible with a lid
-
Tube furnace with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Thoroughly grind a stoichiometric mixture of aluminum oxide and this compound in a mortar and pestle within a fume hood, wearing appropriate personal protective equipment (PPE).
-
Transfer the powdered mixture to a platinum or nickel crucible.
-
Place the crucible in a tube furnace under a gentle flow of inert gas.
-
Slowly heat the furnace to 300-400°C and hold for 2-3 hours to initiate the reaction and drive off the water produced.
-
Increase the temperature to 700-800°C and maintain for 4-6 hours to ensure complete reaction.
-
Cool the furnace to room temperature under the inert atmosphere.
-
The product is a mixture of AlF₃ and KF. To isolate AlF₃, the mixture can be washed with a suitable solvent to selectively dissolve the potassium fluoride, followed by filtration, washing with deionized water, and drying. The specific solvent and washing conditions may need to be optimized based on the desired purity of AlF₃.
Quantitative Data:
| Metal Fluoride | Precursor | KHF₂ Stoichiometry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| AlF₃ | Al₂O₃ | 1:3 (molar ratio) | 700-800 | 4-6 | >95 | High | [4] |
Protocol 2: Molten Salt Synthesis of Potassium Fluoroborate (KBF₄)
Potassium fluoroborate is utilized in the production of boron, as a flux in metallurgy, and as a component in brazing and soldering fluxes.
Reaction: B(OH)₃ + 2KHF₂ → KBF₄ + KF + 3H₂O[4]
Materials:
-
Boric acid (H₃BO₃), high purity
-
This compound (KHF₂), analytical grade
-
Graphite (B72142) or platinum crucible
-
Muffle furnace with temperature control
Procedure:
-
Mix boric acid and this compound in a 1:2 molar ratio in a graphite or platinum crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to 300-400°C. At this temperature, the KHF₂ will melt and act as a reactive flux.
-
Maintain the temperature for 2-4 hours, with occasional gentle agitation if possible, to ensure a homogeneous reaction.
-
After the reaction is complete, cool the furnace to room temperature.
-
The solidified product is a mixture of KBF₄ and KF. The KBF₄ can be purified by recrystallization from water, taking advantage of the different solubilities of KBF₄ and KF at various temperatures.
Quantitative Data:
| Metal Fluoride | Precursor | KHF₂ Stoichiometry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| KBF₄ | B(OH)₃ | 1:2 (molar ratio) | 300-400 | 2-4 | High | High | [4] |
Protocol 3: Hydrothermal Synthesis of Potassium Magnesium Fluoride (KMgF₃)
Potassium magnesium fluoride is a perovskite material with interesting optical and electronic properties. While the cited protocol uses KF and HF, KHF₂ can be considered as a single-source precursor for both in a modified procedure.
Conceptual Reaction with KHF₂: MgO + 2KHF₂ → KMgF₃ + KF + H₂O
Materials:
-
Magnesium oxide (MgO), high purity
-
This compound (KHF₂), analytical grade
-
Teflon-lined stainless steel autoclave
-
Oven with temperature control
Procedure (Adapted for KHF₂):
-
In a Teflon liner, dissolve a stoichiometric amount of KHF₂ in deionized water.
-
Add the appropriate amount of magnesium oxide powder to the KHF₂ solution.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Place the autoclave in an oven and heat to 180-220°C for 24-48 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the product by filtration, wash thoroughly with deionized water and ethanol, and dry in an oven at 80-100°C.
Quantitative Data (from related synthesis):
| Metal Fluoride | Precursors | Temperature (°C) | Reaction Time (h) | Product Characteristics | Reference |
| KMgF₃ | KF, MgF₂, HF, H₂O | 120-240 | 24-192 | Cubic perovskite structure, uniform grain size | [1] |
Applications in Drug Development and Research
The metal fluorides synthesized using this compound have several applications in the pharmaceutical and research sectors:
-
Catalysis: Anhydrous metal fluorides, such as AlF₃, are used as Lewis acid catalysts in various organic transformations, which can be crucial steps in the synthesis of active pharmaceutical ingredients (APIs).
-
Fluorinating Agents: Some complex metal fluorides can act as milder and more selective fluorinating agents compared to KHF₂ itself, enabling the synthesis of complex fluorinated organic molecules with potential therapeutic applications.
-
Solid-State NMR: High-purity metal fluorides are used in solid-state nuclear magnetic resonance (NMR) spectroscopy as standards or as components of solid-state electrolytes in batteries for medical devices.
-
Optical Materials: Certain metal fluorides, like KMgF₃, have applications in optical components for scientific instrumentation used in drug discovery and analysis.
Safety Precautions
This compound is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Upon heating, KHF₂ releases toxic and corrosive hydrogen fluoride gas. All high-temperature reactions should be conducted in a closed system or under a robust exhaust ventilation system. Always consult the Safety Data Sheet (SDS) for KHF₂ before use.[2]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Enhancing Welding Precision and Quality with Potassium Bifluoride (KHF2) Flux - Foshan Nanhai Shuangfu Chemical Co., Ltd. [fssf-chemicals.com]
- 4. This compound as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. "Molten Salt Flux Synthesis of Two New Alkali Rare Earth Silicate Fluor" by Hunter B. Tisdale and Hans Conrad zur Loye [scholarcommons.sc.edu]
- 7. How Potassium Bifluoride Enhances Welding as a Flux - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 8. Potassium bi-fluoride (KHF2) Exporter | Potassium bi-fluoride (KHF2) Exporting Company | Potassium bi-fluoride (KHF2) International Distributor [multichemexports.com]
Application Notes and Protocols: Potassium Hydrogen Fluoride as a Catalyst in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride, is a versatile inorganic compound that serves as a catalyst in various organic transformations. While widely recognized as a fluorinating agent, KHF₂ also exhibits catalytic activity in alkylation reactions, particularly in Friedel-Crafts type alkylations of aromatic compounds. Its catalytic role often involves the in-situ generation of hydrogen fluoride (HF), a powerful acid catalyst, or the activation of alkylating agents, facilitating the introduction of alkyl groups onto aromatic rings, phenols, and amines. These application notes provide an overview of the use of KHF₂ as a catalyst in alkylation reactions, including its applications, reaction mechanisms, and experimental protocols.
Applications of Potassium Hydrogen Fluoride in Alkylation Reactions
This compound has been utilized as a catalyst in the alkylation of various organic substrates. Its application is particularly noted in the alkylation of aromatic hydrocarbons, a fundamental process in the synthesis of numerous chemical intermediates and fine chemicals.
C-Alkylation of Aromatic Compounds
In the realm of Friedel-Crafts chemistry, KHF₂ can catalyze the alkylation of aromatic rings with alkyl halides or olefins. The catalyst facilitates the formation of a carbocation intermediate from the alkylating agent, which then undergoes electrophilic aromatic substitution. This method is valuable for the synthesis of alkylated benzenes and other aromatic derivatives. The use of KHF₂ can offer a more manageable alternative to gaseous hydrogen fluoride, as it is a solid that can generate the active catalytic species in the reaction mixture.
Experimental Protocols
While specific and detailed protocols for KHF₂-catalyzed alkylation of a wide range of substrates are not abundantly available in publicly accessible literature, the following section provides generalized procedures based on the principles of Friedel-Crafts reactions and related alkylations. Researchers should consider these as starting points for optimization.
General Protocol for C-Alkylation of Aromatic Compounds
This protocol describes a general procedure for the alkylation of an aromatic compound (e.g., benzene (B151609) or toluene) with an alkyl halide using this compound as a catalyst.
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkylating agent (e.g., tert-butyl chloride)
-
This compound (KHF₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., ice-water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification setup (e.g., distillation apparatus or column chromatography)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Charging Reactants: To the flask, add the aromatic substrate and the anhydrous solvent.
-
Catalyst Addition: Carefully add this compound to the reaction mixture with stirring.
-
Addition of Alkylating Agent: Slowly add the alkylating agent to the mixture through the dropping funnel at room temperature or a slightly elevated temperature.
-
Reaction: Stir the reaction mixture at the desired temperature for a specified period. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkylated aromatic compound.
Safety Precautions: this compound is corrosive and can release hydrogen fluoride upon contact with moisture or acids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reaction Mechanisms and Logical Relationships
The catalytic activity of this compound in alkylation reactions is primarily attributed to its ability to act as a source of hydrogen fluoride (HF) or to directly interact with the alkylating agent.
Proposed Mechanism for C-Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation of an aromatic ring with an alkyl halide catalyzed by KHF₂ is believed to proceed through the following steps:
-
Generation of the Electrophile: The Lewis acidic nature of HF, potentially formed in situ from KHF₂, facilitates the formation of a carbocation from the alkyl halide.
-
Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (which can be the counter-ion or another species in the reaction mixture) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.
The following diagram illustrates the logical workflow for a typical KHF₂-catalyzed C-alkylation experiment.
Caption: Experimental workflow for KHF₂-catalyzed C-alkylation.
Data Presentation
Due to the limited availability of specific quantitative data for KHF₂-catalyzed alkylation reactions in the surveyed literature, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform systematic studies to determine optimal reaction conditions, yields, and selectivity for their specific substrates and alkylating agents. Key parameters to investigate include:
-
Catalyst loading: The molar ratio of KHF₂ to the limiting reagent.
-
Reaction temperature: The optimal temperature for maximizing yield and selectivity while minimizing side reactions.
-
Reaction time: The duration required for the reaction to reach completion.
-
Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Molar ratio of reactants: The ratio of the aromatic substrate to the alkylating agent.
Conclusion
This compound shows promise as a solid-source catalyst for alkylation reactions, particularly for the C-alkylation of aromatic compounds. Its ability to generate the active catalytic species in situ presents a practical advantage over handling gaseous hydrogen fluoride. However, the scope and limitations of KHF₂ as a catalyst for a broader range of alkylation reactions, including those of phenols and amines, require further investigation. The protocols and mechanistic insights provided in these application notes serve as a foundation for researchers to explore and optimize the use of KHF₂ in their synthetic endeavors. It is imperative to conduct all experimental work with appropriate safety precautions due to the hazardous nature of KHF₂ and potential for HF generation.
Application Notes and Protocols for the Ring-Opening of Epoxides Using Potassium Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective synthesis of fluorohydrins is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate the pharmacological properties of a molecule. The ring-opening of epoxides with a fluoride (B91410) source is a direct and efficient method to access these valuable building blocks. Potassium hydrogen fluoride (KHF2), also known as potassium bifluoride, serves as an inexpensive, stable, and easy-to-handle source of fluoride for this transformation.[1] This document provides detailed application notes and experimental protocols for the ring-opening of epoxides using this compound.
Reaction Mechanism and Regioselectivity
The ring-opening of epoxides with this compound typically proceeds through an S(_N)2 mechanism.[2][3] The bifluoride anion ([HF₂]⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to an inversion of stereochemistry at the site of attack and results in a trans-fluorohydrin.[2]
Due to the S(_N)2 nature of the reaction, the fluoride ion preferentially attacks the less sterically hindered carbon atom of the epoxide.[2][3] This regioselectivity is a key feature of the reaction, allowing for predictable outcomes in the synthesis of complex molecules. However, under more acidic conditions or with substrates that can stabilize a carbocation, an S(_N)1-like mechanism may compete, leading to the attack at the more substituted carbon.
Caption: S(_N)2 mechanism for epoxide ring-opening with KHF₂.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and outcomes for the ring-opening of various epoxides using this compound, both alone and in combination with a phase-transfer catalyst.
| Epoxide Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Sugar-derived epoxide 1 | TBAF·3H₂O, KHF₂ | Neat | 120 | 24 | 84 | C3-attack | Yan et al., 2017 |
| Sugar-derived epoxide 3 | TBAF·3H₂O, KHF₂ | Neat | 120 | 2 | 87 | C3-attack | Yan et al., 2017 |
| Sugar-derived epoxide 5 | TBAF·3H₂O, KHF₂ | Neat | 120 | 2 | 73 | C3-attack | Yan et al., 2017 |
| Sugar-derived epoxide 7 | TBAF·3H₂O, KHF₂ | Neat | 120 | 2 | 82 | C3-attack | Yan et al., 2017 |
| Racemic tert-butyl glycidyl (B131873) ether | KHF₂ | Triethylene glycol | 140 | - | 64 | 95:5 (S(_N)2 product) | Zutter et al. |
| Sugar-derived epoxide 83 | KHF₂ | DMF | - | - | - | - | West et al. |
| Sugar-derived epoxide 83 | KHF₂ | Ethylene glycol | - | - | - | - | West et al. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening of Sugar-Derived Epoxides using TBAF/KHF₂
This protocol is adapted from the work of Yan et al. (2017) and is suitable for small-scale synthesis.
Materials:
-
Epoxide substrate
-
Tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H₂O)
-
This compound (KHF₂)
-
Round-bottom flask or sealed tube
-
Stir bar
-
Heating mantle or oil bath
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a round-bottom flask or a sealed tube equipped with a stir bar, add the epoxide substrate (1.0 equiv).
-
Add tetrabutylammonium fluoride trihydrate (2.0 equiv) and this compound (1.0 equiv).
-
Heat the neat reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorohydrin.
Protocol 2: Large-Scale Ring-Opening of an Epoxide using KHF₂
This protocol is based on the industrial synthesis described by Zutter et al. and is suitable for larger-scale reactions.
Materials:
-
Epoxide substrate (e.g., racemic tert-butyl glycidyl ether)
-
This compound (KHF₂)
-
Triethylene glycol
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser
-
Distillation apparatus
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a suitable reaction vessel, add the epoxide substrate and triethylene glycol.
-
Add this compound to the mixture with stirring.
-
Heat the reaction mixture to 140 °C.
-
Maintain the temperature and stir until the reaction is complete, as determined by a suitable analytical method (e.g., GC-MS or HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain the fluorohydrin.
Experimental Workflow
The following diagram illustrates a typical workflow for the ring-opening of epoxides using this compound.
Caption: General experimental workflow for epoxide ring-opening.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorination with Potassium Hydrogen Fluoride (KHF₂)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for fluorination reactions using potassium hydrogen fluoride (B91410) (KHF₂), also known as potassium bifluoride.
Frequently Asked Questions (FAQs)
Q1: What is potassium hydrogen fluoride (KHF₂) and why is it used for fluorination? A1: this compound (KHF₂) is an acidic salt composed of potassium cations (K⁺) and bifluoride anions ([HF₂]⁻).[1][2] It serves as a versatile and economical fluorinating agent in organic synthesis.[3] Its utility comes from its ability to act as a source of nucleophilic fluoride (F⁻) and to generate hydrogen fluoride (HF) in situ, particularly when combined with acids, which can be advantageous for certain transformations like deoxyfluorination while avoiding the handling of hazardous gaseous HF.[4]
Q2: What are the primary applications of KHF₂ in fluorination reactions? A2: KHF₂ is primarily used in nucleophilic fluorination reactions to introduce fluorine into organic molecules.[1] This includes the replacement of leaving groups such as halogens (Cl, Br, I) in alkyl or aryl halides (e.g., Halex reactions) and the conversion of alcohols to fluorides (deoxyfluorination), often after activating the hydroxyl group into a better leaving group like a sulfonate ester.[1][5][6]
Q3: My glassware is being etched during the reaction. Is this expected and what can I do? A3: Yes, this is a known issue. KHF₂, especially in the presence of moisture or at elevated temperatures, can generate hydrofluoric acid, which is corrosive to silica-containing materials like standard laboratory glassware.[3][7][8] To mitigate this, it is highly recommended to use reaction vessels made of platinum or heat-resistant polymers (e.g., PTFE, PFA).[6]
Q4: What are the critical safety precautions for handling KHF₂? A4: KHF₂ is a corrosive and toxic substance.[4][8] Contact with skin or eyes can cause severe burns, and inhalation or ingestion is harmful.[6][8] It reacts with acids to release toxic hydrogen fluoride gas.[8] Always handle KHF₂ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a full-face shield, and a lab coat.[4]
Troubleshooting Guide
This guide addresses common issues encountered during fluorination reactions with KHF₂.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive or wet reagent/solvent.
-
Possible Cause: Poor leaving group on the substrate.
-
Solution: The efficiency of nucleophilic substitution depends heavily on the quality of the leaving group. For deoxyfluorination of alcohols, the hydroxyl group is a poor leaving group and must be activated. This can be achieved by converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) prior to fluorination or by using KHF₂ in combination with an acid like methanesulfonic acid to generate a better leaving group in situ.[4][5]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution: Some fluorination reactions require thermal energy to proceed at a practical rate. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can promote side reactions like elimination.[5]
-
-
Possible Cause: Low solubility of KHF₂ in the reaction medium.
-
Solution: The low solubility of fluoride salts in organic solvents is a common challenge.[11][12] Use polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) to improve solubility.[6] In cases of persistent low solubility, the addition of a phase-transfer catalyst, such as an 18-crown-6 (B118740) ether, can help solubilize the fluoride ion and enhance its reactivity.[3][13]
-
Problem 2: Significant Formation of Side Products
-
Possible Cause: Formation of elimination byproducts (alkenes).
-
Solution: Elimination reactions (E2) often compete with nucleophilic substitution and are favored by higher temperatures and the presence of a strong base.[5] To minimize this side reaction, lower the reaction temperature. If the reaction conditions are basic, consider using a non-nucleophilic, sterically hindered base or switching to neutral or acidic conditions if compatible with your substrate.[5]
-
-
Possible Cause: Formation of hydroxylated byproducts.
-
Solution: The presence of trace amounts of water in the reaction can lead to the formation of hydroxide (B78521) ions, which can compete with fluoride as a nucleophile, resulting in alcohol byproducts.[9][10] To prevent this, use rigorously dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data to illustrate how reaction conditions can be optimized.
Table 1: Influence of Solvent on Nucleophilic Fluorination Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Representative Yield (%) | Notes |
| Toluene | 2.4 | 110 | < 10% | Low solubility of KHF₂. |
| Acetonitrile (MeCN) | 37.5 | 82 | 65% | Good balance of solubility and boiling point.[6] |
| Dimethylformamide (DMF) | 36.7 | 120 | 85% | High polarity aids solubility but requires higher temperatures to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 130 | 90% | Excellent solvent for fluoride salts but can be difficult to remove.[6] |
Table 2: Effect of Temperature on Yield and Selectivity
| Temperature (°C) | Reaction Time (h) | Desired Fluoride Product Yield (%) | Elimination Byproduct Yield (%) |
| 60 | 24 | 45% | < 2% |
| 80 | 12 | 75% | 5% |
| 100 | 6 | 88% | 10% |
| 120 | 4 | 85% | 14% |
Note: Data is representative and will vary based on the specific substrate and reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Halex Reaction)
-
Setup: To an oven-dried flask (preferably PFA or another resistant polymer) equipped with a magnetic stir bar and a reflux condenser, add the activated aryl chloride/bromide (1.0 eq), this compound (2.0-3.0 eq), and a polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Heat the reaction mixture to 120-150 °C under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deoxyfluorination of a Tertiary Alcohol with KHF₂ and Methanesulfonic Acid
-
Setup: In a fume hood, add the tertiary alcohol (1.0 eq) and this compound (2.5 eq) to a PFA reaction vessel with a magnetic stir bar.[4]
-
Reagent Addition: Cool the vessel in an ice bath and slowly add methanesulfonic acid (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C). Stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Purification: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be further purified by distillation or column chromatography.
Visual Guides
The following diagrams illustrate logical workflows for troubleshooting and optimizing your fluorination reactions.
Caption: Troubleshooting workflow for low or no reaction yield.
References
- 1. This compound as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 2. Potassium bifluoride - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Potassium Fluoride in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using potassium fluoride (B91410) (KF) in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why is my fluorination reaction with potassium fluoride (KF) so slow or not working at all?
-
Answer: The primary reason for slow or failed reactions with KF is its very low solubility in most organic solvents.[1][2][3][4] Potassium fluoride has a high lattice energy, making it difficult for the fluoride ion (F⁻), the active nucleophile, to become available in the reaction mixture.[1][2][3][4] The choice of solvent is critical; KF is particularly insoluble in non-polar solvents and has limited solubility even in many polar aprotic solvents.[5][6]
Issue 2: Which organic solvents are best for dissolving potassium fluoride?
-
Answer: Polar aprotic solvents are generally the best choice for reactions involving KF, although its solubility remains low.[7] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and sulfolane (B150427) are commonly used.[7][8][9] Protic solvents like alcohols can solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity, and are therefore less ideal.
Quantitative Solubility Data of KF in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |
| N-methylformamide | 25 | 3.58[5] |
| Formamide | 25 | 5.05[5] |
| Methanol | 20 | 0.192[5] |
| Ethanol | 20 | 0.106[5] |
| 1-Propanol | 20 | 0.34[5] |
| Acetonitrile | 25 | 0.0004 - 0.0024[5] |
| Acetone | 24 | 0.00025[5] |
| Dimethylformamide (DMF) | 25 | 0.0021[5] |
| Dimethyl sulfoxide (DMSO) | 25 | 0.008[5] |
| Tetrahydrofuran (THF) | 24 | 0.00085[5] |
| Benzene | 24 | 0.000017[5] |
Issue 3: How can I increase the solubility and reactivity of KF in my organic solvent?
-
Answer: Several methods can be employed to enhance the solubility and reactivity of KF:
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) or phosphonium (B103445) salts can be used. These catalysts exchange their counter-ion for the fluoride ion, forming a lipophilic ion pair that is more soluble in the organic phase.[10]
-
Crown Ethers: Macrocyclic polyethers like 18-crown-6 (B118740) are highly effective at solubilizing potassium salts.[1][2][11] The crown ether chelates the potassium cation (K⁺), leaving the fluoride anion "naked" and more nucleophilic in solution.[12] The use of 18-crown-6 can increase the solubility of KF in acetonitrile by a factor of about ten.[11]
-
Cryptands: Similar to crown ethers, cryptands such as [2.2.2]-cryptand can encapsulate the potassium cation, significantly increasing the fluoride ion's reactivity.[13][14]
-
Spray-Dried KF: Using spray-dried potassium fluoride increases the surface area of the salt, which can improve its reaction rate.[15][16][17][18]
-
Co-solvents/Additives: The addition of bulky diols or alcohols in conjunction with crown ethers has been shown to synergistically accelerate fluorination reactions.[2][4][19]
-
Workflow for Enhancing KF Solubility
Caption: Decision workflow for addressing low KF solubility.
Issue 4: My reaction is still sluggish even with a phase-transfer catalyst or crown ether. What else can I do?
-
Answer: If you are still experiencing issues, consider the following:
-
Anhydrous Conditions: Potassium fluoride is hygroscopic.[15] The presence of water can hydrate (B1144303) the fluoride ion, reducing its nucleophilicity. Ensure your KF and solvent are thoroughly dried.
-
Catalyst Loading: Ensure you are using a sufficient amount of the phase-transfer catalyst or crown ether. Catalytic amounts are often effective, but in some cases, stoichiometric amounts may be necessary.[11]
-
Temperature: Increasing the reaction temperature can improve both the solubility of KF and the reaction rate.
-
Solid-State Mechanochemical Fluorination: For certain reactions, particularly aromatic nucleophilic fluorination, a solvent-free mechanochemical approach using ball-milling with KF and a quaternary ammonium salt can be a rapid and efficient alternative.[20][21]
-
Mechanism of KF Solubilization by 18-Crown-6
Caption: Solubilization of KF by 18-Crown-6 in an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination using KF and 18-Crown-6
This protocol is a general guideline for a nucleophilic substitution reaction to replace a leaving group (e.g., Br, I, OTs) with fluoride.
-
Materials:
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride and 18-crown-6.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous organic solvent via syringe.
-
Stir the suspension vigorously for 15-30 minutes.
-
Add the alkyl halide or sulfonate substrate to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC or GC/MS.[2] Reaction times can vary from a few hours to over 24 hours depending on the substrate.[2][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove excess KF.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Experimental Workflow Diagram
Caption: Workflow for a typical nucleophilic fluorination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. potassium fluoride [chemister.ru]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. US20090099387A1 - Potassium fluoride dispersion solution, and process for production of fluorinated organic compound using the same - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. GT Digital Repository [repository.gatech.edu]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 16. tanfac.com [tanfac.com]
- 17. chembk.com [chembk.com]
- 18. Potassium fluoride drying [f-granulator.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Potassium Hydrogen Fluoride on Laboratory Glassware
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of the corrosive effects of potassium hydrogen fluoride (B91410) (KHF₂) on laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: Why is potassium hydrogen fluoride corrosive to my laboratory glassware?
A1: this compound (KHF₂), also known as potassium bifluoride, is an acidic salt. When dissolved in water, it can release hydrofluoric acid (HF).[1] It is the fluoride ion (F⁻), primarily from the resulting HF, that aggressively attacks the silica (B1680970) (silicon dioxide, SiO₂) matrix of glass, including borosilicate glass (e.g., Pyrex).[1][2][3] This chemical reaction forms silicon tetrafluoride, which leads to the etching and degradation of the glass surface.[1]
Q2: Can I use standard borosilicate glassware for experiments involving KHF₂?
A2: It is strongly discouraged to use borosilicate glass for procedures with KHF₂, especially in solution and at elevated temperatures.[2][3][4] The corrosive action of fluoride ions will compromise the integrity of the glassware, leading to potential failure, contamination of your experiment, and safety hazards.
Q3: What are the visible signs of KHF₂ corrosion on glassware?
A3: The initial sign of corrosion is typically a frosted or etched appearance on the glass surface. Over time, this can progress to a noticeable roughening and thinning of the glass, and in severe cases, it can lead to cracking or breakage.
Q4: What materials are safe to use with this compound?
A4: For handling KHF₂ solutions, it is essential to use labware made from resistant materials. Fluoropolymers are highly recommended due to their excellent chemical inertness.[5][6][7] Suitable options include:
-
Polytetrafluoroethylene (PTFE)
-
Perfluoroalkoxy (PFA)
-
Fluorinated Ethylene Propylene (FEP)
-
Polyvinylidene Fluoride (PVDF)
For a detailed comparison of these materials, please refer to the data tables in the Troubleshooting Guide section.
Q5: What personal protective equipment (PPE) should I wear when working with KHF₂?
A5: Due to its toxicity and corrosive nature, strict adherence to safety protocols is mandatory. Always handle KHF₂ in a certified chemical fume hood. Recommended PPE includes:
-
Gloves: Double gloving is recommended. Use a heavy-duty, chemical-resistant outer glove (e.g., neoprene or nitrile) over a standard laboratory glove.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.
Q6: How do I properly clean and neutralize a KHF₂ spill?
A6: Small spills can be managed by trained laboratory personnel. For larger spills, evacuate the area and follow your institution's emergency procedures. For small spills:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as described in Q5.
-
Contain the spill.
-
Use a specialized hydrofluoric acid spill kit containing a neutralizer like calcium carbonate or calcium gluconate. Do NOT use silica-based absorbents , as they will react to produce toxic silicon tetrafluoride gas.
-
Carefully collect the neutralized residue using plastic tools and place it in a designated, sealed waste container.
-
Decontaminate the area with a suitable cleaning solution and dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Troubleshooting Guides
Issue 1: My glassware appears etched or frosted after an experiment.
This is a clear indication of chemical attack on the glass.
-
Immediate Action:
-
Safely terminate the experiment.
-
Carefully transfer the contents to a compatible container (e.g., PTFE or PFA beaker).
-
Thoroughly inspect the glassware for any signs of cracking or significant thinning.
-
If the glassware's integrity is compromised, it must be taken out of service and disposed of as hazardous waste.
-
-
Root Cause Analysis and Prevention:
-
Workflow for Material Selection:
Decision workflow for selecting appropriate labware for KHF₂.
-
Issue 2: How do I choose the right plasticware for my experiment?
The choice of fluoropolymer depends on factors like operating temperature, mechanical strength, and cost.
-
Data Presentation: Chemical Resistance of Alternative Materials
| Material | Max. Continuous Service Temp. | Chemical Resistance to Fluorides | Key Characteristics |
| PTFE (Polytetrafluoroethylene) | ~260°C | Excellent[5][6][8] | Opaque, low friction, excellent chemical inertness, but low mechanical strength.[5] |
| PFA (Perfluoroalkoxy) | ~260°C | Excellent[5][8] | Similar to PTFE but is melt-processable, offering better clarity and mechanical properties.[5] |
| FEP (Fluorinated Ethylene Propylene) | ~205°C | Excellent[5][8] | Melt-processable with good transparency and flexibility, but a lower service temperature than PFA.[5] |
| PVDF (Polyvinylidene Fluoride) | ~150°C | Excellent[5][8] | High mechanical strength and abrasion resistance, but lower temperature and chemical resistance compared to fully fluorinated polymers like PTFE.[5][8] |
Experimental Protocols
Protocol: Gravimetric Analysis of Borosilicate Glass Corrosion
This protocol provides a general framework for quantifying the corrosive effects of a KHF₂ solution on borosilicate glass coupons.
-
Objective: To determine the mass loss of borosilicate glass as a function of time, temperature, and KHF₂ concentration.
-
Materials:
-
Borosilicate glass coupons of known surface area
-
KHF₂ solutions of varying concentrations
-
Fluoropolymer (e.g., PFA) containers with lids
-
Thermostatically controlled water bath or oven
-
Analytical balance (readable to 0.1 mg)
-
Plastic forceps
-
Deionized water
-
-
Experimental Workflow:
Workflow for gravimetric corrosion testing of glass coupons.
-
Procedure:
-
Preparation:
-
Clean borosilicate glass coupons of a standardized size by sonicating in deionized water, followed by an acetone or isopropanol rinse.
-
Dry the coupons in an oven until a constant weight is achieved.
-
Using an analytical balance, record the initial mass (m_i) of each coupon.
-
-
Exposure:
-
Prepare the desired concentrations of KHF₂ in PFA containers.
-
Fully immerse each weighed coupon into a separate container with the test solution.
-
Place the sealed containers in a temperature-controlled environment (e.g., water bath) for a predetermined duration. Multiple time points should be planned to establish a corrosion rate.
-
-
Analysis:
-
At the end of the exposure period, carefully remove the coupons from the solutions using plastic forceps.
-
Rinse the coupons thoroughly with deionized water to remove any residual solution and reaction byproducts.
-
Dry the coupons to a constant weight using the same method as in the preparation step.
-
Record the final mass (m_f) of each coupon.
-
-
Calculation:
-
Calculate the total mass loss (Δm = m_i - m_f).
-
The corrosion rate can be expressed as mass loss per unit of surface area per unit of time (e.g., g/cm²/hour).
-
-
-
Safety Note: This entire procedure must be conducted in a chemical fume hood while wearing the appropriate PPE. All waste generated must be disposed of as hazardous fluoride-containing waste.
References
- 1. The Impact and Application of Potassium Bifluoride (KHF2) in the Glass Industry [fssf-chemicals.com]
- 2. gpscientificglasswork.com [gpscientificglasswork.com]
- 3. glawindows.com [glawindows.com]
- 4. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 5. bladenptfe.com [bladenptfe.com]
- 6. pbyplastics.com [pbyplastics.com]
- 7. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 8. pengrowthplastics.com [pengrowthplastics.com]
Safe handling and storage procedures for potassium hydrogen fluoride in a research lab
This guide provides essential safety information, handling procedures, and emergency protocols for the safe use of potassium hydrogen fluoride (B91410) in a research laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium hydrogen fluoride?
A1: this compound is a toxic and corrosive solid.[1][2][3] The main hazards are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][3][5] Contact with skin can cause deep, penetrating burns that may have a delayed onset of pain.[6][7]
-
Inhalation Hazard: Dust from the solid can irritate the respiratory system.[3]
-
Reactivity: It can react with acids to produce hydrogen fluoride (HF) gas, which is extremely toxic and corrosive.[8][9] It is also corrosive to glass and certain metals, especially in the presence of moisture.[8][9][10]
Q2: What are the symptoms of exposure to this compound?
A2: Symptoms of exposure can vary depending on the route and severity:
-
Skin Contact: May cause redness, pain, and severe burns.[3][5] Pain may be delayed for several hours with dilute solutions.[7]
-
Eye Contact: Can cause serious eye damage, including blindness.[2][11]
-
Inhalation: May lead to irritation of the respiratory tract, coughing, shortness of breath, and in severe cases, pulmonary edema.[3][11]
-
Ingestion: Can cause severe burns to the mouth, throat, and stomach, along with nausea, vomiting, and abdominal pain.[3][5] Systemic fluoride poisoning can occur, leading to hypocalcemia (low blood calcium), which can affect the heart.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is mandatory to prevent exposure. This includes:
-
Hand Protection: Wear robust, chemical-resistant gloves. Nitrile or neoprene gloves are often recommended, but always consult the glove manufacturer's selection guide.[12] Consider double-gloving.[12]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[5][9]
-
Body Protection: A lab coat, apron, or coveralls made of a suitable chemical-resistant material should be worn.[9]
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed and store it in a designated corrosives cabinet.[1][2] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][8] Do not store in glass containers due to its corrosive nature towards silica.[8][9]
Troubleshooting Guides
Problem: I think I may have gotten some this compound powder on my skin.
Solution:
-
Immediate Action is Critical: Go to the nearest safety shower or eyewash station immediately.
-
Flush the Area: Flush the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Remove Contaminated Clothing: While flushing, remove any clothing that may have been contaminated.[2][5]
-
Apply Calcium Gluconate: After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[7][8] This is a specific antidote for fluoride burns and helps to neutralize the fluoride ions.
-
Seek Immediate Medical Attention: Even for what appears to be a minor exposure, you must seek professional medical evaluation. Inform the medical personnel about the specific chemical you were exposed to.[2][5]
Problem: I accidentally spilled a small amount of this compound powder in the chemical fume hood.
Solution:
-
Alert Others: Inform your supervisor and any colleagues in the immediate vicinity of the spill.
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, goggles, a face shield, and a lab coat.[13]
-
Contain the Spill: Use a spill kit with a neutralizer specifically for hydrofluoric acid and fluoride compounds. Do not use sand or other silica-based absorbents, as this can generate toxic silicon tetrafluoride gas.[12]
-
Neutralize and Clean: Carefully cover the spill with the neutralizing agent, working from the outside in.[13] Allow for the recommended contact time.
-
Collect Waste: Once neutralized, carefully scoop the material into a designated, properly labeled hazardous waste container.[8][13]
-
Decontaminate the Area: Wipe the spill area with a wet cloth, and dispose of the cloth in the hazardous waste container.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 239 °C / 462.2 °F | [2] |
| Density | 2.37 g/cm³ at 25°C | [5] |
| Oral LD50 (Rat) | 160 mg/kg | [4] |
Experimental Protocols
Protocol for Safe Handling and Weighing of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary materials, including the this compound container, a compatible weigh boat or container, and appropriate utensils.
-
Don the required PPE: chemical safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
-
Handling:
-
Conduct all manipulations of this compound powder inside the chemical fume hood.
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula to transfer the desired amount of powder to the weigh boat.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean any utensils used.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated hazardous waste stream.
-
Wash hands thoroughly after removing gloves.
-
First-Aid Protocol for Skin Exposure
-
Immediate Flushing: Immediately escort the exposed individual to a safety shower. Flush the affected skin with large volumes of cool, running water for at least 15 minutes.[2]
-
Clothing Removal: While flushing, carefully remove any contaminated clothing, cutting it off if necessary to avoid spreading the chemical.[2][5]
-
Calcium Gluconate Application: After the initial 15-minute flush, apply a liberal amount of 2.5% calcium gluconate gel to the affected area.[7][8] Gently massage the gel into the skin. The person applying the gel must wear gloves.[14]
-
Seek Medical Help: Immediately call for emergency medical assistance.[2][5] Inform the responders that the exposure is to this compound.
-
Continue Treatment: Continue to reapply the calcium gluconate gel every 15 minutes until medical help arrives.[7]
Logical Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.ch [fishersci.ch]
- 5. lobachemie.com [lobachemie.com]
- 6. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. airproducts.com [airproducts.com]
- 8. nj.gov [nj.gov]
- 9. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 10. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. eurofluor.org [eurofluor.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. sc.edu [sc.edu]
- 14. drs.illinois.edu [drs.illinois.edu]
Technical Support Center: Disposal of Potassium Hydrogen Fluoride Waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe disposal of potassium hydrogen fluoride (B91410) (KHF₂) waste in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and compliance with environmental regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium hydrogen fluoride?
A1: this compound is a corrosive and toxic substance.[1][2] Contact with skin or eyes can cause severe burns.[1] Ingestion is toxic.[1][2] In solution, it forms hydrofluoric acid (HF), which is highly corrosive and can cause severe burns that may not be immediately painful. The fluoride ion can penetrate the skin, leading to tissue damage and systemic toxicity by binding with calcium and magnesium in the body.[3]
Q2: Can I dispose of this compound waste down the drain?
A2: No. This compound and solutions containing it should never be disposed of down the drain.[3][4] It is considered hazardous waste and requires proper neutralization and disposal according to institutional and local regulations.[5][6]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: Appropriate PPE is crucial when handling this compound. This includes:
-
Eye Protection: Safety goggles and a face shield must be worn.[4]
-
Hand Protection: Use heavy-duty nitrile or neoprene gloves. It is recommended to wear two pairs of gloves.[4][6]
-
Body Protection: A lab coat worn over long pants and closed-toe shoes is required. For larger quantities or when there is a risk of splashing, a rubber or neoprene apron should also be worn.[4]
Q4: What is the recommended method for neutralizing this compound waste?
A4: The recommended method for neutralizing this compound waste is by converting the soluble fluoride into insoluble calcium fluoride (CaF₂). This is achieved by reacting the waste solution with a calcium-based neutralizing agent, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO).[7][8] Calcium fluoride is a stable and significantly less hazardous precipitate that can be safely collected and disposed of as solid waste.
Experimental Protocols
Neutralization of this compound Waste Solution with Calcium Hydroxide
This protocol details the steps for neutralizing aqueous waste containing this compound.
Materials:
-
This compound waste solution
-
Calcium hydroxide (Ca(OH)₂) powder
-
pH indicator strips or a calibrated pH meter
-
Plastic containers for waste collection and neutralization (do not use glass)[3][9]
-
Stirring rod or magnetic stirrer
-
Appropriate PPE (see FAQ Q3)
Procedure:
-
Preparation: All work must be conducted in a well-ventilated fume hood.[9] Ensure an eyewash station and safety shower are accessible.[2] Have a tube of calcium gluconate gel readily available as a first aid measure in case of skin contact.[4][9]
-
Waste Transfer: Carefully transfer the this compound waste solution into a designated, appropriately sized plastic container.
-
Neutralizing Agent Calculation:
-
The balanced chemical equation for the neutralization reaction is: 2KHF₂ (aq) + 2Ca(OH)₂ (s) → 2CaF₂ (s) + 2KOH (aq) + 2H₂O (l)
-
For every mole of this compound (molar mass: 78.10 g/mol ), you will need one mole of calcium hydroxide (molar mass: 74.09 g/mol ). It is recommended to use a slight excess of calcium hydroxide to ensure complete neutralization.
-
-
Neutralization:
-
Slowly and carefully add small portions of calcium hydroxide powder to the waste solution while stirring continuously. This reaction is exothermic and may generate heat.[10]
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter. The target pH should be between 6.0 and 8.0.
-
Continue adding calcium hydroxide until the pH is stable within the target range.
-
-
Precipitation and Settling:
-
Once the desired pH is reached, stop adding the neutralizing agent and allow the mixture to stand for at least one hour to ensure complete precipitation of calcium fluoride.
-
-
Waste Separation:
-
The solid precipitate (calcium fluoride) should be separated from the liquid. This can be done by decantation or filtration.
-
-
Disposal:
-
The solid calcium fluoride waste should be collected in a labeled, sealed plastic container and disposed of as solid hazardous waste through your institution's environmental health and safety office.
-
The remaining liquid should be checked for pH one final time and may be disposed of as non-hazardous waste if it meets local regulations. Consult your institution's guidelines for final disposal of the neutralized liquid.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| pH does not increase upon adding calcium hydroxide. | Incomplete mixing or insufficient amount of neutralizing agent. | Ensure vigorous stirring to suspend the calcium hydroxide. Add more calcium hydroxide in small increments until the pH begins to rise. |
| The solution becomes very hot. | The neutralization reaction is exothermic. The neutralizing agent was added too quickly. | Add the calcium hydroxide more slowly and in smaller portions. Allow the solution to cool before adding more. |
| The final pH is too high (alkaline). | An excess of calcium hydroxide was added. | Neutralize the excess hydroxide by carefully adding a dilute solution of a weak acid, such as acetic acid, until the pH is within the acceptable range (6.0-8.0). |
| White precipitate does not form. | The concentration of this compound in the waste is very low. | Even at low concentrations, a precipitate should form. Ensure that calcium hydroxide was added and that the pH has been adjusted. If no precipitate is visible, the fluoride concentration may be extremely low, but the waste should still be treated as hazardous unless confirmed otherwise by analytical testing. |
Visualizations
Waste Disposal Workflow
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Chemical Neutralization Pathway
References
- 1. lobachemie.com [lobachemie.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.ch [fishersci.ch]
- 6. nj.gov [nj.gov]
- 7. Hydrofluoric Acid Safety Protocols in Laboratory Experiments [eureka.patsnap.com]
- 8. pnnl.gov [pnnl.gov]
- 9. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 10. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Low Yields in Fluorination Reactions with KHF2
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in fluorination reactions utilizing potassium bifluoride (KHF2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction with KHF2 is resulting in a low yield or failing completely. What are the most common causes?
Low yields in fluorination reactions using KHF2 often stem from a few critical factors. The most common culprits are the presence of water, improper reaction temperature, inefficient phase transfer catalysis, or substrate decomposition. KHF2 is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can consume the fluoride (B91410) reagent and lead to the formation of unwanted byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure the KHF2 has been properly dried.
-
Verify Reagent Quality: Use high-purity KHF2. If the reagent is old or has been exposed to air, consider drying it under a vacuum at an elevated temperature or purchasing a fresh batch.
-
Optimize Reaction Temperature: The optimal temperature can vary significantly depending on the substrate. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the substrate or reagent. It is recommended to screen a range of temperatures.
-
Evaluate the Phase Transfer Catalyst: For many reactions, especially with organic substrates, a phase transfer catalyst (PTC) is crucial for transporting the fluoride ion into the organic phase. Ensure you are using an appropriate PTC (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt) at a suitable concentration.
Q2: How can I effectively dry my KHF2 reagent?
Drying KHF2 is a critical step for many fluorination protocols. Due to its hygroscopic nature, any absorbed water can significantly impact the reaction's success.
Recommended Drying Protocol:
-
Place the KHF2 in a round-bottom flask or a suitable vacuum-rated vessel.
-
Heat the solid under a dynamic vacuum (using a Schlenk line or similar setup) at a temperature between 120-150 °C for several hours.
-
Allow the reagent to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage and handling.
Q3: What role does a phase transfer catalyst (PTC) play, and how do I choose the right one?
In many fluorination reactions with KHF2, the substrate is dissolved in an organic solvent while the KHF2 has limited solubility. A phase transfer catalyst is a substance that facilitates the migration of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.
Common Phase Transfer Catalysts for Fluorination:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (B86663)
-
18-Crown-6
-
Tetrabutylphosphonium bromide
The choice of PTC can depend on the specific substrate and reaction conditions. It is often necessary to screen a few different PTCs to find the most effective one for your system.
Q4: My starting material is decomposing under the reaction conditions. What can I do?
Substrate decomposition is a common issue, especially when higher temperatures are required for the fluorination to proceed.
Strategies to Mitigate Decomposition:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Use a More Active Catalyst System: A more efficient PTC might allow the reaction to proceed at a lower temperature.
-
Change the Solvent: The choice of solvent can influence the stability of the starting material. Consider a solvent with a lower boiling point if high temperatures are causing decomposition.
Experimental Protocols
General Protocol for Nucleophilic Fluorination of an Alkyl Halide using KHF2
This protocol provides a general guideline. The specific conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for your particular substrate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Dry the required amount of KHF2 under vacuum at 120-150 °C for 4-6 hours.
-
-
Reaction Setup:
-
In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), add the dried KHF2 (2-3 equivalents), the phase transfer catalyst (e.g., TBAB, 0.1-0.2 equivalents), and the anhydrous solvent (e.g., acetonitrile, DMF) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the alkyl halide (1 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the fluorination of various alkyl halides with KHF2. Note that these are literature examples and actual yields may vary.
| Starting Material | Phase Transfer Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | TBAB | Acetonitrile | 80 | 12 | 75-85 |
| Benzyl Bromide | 18-Crown-6 | Acetonitrile | 70 | 8 | 80-90 |
| 2-Bromooctane | Tetrabutylphosphonium bromide | Toluene | 110 | 24 | 60-70 |
| 1-Iododecane | TBAB | DMF | 100 | 10 | 70-80 |
Visual Guides
Caption: A troubleshooting flowchart for low-yield KHF2 fluorination reactions.
Caption: A generalized experimental workflow for KHF2 fluorination.
Preventing the formation of byproducts in KHF2 reactions
Welcome to the technical support center for Potassium Biflouride (KHF₂) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in KHF₂ reactions?
A1: The most common byproducts are alcohols, resulting from the reaction with residual water, and elimination products (alkenes), which compete with the desired nucleophilic substitution. In epoxide ring-opening reactions, regioisomers can also be significant byproducts.
Q2: How can I minimize alcohol byproduct formation?
A2: The presence of water is the primary cause of alcohol byproduct formation. To minimize this, ensure all reactants, solvents, and glassware are rigorously dried. Additionally, the use of KHF₂ in combination with a phase-transfer catalyst like 18-crown-6 (B118740) can inhibit the formation of alcohol side products.[1][2]
Q3: What strategies can be employed to reduce elimination byproducts?
A3: Elimination reactions are often favored by high temperatures and strong bases. Using KHF₂ as a fluoride (B91410) source, which is less basic than KF, can help minimize elimination.[3] Optimizing the reaction temperature to the lowest effective level and choosing an appropriate solvent can also favor substitution over elimination.
Q4: How does the choice of substrate affect byproduct formation?
A4: The structure of the substrate plays a crucial role. For example, in nucleophilic substitution on alkyl halides, secondary and tertiary halides are more prone to elimination than primary halides. In epoxide ring-opening, the substitution pattern on the epoxide ring dictates the regioselectivity of the reaction.
Q5: Can KHF₂ be used for fluorinating aryl halides?
A5: Yes, KHF₂ can be used for the nucleophilic fluorination of activated aryl halides. The reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. Copper-mediated fluorination of aryl silanes using KHF₂ has also been reported as an effective method.[4]
Troubleshooting Guides
Issue 1: Significant formation of alcohol byproduct.
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture. | 1. Dry all solvents and reagents thoroughly before use. Standard drying procedures for solvents are recommended. 2. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Perform the reaction under a strict inert atmosphere. |
| Reaction with hydroxide (B78521) ions formed from water and fluoride. | 1. Consider using a KHF₂/18-crown-6 complex. This has been shown to inhibit the formation of alcohol side products.[1][2] |
Quantitative Data on Alcohol Byproduct Formation:
The following table summarizes the effect of water on the yield of alcohol byproduct in the fluorination of a primary alkyl bromide using KF and 18-crown-6 in acetonitrile. The data illustrates that the presence of KHF₂ can suppress this side reaction.
| Fluoride Source | Water Content | Fluorination Product Yield (%) | Alcohol Byproduct Yield (%) | Elimination Product Yield (%) |
| KF/18-crown-6 | Trace | 70 | 14 | 5 |
| KF/18-crown-6 | Added H₂O | Lower | Higher | Lower |
| KHF₂/18-crown-6 | Trace | High | Inhibited | - |
Data adapted from a study on the mechanism of alcohol side product formation.[1][2]
Issue 2: Predominance of elimination byproduct (alkene).
| Potential Cause | Troubleshooting Steps |
| High reaction temperature. | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal point where the rate of substitution is reasonable and elimination is minimized. |
| Use of a strong base. | 1. KHF₂ is a milder fluoride source compared to KF. If using KF, consider switching to KHF₂. 2. If a base is required, use a non-nucleophilic, sterically hindered base. |
| Substrate is prone to elimination (e.g., secondary or tertiary halide). | 1. Carefully select reaction conditions. Lower temperatures and less polar solvents may favor Sₙ2 over E2. |
Comparative Data on Fluoride Source and Elimination:
| Fluoride Source | Substrate Type | Typical Outcome |
| KF | Secondary Alkyl Halide | Increased proportion of elimination product. |
| KHF₂ | Secondary Alkyl Halide | Reduced proportion of elimination product due to lower basicity.[3] |
| TBAF (Tetrabutylammonium fluoride) | Secondary Alkyl Halide | Can lead to significant elimination depending on conditions. |
Issue 3: Poor regioselectivity in epoxide ring-opening.
| Potential Cause | Troubleshooting Steps | | Nature of the nucleophile and reaction conditions. | 1. Under basic or neutral conditions (like with KHF₂), the fluoride ion will preferentially attack the less sterically hindered carbon of the epoxide (Sₙ2-like). 2. Under acidic conditions, the attack occurs at the more substituted carbon that can better stabilize a partial positive charge (Sₙ1-like). Ensure your reaction conditions are strictly controlled to favor the desired regioisomer.[5][6][7] | | Electronic effects of the substrate. | 1. Electron-withdrawing or -donating groups on the epoxide can influence the electron density at the carbon atoms, affecting the site of nucleophilic attack. Analyze the electronic nature of your substrate to predict the likely outcome. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Halide with KHF₂ to Minimize Alcohol Byproduct
This protocol is based on the principle of using a KHF₂/18-crown-6 complex to inhibit alcohol formation.[1][2]
-
Preparation:
-
Dry an appropriate solvent (e.g., acetonitrile) over molecular sieves.
-
Dry KHF₂ and 18-crown-6 under vacuum at an elevated temperature.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add KHF₂ (1.5 equivalents) and 18-crown-6 (1.5 equivalents).
-
Add the dry solvent via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the alkyl halide (1.0 equivalent) to the mixture.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Ring-Opening of an Epoxide with KHF₂
-
Preparation:
-
Dry all reagents and solvents as described in Protocol 1.
-
-
Reaction Setup:
-
In a glove box, add KHF₂ (1.0 to 2.0 equivalents) to a vial containing the epoxide (1.0 equivalent).
-
If using a co-reagent like TBAF, add it at this stage.
-
Remove the vial from the glove box and place it under an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF or DMF).
-
-
Reaction and Work-up:
-
Stir the reaction at the desired temperature (this can range from room temperature to over 100 °C depending on the substrate). Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Carefully add a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for KHF₂ reactions.
Caption: A troubleshooting guide for common byproducts in KHF₂ reactions.
References
- 1. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Water Content Analysis of Potassium Dihydrogen Fluoride via Karl Fischer Titration
Welcome to our technical support center for the accurate determination of water content in potassium dihydrogen fluoride (B91410) (KHF₂) using Karl Fischer (KF) titration. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable Karl Fischer titration method for potassium dihydrogen fluoride?
A1: The recommended method for determining the water content in potassium dihydrogen fluoride is volumetric Karl Fischer titration . Coulometric analysis is generally not recommended for this substance.[1] Due to the nature of the salt, a KF oven technique can also be a good alternative to direct volumetric titration.[1]
Q2: Why is my potassium dihydrogen fluoride sample not dissolving properly in the KF solvent?
A2: Potassium dihydrogen fluoride dissolves slowly in standard methanol-based Karl Fischer solvents.[1] To improve solubility, it is recommended to use a co-solvent. Adding formamide (B127407) to the titration vessel can significantly enhance the dissolution of the sample.[1] Additionally, performing the titration at an elevated temperature of 50°C can aid in dissolving the sample and ensure the complete release of water.[1]
Q3: Are there any potential side reactions when analyzing potassium dihydrogen fluoride?
A3: While specific side reactions for potassium dihydrogen fluoride are not commonly reported, inorganic salts, in general, can sometimes interact with the Karl Fischer reagents.[1] The acidic nature of potassium dihydrogen fluoride (a salt of a strong base and a weak acid) could potentially lower the pH of the titration medium. The optimal pH for the Karl Fischer reaction is between 5 and 7.[2] A pH outside this range can lead to slow reaction rates or side reactions, resulting in inaccurate water content measurements. If you suspect pH-related issues, the use of a suitable buffer is advised.
Q4: What is a typical water content for potassium dihydrogen fluoride?
A4: The expected water content for potassium dihydrogen fluoride is generally low. For example, a typical specification for the water content is ≤0.3% .
Experimental Protocol: Volumetric Karl Fischer Titration of Potassium Dihydrogen Fluoride
This protocol outlines the direct volumetric titration method for determining the water content in potassium dihydrogen fluoride.
1. Reagents and Equipment:
-
Volumetric Karl Fischer Titrator
-
Titration vessel with a heating jacket
-
Magnetic stirrer
-
Calibrated balance (accurate to 0.1 mg)
-
Drying oven
-
Karl Fischer titrant (e.g., Composite 5)
-
Karl Fischer solvent (e.g., methanol-based solvent)
-
Formamide (as a co-solvent)
-
Water standard for titer determination
2. Titer Determination:
-
Before analyzing the sample, the exact concentration (titer) of the Karl Fischer titrant must be determined.
-
Add a known volume of the KF solvent and formamide to the titration vessel.
-
Titrate to a dry endpoint with the KF titrant.
-
Accurately weigh and add a certified water standard to the vessel.
-
Titrate with the KF titrant until the endpoint is reached.
-
The titer (mg H₂O / mL titrant) is calculated automatically by the instrument.
-
Perform the titer determination in triplicate and use the mean value.
3. Sample Analysis:
-
Add approximately 20-30 mL of the Karl Fischer solvent and 10-20 mL of formamide to the clean and dry titration vessel.
-
Pre-titrate the solvent mixture with the KF titrant until a stable, dry endpoint is achieved. This removes any residual moisture from the solvent.
-
Accurately weigh approximately 1-2 g of the potassium dihydrogen fluoride sample.
-
Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Set the titration vessel temperature to 50°C and stir for a minimum of 3 minutes to ensure complete dissolution of the sample.[1]
-
Start the titration. The KF titrant will be added automatically until the endpoint is reached.
-
The instrument will calculate the water content of the sample based on the volume of titrant consumed and the predetermined titer.
4. Calculation:
The water content is typically calculated as a percentage by weight:
Water (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg))] × 100
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High or Unstable Drift | 1. Leaks in the titration cell. | 1. Check all seals, septa, and tubing connections for tightness. Replace any worn parts. |
| 2. Exhausted molecular sieve in the drying tube. | 2. Replace or regenerate the molecular sieve. | |
| 3. Contaminated solvent or titrant. | 3. Replace with fresh reagents. | |
| 4. Incomplete sample dissolution. | 4. Ensure the sample is fully dissolved. Increase stirring time or check the temperature. | |
| Inaccurate or Inconsistent Results | 1. Incorrect titer value. | 1. Re-determine the titrant titer using a certified water standard. |
| 2. Incomplete water release from the sample. | 2. Ensure complete dissolution by using formamide and heating to 50°C. Consider using a homogenizer for crystalline samples. | |
| 3. Side reactions. | 3. Check the pH of the solvent after sample addition. If it is outside the optimal range (pH 5-7), use a suitable buffer. | |
| 4. Improper sample handling. | 4. Minimize the sample's exposure to atmospheric moisture during weighing and transfer. | |
| Slow Titration or "Vanishing" Endpoint | 1. Low pH of the titration medium. | 1. The acidic nature of KHF₂ may slow the reaction. Buffering the solution may be necessary. |
| 2. Incomplete sample dissolution. | 2. The slow release of water from undissolved particles can mimic a vanishing endpoint. Ensure complete dissolution. | |
| 3. Electrode issues. | 3. Clean the platinum electrode pins with a suitable solvent. Ensure the electrode is properly connected and immersed in the solution. | |
| Over-titration (Solution turns dark brown/red) | 1. Faulty detector electrode. | 1. Check the electrode cable for damage and ensure the connectors are clean and dry. Inspect the electrode for cracks. |
| 2. Inadequate stirring. | 2. Ensure the stir speed is sufficient to create a vortex without splashing. This ensures proper mixing of the titrant. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Method | Volumetric Karl Fischer Titration | Recommended for this application. |
| Typical Sample Size | 1 - 2 g | Adjust based on expected water content to ensure sufficient titrant consumption for good precision. |
| Co-solvent | Formamide | Improves the solubility of potassium dihydrogen fluoride. |
| Titration Temperature | 50°C | Aids in sample dissolution and complete water release. |
| Expected Water Content | ≤ 0.3% | This is a typical specification; actual values may vary. |
| Precision (RSD) | < 5% | Relative Standard Deviation can be expected to be in this range with proper technique. |
| Accuracy | Typically within ±5% of the true value | Dependent on accurate titer determination and proper sample handling. |
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for Karl Fischer titration of KHF₂.
Caption: Troubleshooting logic for inaccurate Karl Fischer results.
References
Technical Support Center: Safe Handling of Potassium Biflouride (KHF2)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of potassium bifluoride (KHF2), with a focus on personal protective equipment (PPE) recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium bifluoride (KHF2)?
A1: Potassium bifluoride is a highly corrosive and toxic substance.[1] The primary hazards include:
-
Skin Contact: Causes severe skin burns and irritation.[2][3] It can be absorbed through the skin, leading to systemic toxicity.[3][4]
-
Eye Contact: Can cause severe eye irritation, corneal damage, and potentially blindness.[3][4]
-
Inhalation: Inhaling KHF2 dust can irritate the respiratory tract, leading to burning sensations, coughing, and sneezing.[3][4] Severe overexposure may cause lung damage, choking, or even death.[3][4]
-
Ingestion: KHF2 is toxic if swallowed and can cause severe burns to the gastrointestinal tract.[2][3]
Q2: What are the established occupational exposure limits for KHF2?
A2: The established occupational exposure limits for fluorides, including KHF2, are crucial for assessing and controlling workplace exposure. The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL).
Q3: What type of gloves should I wear when handling KHF2?
A3: Chemical-resistant gloves are mandatory.[1][5] Neoprene or polyvinyl chloride (PVC) gloves are recommended for handling solid KHF2.[6][7] Always inspect gloves for any signs of degradation or perforation before use.
Q4: What is the appropriate eye and face protection for working with KHF2?
A4: Splash goggles are the minimum requirement.[3][4] For operations with a higher risk of splashing, a full-face shield should be worn in addition to splash goggles.[1]
Q5: When is respiratory protection necessary for handling KHF2?
A5: A NIOSH-approved vapor and dust respirator is required when engineering controls, such as a fume hood, are insufficient to keep airborne concentrations below the occupational exposure limit.[3][4] This is particularly important when handling KHF2 powder or if the material could become airborne.
Q6: What type of protective clothing is recommended?
A6: A synthetic or chemical-resistant apron should be worn to protect against splashes.[3][4] For larger quantities or in situations with a high risk of exposure, a full suit or coveralls made of a material resistant to KHF2 should be used.[4]
Troubleshooting Guide
Scenario 1: I have accidentally spilled a small amount of KHF2 powder on my gloved hand.
-
Action: Carefully remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated glove in a designated hazardous waste container.
Scenario 2: I can smell a faint, irritating odor while working with KHF2 in the fume hood.
-
Action: This may indicate that your ventilation is not adequate or that there is a leak in your apparatus. Immediately cease your work, ensure the fume hood sash is at the appropriate height, and check your experimental setup for any potential sources of vapor release. If the odor persists, evacuate the area and notify your safety officer.
Scenario 3: My safety glasses have fogged up during an experiment with KHF2.
-
Action: Do not remove your safety glasses in the active work area. Move to a designated safe zone away from the chemical hazard before removing and cleaning your eyewear. Consider using anti-fog safety glasses or goggles for future experiments.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data related to occupational exposure limits for potassium bifluoride.
| Parameter | Value | Issuing Agency |
| Permissible Exposure Limit (PEL) - TWA | 2.5 mg/m³ | OSHA |
| Recommended Exposure Limit (REL) - TWA | 2.5 mg/m³ | NIOSH |
| Short-Term Exposure Limit (STEL) | 5 mg/m³ (as Fluoride) | NIOSH |
| Immediately Dangerous to Life or Health (IDLH) | 250 mg/m³ (as Fluoride) | NIOSH |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.
Experimental Protocol: Synthesis of a Fluorinated Compound using KHF2
This protocol outlines a generalized procedure and emphasizes the integration of appropriate PPE at each step.
Objective: To safely perform a fluorination reaction using potassium bifluoride.
Materials:
-
Potassium bifluoride (KHF2)
-
Substrate
-
Solvent
-
Reaction vessel and condenser
-
Heating mantle
-
Stir plate and stir bar
-
Appropriate work-up and purification reagents and equipment
Personal Protective Equipment (PPE) Required:
-
Eye/Face Protection: Splash goggles and a full-face shield.
-
Gloves: Neoprene or PVC gloves.
-
Body Protection: Chemical-resistant apron or lab coat.
-
Respiratory Protection: A NIOSH-approved respirator with cartridges for acid gases and particulates, to be used if the procedure is not performed in a certified chemical fume hood.
Procedure:
-
Preparation and Pre-Reaction Setup:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: splash goggles, face shield, gloves, and apron.
-
Carefully weigh the required amount of KHF2 in the fume hood. Avoid creating dust.
-
Assemble the reaction apparatus within the fume hood.
-
-
Reaction Execution:
-
Under an inert atmosphere (if required), add the solvent, substrate, and KHF2 to the reaction vessel.
-
Begin stirring and heating as per the specific reaction parameters.
-
Continuously monitor the reaction from outside the fume hood.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture as required by the specific protocol, being mindful of any potential gas evolution.
-
Perform extraction, washing, and drying steps within the fume hood.
-
Purify the product using appropriate techniques (e.g., chromatography, distillation) within a properly ventilated area.
-
-
Waste Disposal and Decontamination:
-
Dispose of all KHF2-contaminated waste, including empty containers, used gloves, and disposable labware, in a designated hazardous waste container.
-
Thoroughly clean all glassware and equipment that came into contact with KHF2.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of any disposable items appropriately. Wash hands thoroughly.
-
Visualizations
Logical Workflow for PPE Selection when Handling KHF2
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with potassium bifluoride.
Caption: PPE selection workflow for handling KHF2.
References
Technical Support Center: Mitigating Risks of Hydrogen Fluoride Release from Potassium Bifluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with potassium bifluoride (KHF₂). The following troubleshooting guides and FAQs address specific issues related to the potential release of hydrogen fluoride (B91410) (HF), a highly corrosive and toxic substance.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can potassium bifluoride release hydrogen fluoride?
A1: Hydrogen fluoride can be released from potassium bifluoride under several conditions:
-
Thermal Decomposition: When heated above its melting point of 239 °C, potassium bifluoride begins to decompose.[1][2][3] This decomposition becomes significant at temperatures exceeding 400 °C, yielding potassium fluoride (KF) and hydrogen fluoride (HF) gas.[1][4]
-
Reaction with Water: Potassium bifluoride is hygroscopic and reacts with water or moisture, including humidity in the air, to release hydrogen fluoride.[1][5]
-
Contact with Acids: Reaction with strong acids will liberate hydrogen fluoride gas.[2]
Q2: What are the primary hazards associated with potassium bifluoride and hydrogen fluoride?
A2: Both potassium bifluoride and hydrogen fluoride are highly hazardous.
-
Potassium Bifluoride: It is classified as corrosive and acutely toxic if ingested, inhaled, or in contact with skin.[1][6] It can cause severe burns and systemic fluoride poisoning.[1]
-
Hydrogen Fluoride: HF is a highly corrosive and toxic gas.[2][7] Inhalation can cause severe respiratory irritation and damage.[1][8] Skin contact with HF can cause severe, painful burns that may have a delayed onset, and it can penetrate deep into tissues, leading to systemic toxicity.[8][9]
Q3: What are the permissible exposure limits for hydrogen fluoride?
A3: Regulatory agencies have established strict exposure limits for hydrogen fluoride. These are summarized in the table below.
| Agency | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 2.5 mg/m³ (as Fluoride)[1][10] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 2.5 mg/m³ (as Fluoride)[10] |
| NIOSH | Short-Term Exposure Limit (STEL) - 15-minute | 5 mg/m³ (as Fluoride)[10] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 0.4 mg/m³ (as Fluoride)[10] |
| ACGIH | Ceiling Limit | 1.7 mg/m³ (as Fluoride)[10] |
TWA: Time-Weighted Average
Troubleshooting Guides
Handling and Storage
Q: I am planning an experiment with potassium bifluoride. What are the essential handling and storage precautions?
A: Proper handling and storage are critical to prevent HF release.
Storage:
-
Store potassium bifluoride in a cool, dry, well-ventilated area.[11]
-
Keep containers tightly closed to prevent absorption of moisture.[11]
-
Use containers made of polyethylene (B3416737) or other HF-resistant materials, as fluorides are corrosive to glass.[2][6]
-
Store away from incompatible materials such as strong acids and bases.[10][11]
Handling:
-
Always handle potassium bifluoride in a well-ventilated area, preferably within a fume hood.[6][11]
-
Wear appropriate Personal Protective Equipment (PPE). See the table below for details.
-
Avoid creating dust when handling the solid material.[7]
-
Have an HF-specific spill kit and first aid supplies (including calcium gluconate gel) readily available.[12]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile).[1][10] Double gloving is recommended.[13] |
| Eye/Face Protection | Splash goggles and a full-face shield.[1][6] |
| Body Protection | Synthetic, acid-resistant apron or lab coat.[6][14] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[6][11] |
Accidental Release and Spill Cleanup
Q: I have spilled a small amount of potassium bifluoride powder in the lab. How should I clean it up safely?
A: For a small spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.[14]
-
Evacuate and Isolate: If necessary, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don the recommended PPE, including respiratory protection.[14]
-
Contain the Spill: Use an appropriate HF neutralizing powder or liquid. Do not use silicon-based absorbents like sand or kitty litter, as they can react to produce toxic silicon tetrafluoride gas.[12][13]
-
Neutralize: Carefully apply the neutralizer, working from the outside of the spill inward.[14]
-
Collect Waste: Once neutralized, collect the residue using plastic tools and place it in a sealed, labeled plastic container for hazardous waste disposal.[14]
-
Decontaminate: Wipe the area with a damp cloth (water), then dry. Dispose of all cleaning materials as hazardous waste.
-
Seek Evaluation: If there was any potential for exposure, seek medical evaluation.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team.[12]
First Aid for Exposure
Q: A colleague has come into skin contact with a solution containing potassium bifluoride. What is the immediate first aid procedure?
A: Act immediately, as prompt response is crucial.
-
Remove from Source: Move the individual away from the source of contamination.
-
Flush with Water: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[11][15] Remove all contaminated clothing while flushing.[12][16]
-
Apply Calcium Gluconate Gel: After flushing, apply 2.5% calcium gluconate gel to the affected area.[10][16] Wear gloves while applying the gel to avoid secondary exposure.[16] Continuously massage the gel into the skin until pain subsides.[16]
-
Seek Immediate Medical Attention: Call for emergency medical assistance immediately after initiating first aid.[6][11] Inform the medical personnel about the exposure to a fluoride-containing compound.
For other types of exposure:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[7][17] If the person is conscious, have them rinse their mouth with water and then drink several glasses of water or milk to dilute the substance.[12][18] Seek immediate medical attention.[6][11]
Experimental Protocols
Protocol for Safe Weighing and Handling of Potassium Bifluoride
-
Preparation:
-
Personal Protective Equipment:
-
Don all required PPE as outlined in the table above.
-
-
Procedure:
-
Place a plastic weighing boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of potassium bifluoride from the stock container to the weighing boat using a plastic spatula.
-
Avoid generating dust. If any dust is created, allow it to settle within the fume hood before proceeding.
-
Securely close the stock container immediately after use.
-
Transfer the weighed potassium bifluoride to the reaction vessel within the fume hood.
-
-
Cleanup:
-
Decontaminate the spatula and weighing boat with water.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated disposable items in a designated hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Chemical pathways for hydrogen fluoride release from potassium bifluoride.
Caption: Safe handling workflow for potassium bifluoride in a laboratory setting.
Caption: Emergency response workflow for skin exposure to hydrogen fluoride.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Potassium bifluoride - Sciencemadness Wiki [sciencemadness.org]
- 3. synthetikaeu.com [synthetikaeu.com]
- 4. US4089936A - Production of hydrogen fluoride - Google Patents [patents.google.com]
- 5. Potassium bifluoride: Improves fluoride production efficiency and is widely used in many fields- Nantong Jinxing Fluorides Chemical Co., Ltd. [jxfluorides.com]
- 6. uvm.edu [uvm.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. medbox.org [medbox.org]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. sc.edu [sc.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. airproducts.com [airproducts.com]
- 17. chemicalbull.com [chemicalbull.com]
- 18. depts.washington.edu [depts.washington.edu]
Validation & Comparative
Analytical methods for the characterization of potassium hydrogen fluoride
A comprehensive comparison of analytical methods for the characterization of potassium hydrogen fluoride (B91410) (KHF₂), tailored for researchers, scientists, and professionals in drug development. This guide provides an objective overview of various techniques, supported by experimental data and detailed protocols.
Introduction to the Analysis of Potassium Hydrogen Fluoride
This compound (KHF₂), also known as potassium bifluoride, is a crucial reagent in various chemical processes, including the production of elemental fluorine, glass etching, and as a fluorinating agent in organic synthesis.[1][2][3] Its purity and composition are critical to ensure the efficiency, safety, and consistency of these applications.[1] This guide compares the principal analytical methods for the comprehensive characterization of KHF₂, covering assay determination, impurity profiling, and water content analysis.
Purity and Assay Methods
The assay of this compound is primarily determined by titrimetric methods, which are robust, cost-effective, and provide high accuracy.
Acid-Base Titration
Acid-base titration is a standard method for determining the purity of KHF₂.[4][5] The bifluoride ion (HF₂⁻) is a weak acid that can be neutralized by a strong base, typically sodium hydroxide (B78521) (NaOH).
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2.0 g of this compound and dissolve it in 50 mL of deionized water in a 250 mL beaker.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the pH electrode in the solution.
-
Titration: Titrate the KHF₂ solution with a standardized 0.5 M sodium hydroxide solution. Record the volume of NaOH added and the corresponding pH.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the HF₂⁻ ion. Alternatively, a phenolphthalein (B1677637) indicator can be used, with the endpoint being the first permanent pink color.
-
Calculation: The percentage purity of KHF₂ is calculated using the following formula: % Purity = (V × M × 78.10) / (W × 1000) × 100 Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
78.10 = Molar mass of KHF₂ ( g/mol )
-
W = Weight of the KHF₂ sample (g)
-
References
A Comparative Guide to Fluorinating Agents: KHF2 vs. Selectfluor, Deoxofluor, and SF4
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity. The choice of a fluorinating agent is a critical decision in synthetic strategy, with each reagent presenting a unique profile of reactivity, selectivity, and operational considerations. This guide provides an objective comparison of the fluorinating strength and applications of potassium bifluoride (KHF2) against three other widely used fluoride (B91410) sources: Selectfluor, Deoxofluor, and sulfur tetrafluoride (SF4).
At a Glance: Comparison of Fluorinating Agents
| Feature | KHF2 (with activator) | Selectfluor | Deoxofluor | Sulfur Tetrafluoride (SF4) |
| Reagent Type | Nucleophilic (in situ HF source) | Electrophilic ("F+" source) | Nucleophilic | Nucleophilic |
| Physical Form | White crystalline solid | White crystalline solid | Yellow to colorless liquid | Colorless gas |
| Primary Applications | Deoxyfluorination of tertiary alcohols, hydrofluorination of alkynes | α-Fluorination of carbonyls, fluorination of enolates, enamines, and aromatics | Deoxyfluorination of alcohols, gem-difluorination of aldehydes and ketones | Deoxyfluorination of alcohols, gem-difluorination of carbonyls, conversion of carboxylic acids to trifluoromethyl groups |
| Handling & Safety | Solid, relatively safe to handle; generates HF in situ | Stable, non-volatile solid, relatively safe to handle[1] | Thermally more stable than DAST, but reacts violently with water to release HF[2][3] | Highly toxic and corrosive gas; requires specialized equipment and handling[4] |
Quantitative Data on Fluorinating Strength
The following tables summarize the performance of each fluorinating agent on representative substrates.
Deoxyfluorination of Tertiary Alcohols
| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | KHF2 / MsOH | CH2Cl2, 0 °C, 1 h | 1-Fluoroadamantane | 95 | [5] |
| 1-Adamantanol | Deoxofluor | CH2Cl2, rt | 1-Fluoroadamantane | Moderate to High | [2] |
| 1-Adamantanol | SF4 | Neat or in HF, high temp. | 1-Fluoroadamantane | Variable | [4] |
α-Fluorination of Ketones
| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |
| Cyclohexanone | Selectfluor | CH3CN, rt | 2-Fluorocyclohexanone | 75 | [6] |
| 1,3-Diketones | Selectfluor | CH3CN/H2O, 80 °C | α,α-Difluoro-1,3-diketone | High | [1] |
Geminal Difluorination of Aldehydes
| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Deoxofluor | Neat, 90 °C, 24 h | 1-(Difluoromethyl)-4-nitrobenzene | 95 | [7] |
| Benzaldehyde | SF4 | Neat or with HF | (Difluoromethyl)benzene | Moderate | [4] |
| Aromatic Aldehydes | Ph2S/Selectfluor/KF | CH3CN/PhCH3, 110°C, 6h | Difluoromethyl arenes | up to 88% | [8] |
Conversion of Carboxylic Acids to Trifluoromethyl Groups
| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |
| Heptanoic Acid | SF4 | Neat or with HF, high temp. | 1,1,1-Trifluoroheptane | Moderate to High | [4] |
| Benzoic Acid | SF4 | HF, 120-150 °C | Benzotrifluoride | Good | [9][10] |
Experimental Protocols
Deoxyfluorination of a Tertiary Alcohol using KHF2 and Methanesulfonic Acid
This protocol describes the conversion of a tertiary alcohol to its corresponding fluoride.[5]
Materials:
-
Tertiary alcohol (1.0 mmol)
-
Potassium bifluoride (KHF2, 3.0 mmol)
-
Methanesulfonic acid (MsOH, 2.0 mmol)
-
Dichloromethane (CH2Cl2, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred suspension of the tertiary alcohol and KHF2 in CH2Cl2 at 0 °C, add methanesulfonic acid dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
α-Fluorination of a Ketone using Selectfluor
This protocol is a general procedure for the α-fluorination of a ketone.[6]
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (B52724) (CH3CN, 10 mL)
-
Water
Procedure:
-
Dissolve the ketone in acetonitrile in a round-bottom flask.
-
Add Selectfluor to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Geminal Difluorination of an Aldehyde using Deoxofluor
This protocol describes the conversion of an aldehyde to a gem-difluoride.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Deoxofluor (3.0 mmol)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, add the aldehyde.
-
Add Deoxofluor to the aldehyde.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction by GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conversion of a Carboxylic Acid to a Trifluoromethyl Group using SF4
This protocol is a general representation of the conversion of a carboxylic acid to a trifluoromethyl group. Caution: SF4 is a highly toxic gas and requires a specialized apparatus and experienced personnel. [4]
Materials:
-
Carboxylic acid
-
Sulfur tetrafluoride (SF4)
-
Hydrogen fluoride (HF, optional, as catalyst or solvent)
-
Pressure vessel (autoclave)
Procedure:
-
Place the carboxylic acid in a suitable pressure-resistant reactor (autoclave).
-
Cool the reactor and evacuate.
-
Condense SF4 into the reactor. Anhydrous HF can be added as a catalyst or solvent.
-
Seal the reactor and heat to the required temperature (typically 100-150 °C).
-
Maintain the reaction at temperature for several hours.
-
After cooling, carefully vent the excess SF4 through a scrubber.
-
The crude product is then worked up, which may involve quenching with a base and extraction.
-
Purification is typically achieved by distillation or chromatography.
Mechanistic Pathways and Experimental Workflow
The choice of fluorinating agent dictates the reaction mechanism, which in turn influences the substrate scope and selectivity. KHF2, Deoxofluor, and SF4 are nucleophilic fluorinating agents, while Selectfluor is an electrophilic fluorinating agent.
A generalized workflow for conducting a fluorination reaction in a research setting involves several key stages, from reaction setup to product analysis.
Conclusion
The selection of an appropriate fluorinating agent is a multifaceted decision that requires careful consideration of the desired transformation, substrate compatibility, and safety implications.
-
KHF2 , in combination with an activator like methanesulfonic acid, presents a cost-effective and operationally simple method for the deoxyfluorination of tertiary alcohols, avoiding the use of more hazardous reagents.[5]
-
Selectfluor is an exceptionally versatile and user-friendly electrophilic fluorinating agent, ideal for the α-fluorination of carbonyl compounds and other electron-rich substrates under mild conditions.[1][6] Its stability and ease of handling make it a preferred choice in many academic and industrial settings.[8]
-
Deoxofluor offers a more thermally stable alternative to DAST for nucleophilic deoxyfluorination of alcohols and gem-difluorination of carbonyls, often providing higher yields.[2] However, its reactivity with water necessitates careful handling.
-
Sulfur Tetrafluoride (SF4) is a powerful and highly effective reagent for a broad range of deoxyfluorination reactions, including the challenging conversion of carboxylic acids to trifluoromethyl groups.[4] Its utility is tempered by its high toxicity and the need for specialized equipment.
For drug development professionals and researchers, the milder and more selective nature of KHF2 (for specific applications) and Selectfluor often makes them more attractive options for late-stage fluorination and the synthesis of complex molecules. Deoxofluor and SF4, while potent, are generally employed when their unique reactivity is essential and the necessary safety precautions can be rigorously implemented.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. WO2006090210A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]
- 10. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
A Comparative Guide to 19F NMR Spectroscopy for Monitoring Reactions Involving Potassium Hydrogen Fluoride
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. This is particularly true for fluorination reactions, a cornerstone of modern medicinal chemistry, where the introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Potassium hydrogen fluoride (B91410) (KHF2) is a common and versatile fluorinating agent. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring reactions involving KHF2, supported by experimental data and detailed protocols.
The Power of 19F NMR in Reaction Monitoring
19F NMR spectroscopy stands out as a powerful analytical tool for tracking the progress of reactions involving fluorine-containing compounds.[1][2] The 19F nucleus possesses several advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[2][3] Furthermore, the chemical shift range of 19F is significantly wider than that of 1H NMR, which minimizes the likelihood of signal overlap and simplifies spectral analysis, even in complex reaction mixtures.[3][4]
When monitoring reactions with KHF2, 19F NMR allows for the direct observation of fluorine-containing reactants, intermediates, and products. The bifluoride ion ([FHF]⁻) in KHF2 has a characteristic chemical shift, and its consumption can be quantitatively monitored alongside the appearance of new signals corresponding to the fluorinated product(s). This provides real-time kinetic and mechanistic insights into the reaction.[5][6]
Comparison with Alternative Techniques
While 19F NMR offers significant advantages, other techniques are also employed for reaction monitoring. The table below provides a comparison of 19F NMR with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | 19F NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the resonance of 19F nuclei in a magnetic field. | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their polarity and interactions with a stationary phase. |
| Sample Preparation | Minimal; often direct analysis of the reaction mixture without the need for deuterated solvents with benchtop NMR.[5][6][7] | Often requires quenching, extraction, and sometimes derivatization. | Requires quenching, filtration, and dilution. |
| Analysis Time (per sample) | Can be rapid (a few minutes), but quantitative measurements may require longer relaxation delays (up to 10 minutes or more).[4][8] | Typically 15-30 minutes, including work-up.[4] | Typically 15-30 minutes, including work-up.[4] |
| Quantitative Accuracy | High, can be used as a primary ratio method without authentic standards for all components.[8][9] | High, but generally requires calibration with authentic standards. | High, but generally requires calibration with authentic standards. |
| Information Provided | Structural information, identification of intermediates, kinetic data.[1][5] | Retention time and peak area (quantitative). | Retention time and peak area (quantitative). |
| Applicability to KHF2 Reactions | Excellent for directly observing all fluorine-containing species. | Indirectly monitors the reaction by observing the consumption of starting material and formation of (volatile) products. Not suitable for ionic species like KHF2. | Can monitor non-volatile reactants and products. Specific methods would be needed for fluoride ion analysis (e.g., ion chromatography). |
| Cost | High initial investment for high-field NMR, but more economical benchtop options are available.[4] | Moderate initial investment. | Moderate initial investment. |
Experimental Protocol: Monitoring a Fluorination Reaction with KHF2 using 19F NMR
This protocol outlines a general procedure for monitoring a nucleophilic aromatic substitution (SNAr) reaction where a leaving group on an aromatic ring is displaced by fluoride from KHF2.
Materials:
-
Substrate (e.g., a nitro-activated aryl chloride)
-
Potassium hydrogen fluoride (KHF2)
-
Solvent (e.g., DMSO, DMF)
-
Internal standard (e.g., α,α,α-trifluorotoluene)
-
NMR tubes
-
NMR spectrometer (High-field or benchtop)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the substrate and KHF2 in the chosen solvent.
-
Internal Standard: Add a known amount of an inert internal standard to the reaction mixture. The standard should have a 19F NMR signal that does not overlap with any of the reactant or product signals.
-
Initial Spectrum (t=0): Immediately after mixing, withdraw an aliquot of the reaction mixture, transfer it to an NMR tube, and acquire a 19F NMR spectrum. This spectrum will show the signal for the bifluoride ion and the internal standard.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and acquire 19F NMR spectra.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals corresponding to the bifluoride ion, the fluorinated product, and the internal standard. The extent of the reaction can be determined by comparing the integrals of the reactant and product signals relative to the constant integral of the internal standard.
Key 19F NMR Parameters: For quantitative analysis, it is crucial to ensure complete relaxation of the 19F nuclei. This often requires a longer relaxation delay (D1) between scans. A typical starting point is a D1 of 5 times the longest T1 relaxation time of the nuclei of interest.
Logical Relationship of Analytical Choices
The decision to use 19F NMR over other methods is often based on the specific requirements of the analysis. The following diagram illustrates the logical flow leading to the selection of 19F NMR.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Diffraction Analysis of Potassium Hydrogen Fluoride Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray diffraction (XRD) techniques for the analysis of potassium hydrogen fluoride (B91410) (KHF₂,) crystals. It is designed to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting supporting experimental data, detailed protocols, and a comparison with alternative techniques.
Performance Comparison of Crystallographic Techniques
The determination of the precise crystal structure of potassium hydrogen fluoride is crucial for understanding its physical and chemical properties. Three primary diffraction techniques are often employed for this purpose: single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD) with Rietveld refinement, and neutron diffraction. Each method offers distinct advantages and limitations in terms of resolution, sample requirements, and the ability to locate lighter atoms.
Key Performance Indicators:
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) with Rietveld Refinement | Single-Crystal Neutron Diffraction |
| Principle | Diffraction of X-rays by a single, well-ordered crystal.[1][2] | Diffraction of X-rays by a polycrystalline powder, with computational refinement of the entire diffraction pattern.[2][3] | Diffraction of neutrons by a single crystal, interacting with atomic nuclei. |
| Resolution | Atomic resolution, providing precise bond lengths and angles. | Lower resolution than SCXRD due to peak overlap.[2][3] | High, comparable to SCXRD, with the unique ability to accurately locate light atoms like hydrogen. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[1] | Fine, homogeneous powder (typically <10 µm particle size).[3] | Large, high-quality single crystal. |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.[1] | Lattice parameters, phase identification and quantification, crystal size, and strain.[3] | Precise location of all atoms, including hydrogen, and detailed information on thermal motion and hydrogen bonding.[4][5] |
| Limitations | Difficult to grow suitable single crystals for some materials. | Peak overlap can complicate structure solution for complex or low-symmetry crystals. | Requires access to a nuclear reactor or spallation source; larger sample size needed. |
Quantitative Data Summary for this compound (KHF₂):
The following table summarizes the crystallographic data for KHF₂ obtained by different diffraction techniques.
| Parameter | Single-Crystal Neutron Diffraction |
| Crystal System | Tetragonal |
| Space Group | I4/mcm |
| a-axis (Å) | 5.6728(3) |
| c-axis (Å) | 6.8043(5) |
| Unit Cell Volume (ų) | 218.84(2) |
| F-H-F Bond Distance (Å) | 2.277(6) |
| Reference | Peterson & Levy (1952)[4][5] |
Note: A comprehensive, directly comparative study presenting lattice parameters for KHF₂ from both modern single-crystal and powder X-ray diffraction with Rietveld refinement was not available in the searched literature. The data from single-crystal neutron diffraction is presented here as it is considered highly accurate for hydrogen-containing compounds like KHF₂.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for single-crystal and powder XRD analysis.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal of this compound, free of cracks or defects.
-
Carefully mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.
-
Define a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Monitor the diffraction intensity for any signs of crystal decay during data collection.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Powder X-ray Diffraction (PXRD) with Rietveld Refinement Protocol
-
Sample Preparation:
-
Grind a small amount of this compound into a fine, homogeneous powder using a mortar and pestle. The ideal particle size is typically less than 10 micrometers to ensure random orientation and minimize preferred orientation effects.
-
Carefully pack the powder into a sample holder, ensuring a flat and smooth surface.
-
-
Data Collection:
-
Place the sample holder in the powder diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ angular range to be scanned. A typical range for initial analysis is 5° to 80°.
-
Collect the diffraction pattern by scanning the detector and/or X-ray tube over the specified angular range.
-
-
Data Analysis and Rietveld Refinement:
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to a database of known patterns (e.g., the ICDD Powder Diffraction File).
-
Perform Rietveld refinement using specialized software. This involves creating a theoretical model of the crystal structure and refining its parameters (lattice parameters, atomic positions, peak shape, etc.) to achieve the best possible fit to the experimental data.
-
Evaluate the quality of the refinement using goodness-of-fit indicators (e.g., Rwp, GOF).
-
Alternative Technique: Neutron Diffraction
Neutron diffraction serves as a powerful alternative and complementary technique to XRD for crystal structure analysis, particularly for compounds containing light elements.
Comparison with XRD:
-
Interaction with Matter: X-rays are scattered by the electron cloud of an atom, making it difficult to locate light atoms like hydrogen, which have few electrons. Neutrons, on the other hand, are scattered by the atomic nucleus, and the scattering length is not dependent on the atomic number. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms.
-
Structural Details: For this compound, neutron diffraction has been instrumental in definitively locating the hydrogen atom within the [F-H-F]⁻ ion and characterizing the hydrogen bonding.[4][5]
-
Accessibility: A significant drawback of neutron diffraction is the requirement for a nuclear reactor or a spallation neutron source, which limits its accessibility compared to laboratory X-ray diffractometers.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Workflow for SCXRD and PXRD analysis.
Caption: Comparison of X-ray and Neutron Diffraction.
References
A Comparative Guide to Potassium Fluoride (KF) vs. Potassium Hydrogen Fluoride (KHF₂) in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and desirable properties. Nucleophilic substitution reactions represent a direct and efficient method for forging carbon-fluorine bonds. Among the various fluoride (B91410) sources, potassium fluoride (KF) and potassium hydrogen fluoride (KHF₂) are two of the most common and economically viable reagents. This guide provides an objective, data-driven comparison of their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Overview of Reagents
Potassium Fluoride (KF) is a simple alkali metal halide, widely available and cost-effective. However, its application in organic synthesis is often hampered by its high lattice energy and poor solubility in aprotic organic solvents, which are typically used for nucleophilic substitution reactions.[1][2] To overcome these limitations, KF is frequently used in conjunction with phase-transfer catalysts, such as crown ethers or bulky diols, which enhance its solubility and nucleophilicity.[3][4][5]
This compound (KHF₂) , also known as potassium bifluoride, is a salt containing the bifluoride anion (HF₂⁻). This anion is a key feature of KHF₂, acting as a source of the fluoride ion for nucleophilic attack.[6] It is generally more soluble in polar aprotic solvents than KF and can be a more potent fluorinating agent under certain conditions. However, its acidic nature and the potential to release hydrogen fluoride (HF) require careful handling.[6]
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for predicting their behavior in a reaction.
| Property | Potassium Fluoride (KF) | This compound (KHF₂) |
| Molar Mass | 58.10 g/mol | 78.10 g/mol |
| Appearance | White crystalline solid | Colorless crystalline solid |
| Melting Point | 858 °C | 239 °C |
| Solubility in Water | High (92.3 g/100 mL at 18 °C) | High (39.2 g/100 mL at 20 °C)[7] |
| Solubility in Organic Solvents | Generally low in aprotic solvents (e.g., Acetonitrile (B52724): ~0.0036 g/100 g at 18°C; DMF: ~0.0021 g/100 g at 25°C)[7] | Generally more soluble than KF, but specific data is sparse. Soluble in ethanol.[8][9][10] |
| Key Reactive Species | F⁻ (fluoride ion) | HF₂⁻ (bifluoride ion) |
| Safety Considerations | Toxic, irritant. | Toxic, corrosive, releases HF upon heating or acidification.[6] |
Performance in Nucleophilic Substitution Reactions: A Comparative Analysis
Direct, side-by-side comparative studies of KF and KHF₂ across a broad range of substrates under identical conditions are limited in the literature. However, by collating available data, we can draw meaningful comparisons.
Fluorination of Alkyl Halides
In the classic Sₙ2 reaction, the displacement of a leaving group from an sp³-hybridized carbon is a cornerstone of organic synthesis.
Table 1: Comparative Yields in the Fluorination of Alkyl Halides
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1-Bromooctane | KF / 18-crown-6 (B118740) | Acetonitrile, 82 °C, 24 h | 46 | [3] |
| 1-Bromooctane | KHF₂ / Phase-transfer catalyst | Aqueous two-phase, rt | Good (qualitative) | [8] |
| (3-bromopropoxy)benzene | KF / 18-crown-6 / TBOH-F3 | Acetonitrile, 82 °C, 6 h | 70 (SN2), 5 (E2) | [11] |
| 1-(3-bromobutyl)-4-methoxybenzene (secondary) | KF / 18-crown-6 / TBOH-F3 | Acetonitrile, 82 °C, 18 h | 44 (SN2), 56 (E2) | [11] |
Analysis:
-
For primary alkyl halides, both KF (with a phase-transfer catalyst) and KHF₂ can be effective. The use of bulky diols as co-additives with KF/18-crown-6 has been shown to significantly improve yields and selectivity for the Sₙ2 product over elimination.[11]
-
For more challenging secondary alkyl halides, the competition with elimination (E2) becomes more pronounced, and careful optimization of the reaction conditions is critical.[11]
Fluorination of Aryl and Sulfonyl Halides
Nucleophilic aromatic substitution (SₙAr) and related reactions on sulfonyl derivatives are important for the synthesis of a wide range of functionalized molecules.
Table 2: Comparative Yields in the Fluorination of Aryl and Sulfonyl Halides
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Perfluorooctanesulfonyl chloride | KF | Formamide, 80 °C, 65 min | High (qualitative) | [12] |
| Perfluorooctanesulfonyl chloride | KHF₂ | Formamide, 80 °C | 20 | [12] |
| α-bromo phenylacetate (B1230308) | KF | Acetonitrile, 80 °C | Low/No Yield | [12] |
Analysis:
-
In the case of perfluorooctanesulfonyl chloride, KF was reported to be significantly more effective than KHF₂.[12] This suggests that for certain electrophiles, the "naked" fluoride ion, even in low concentration, is a more potent nucleophile than the bifluoride ion.
-
The attempted fluorination of α-bromo phenylacetate with KF under the specified conditions was unsuccessful, highlighting the substrate-dependent nature of these reactions and the need for optimized conditions, likely including a phase-transfer catalyst.[12]
Experimental Protocols
General Procedure for Nucleophilic Fluorination of an Alkyl Bromide with KF/18-Crown-6
This protocol is a representative example for the fluorination of a primary alkyl bromide.
Materials:
-
Alkyl bromide (1.0 mmol)
-
Potassium fluoride (KF), spray-dried (2.0 mmol)
-
18-Crown-6 (0.1 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride and 18-crown-6.
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile to the flask, followed by the alkyl bromide.
-
Heat the reaction mixture to 82 °C and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography to afford the desired fluoroalkane.[3][13]
General Procedure for Nucleophilic Fluorination with Aqueous KHF₂ under Phase-Transfer Catalysis
This protocol is adapted for reactions of sulfonyl chlorides and is indicative of the conditions that can be applied to other substrates.
Materials:
-
Substrate (e.g., 1-octanesulfonyl chloride) (1.0 mmol)
-
Saturated aqueous solution of this compound (KHF₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) (0.01 mmol)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask, combine the substrate and the phase-transfer catalyst in the organic solvent.
-
Add the saturated aqueous solution of KHF₂.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[8]
Mechanistic Considerations and Reagent Selection
The choice between KF and KHF₂ is not always straightforward and depends on several factors, including the substrate, solvent, and desired reaction conditions.
Figure 1. A simplified logical workflow comparing the activation pathways of KF and KHF₂ for nucleophilic substitution.
Key Decision Factors:
-
Solubility: If the reaction requires a higher concentration of fluoride in a common organic solvent without the use of a phase-transfer catalyst, KHF₂ might be the better initial choice.
-
Basicity vs. Acidity: KF is a basic fluoride source. In contrast, KHF₂ is acidic in solution and can release HF, which might be detrimental to acid-sensitive functional groups in the substrate.
-
Role of Additives: The effectiveness of KF is highly dependent on the choice and amount of phase-transfer catalyst. This adds a layer of optimization but also allows for fine-tuning of reactivity.
-
Nature of the Nucleophile: The "naked" fluoride ion generated from the KF/PTC system is a strong, hard nucleophile. The bifluoride ion from KHF₂ is a softer nucleophile, which might lead to different reactivity profiles with certain electrophiles.
Conclusion
Both potassium fluoride and this compound are valuable reagents for nucleophilic fluorination.
-
Potassium Fluoride is a cost-effective and readily available reagent, but its practical application often requires the use of phase-transfer catalysts to overcome its poor solubility in organic solvents. The KF/PTC system offers a tunable platform for a range of nucleophilic substitution reactions.
-
This compound serves as a more soluble source of nucleophilic fluoride via the bifluoride ion. It can be particularly effective in certain applications, including aqueous two-phase systems. However, its acidic nature and potential to generate HF must be considered.
The optimal choice between KF and KHF₂ will ultimately be determined by the specific substrate, desired reaction conditions, and the tolerance of the molecule to basic or acidic environments. The experimental data and protocols provided in this guide serve as a starting point for researchers to make informed decisions and develop robust and efficient fluorination methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 7. potassium fluoride [chemister.ru]
- 8. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. synthetikaeu.com [synthetikaeu.com]
- 11. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Fluorination Reaction Success: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of fluorine into a molecule is a critical step that demands rigorous analytical validation. The unique properties conferred by fluorine necessitate precise confirmation of its installation. This guide provides an objective comparison of mass spectrometry with key alternative techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the validation of fluorination reactions, supported by experimental data and detailed protocols.
The choice of analytical technique is paramount in confirming the outcome of a fluorination reaction. While mass spectrometry is a powerful tool for identifying the mass-to-charge ratio of the desired product, a comprehensive validation often requires complementary information regarding structure, purity, and yield. This guide explores the relative strengths and applications of mass spectrometry, ¹⁹F NMR, and X-ray crystallography in this context.
Method Performance Comparison
The selection of an analytical technique for validating a fluorination reaction is a multi-faceted decision, balancing the need for speed, sensitivity, structural information, and quantitative accuracy. Mass spectrometry, ¹⁹F NMR spectroscopy, and X-ray crystallography each offer a unique combination of these attributes.
A summary of the key performance characteristics of these techniques is presented below. This data is synthesized from typical performance specifications and published studies to provide a comparative overview.
| Parameter | Mass Spectrometry (GC-MS/LC-MS) | ¹⁹F NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight, Fragmentation Pattern | Chemical Environment of Fluorine, Structure, Quantity | 3D Atomic Arrangement |
| Quantitative Accuracy | Good to Excellent (with standards) | Excellent (with internal standard) | Not applicable for reaction yield |
| Precision (RSD) | < 5% | < 2%[1] | Not applicable |
| Sensitivity (LOD) | pg to ng range | mg to µg range | µg to mg of single crystal |
| Sample Throughput | High | High | Low |
| Sample Preparation | Moderate (dilution, filtration, sometimes derivatization) | Minimal (direct analysis of crude mixture often possible) | Extensive (requires high-quality single crystals) |
| Reference Standard | Required for accurate quantification | Not required for each analyte | Not applicable |
| Structural Information | Inferred from fragmentation | Detailed local structure and connectivity | Unambiguous, complete 3D structure |
Experimental Workflows and Logical Relationships
Visualizing the process of validating a fluorination reaction can aid in understanding the workflow and the interplay between different analytical techniques.
The decision of which analytical technique to employ depends on the specific goals of the analysis at a given stage of research.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for each of the discussed analytical techniques in the context of validating a fluorination reaction.
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the fluorinated product and identify potential byproducts in a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
High-purity solvents (e.g., methanol (B129727), acetonitrile (B52724), water) compatible with LC-MS
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dissolve the aliquot in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Range: A range appropriate to detect the expected product and starting materials (e.g., m/z 100-1000).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the product to confirm its presence. Analyze the full scan data to identify any potential byproducts.
-
-
¹⁹F NMR Spectroscopy
Objective: To determine the conversion of the starting material and the yield of the fluorinated product in a crude reaction mixture using an internal standard.
Materials:
-
Crude reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., trifluorotoluene, hexafluorobenzene)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known mass of the crude reaction mixture to the same vial.
-
Dissolve the mixture in a suitable volume of deuterated solvent (e.g., 0.6-0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Analysis:
-
NMR Spectrometer: A spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the signals of the starting material, product, and internal standard.
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[2]
-
Acquire a suitable number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the product and the internal standard.
-
Calculate the molar amount of the product using the following equation: Moles of Product = (Area of Product Signal / Number of Fluorine Atoms in Product) × (Number of Fluorine Atoms in IS / Area of IS Signal) × Moles of IS
-
-
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the fluorinated product.
Materials:
-
Purified fluorinated product (high purity is essential)
-
A selection of high-purity solvents for crystallization screening
-
Small vials or tubes
Procedure:
-
Crystal Growth:
-
The primary challenge is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[3]
-
Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this vial inside a larger, sealed container with an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
-
-
Instrumentation and Analysis:
-
Diffractometer: A single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution 3D structure.
-
-
Conclusion
The validation of a fluorination reaction is a critical aspect of synthetic chemistry, ensuring the desired molecular transformation has been achieved. Mass spectrometry provides rapid and sensitive confirmation of the product's molecular weight. For unambiguous structural elucidation, X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained. However, for a comprehensive and direct assessment of reaction success in terms of conversion, yield, and purity directly from the crude reaction mixture, ¹⁹F NMR spectroscopy stands out as a uniquely powerful and efficient technique. Its high sensitivity, wide chemical shift range, and the ability to perform quantitative analysis without the need for product-specific reference standards make it an indispensable tool for researchers in the field of fluorine chemistry. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most complete and reliable validation of a fluorination reaction's success.
References
A Researcher's Guide to Assessing the Purity of Synthesized Potassium Organotrifluoroborates
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. Potassium organotrifluoroborates have emerged as highly stable and versatile alternatives to traditional boronic acids and esters in a multitude of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of potassium organotrifluoroborates and their boronic acid counterparts, with a focus on purity assessment through established analytical techniques.
Potassium organotrifluoroborates offer significant advantages in terms of stability and handling. Unlike boronic acids, which are susceptible to dehydration to form boroxines and can be sensitive to air and moisture, organotrifluoroborates are generally stable, crystalline solids that can be stored for extended periods without significant degradation.[1][2] This inherent stability simplifies their handling and ensures more accurate stoichiometry in reactions. Commercial suppliers often provide potassium phenyltrifluoroborate with a purity of greater than 98%.[3]
Comparative Analysis: Potassium Organotrifluoroborates vs. Boronic Acids
The superior stability of potassium organotrifluoroborates is a key factor that contributes to their higher purity over time compared to boronic acids.
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Typical Purity (as synthesized) | >98% | Variable, often requires immediate use or purification |
| Form | Crystalline solids | Often amorphous solids or oils |
| Air & Moisture Stability | High; can be stored indefinitely at room temperature.[1] | Variable; prone to dehydration to form boroxines and decomposition.[2] |
| Common Impurities | Unreacted starting materials, residual solvents, corresponding boronic acid | Boroxines (cyclic anhydrides), unreacted starting materials, oxidation byproducts |
Quantitative Purity Assessment Techniques
A multi-pronged approach utilizing various analytical techniques is recommended for the comprehensive purity assessment of synthesized potassium organotrifluoroborates.
| Analytical Technique | Information Provided | Typical Purity Specification |
| Quantitative ¹H NMR (qNMR) | Precise quantification of the organic moiety and detection of proton-containing impurities. | >98% |
| ¹⁹F NMR Spectroscopy | Confirmation of the trifluoroborate group and detection of fluorine-containing impurities. | Single sharp quartet expected |
| Mass Spectrometry (ESI-MS) | Accurate mass determination and identification of the [R-BF₃]⁻ anion. | Mass accuracy within 5 ppm |
| Elemental Analysis | Determination of the elemental composition (C, H, N) to confirm the empirical formula. | Within ±0.4% of theoretical values |
| LC-MS | Separation and identification of non-volatile impurities. | Main peak >98% area |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the purity assessment of potassium organotrifluoroborates.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assay
This protocol outlines the determination of the purity of a synthesized potassium organotrifluoroborate using an internal standard.
Materials:
-
Synthesized potassium organotrifluoroborate sample
-
High-purity internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10-20 mg of the potassium organotrifluoroborate and a similar, accurately known, mass of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation.[4]
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_IS = purity of the internal standard
-
¹⁹F NMR Spectroscopy
This technique is highly effective for confirming the presence of the trifluoroborate moiety.
Procedure:
-
Prepare a solution of the potassium organotrifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum.
-
A pure sample should exhibit a sharp quartet due to the coupling between ¹⁹F and ¹¹B. The chemical shift is characteristic of the trifluoroborate anion.[5]
High-Resolution Mass Spectrometry (ESI-MS)
This method provides accurate mass determination of the organotrifluoroborate anion.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer operating in negative ion mode.
-
Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the [R-BF₃]⁻ anion.
-
The measured mass should be within 5 ppm of the calculated exact mass.
Elemental Analysis
Combustion analysis is used to determine the weight percentages of carbon, hydrogen, and nitrogen.
Procedure:
-
A precisely weighed sample of the potassium organotrifluoroborate is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The experimental weight percentages are compared to the theoretical values calculated from the empirical formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful tool for separating and identifying potential impurities.[6][7]
Procedure:
-
Develop an appropriate HPLC method to achieve separation of the main compound from potential impurities. A C18 column with a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid) is a common starting point.
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Analyze the sample and identify impurities based on their retention times and mass-to-charge ratios.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key purity assessment protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
A Comparative Guide to Ion-Selective Electrode Methods for Fluoride Determination in KHF₂ Solutions
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of fluoride (B91410) concentration in potassium bifluoride (KHF₂) solutions is critical in various research and industrial applications, including the synthesis of fluorinated organic compounds and the production of specialized materials. Ion-selective electrodes (ISEs) offer a rapid and cost-effective approach for fluoride analysis. This guide provides a comprehensive comparison of three primary ISE-based methods: Direct Potentiometry, Standard Addition, and Potentiometric Titration, supported by experimental protocols and performance data to aid in method selection and implementation.
Comparison of Fluoride ISE Methods
The choice of the most suitable ISE method for analyzing KHF₂ solutions depends on the required accuracy, precision, sample throughput, and the complexity of the sample matrix. Due to the high ionic strength and high fluoride concentration inherent in KHF₂ solutions, careful consideration of matrix effects is paramount.
| Parameter | Direct Potentiometry | Standard Addition | Potentiometric Titration |
| Principle | Direct correlation of electrode potential to fluoride concentration via a calibration curve.[1][2][3] | Addition of a known amount of fluoride standard to the sample and measuring the change in potential to determine the original concentration.[2] | Titration of the sample with a reagent that precipitates or complexes with fluoride, using the ISE to detect the endpoint.[1][4] |
| Accuracy | Moderate; susceptible to matrix effects from high ionic strength and complexing agents.[2] | High; effectively compensates for matrix effects, making it suitable for complex samples.[2][5] | Very High; a primary analytical method, though dependent on the stoichiometry of the reaction.[4] |
| Precision | Good; typically <5% RSD, but can be affected by matrix variations. | Very Good; generally offers better precision than direct potentiometry in complex matrices. | Excellent; often achieves <1% RSD. |
| Speed | Fast; suitable for high-throughput screening.[6] | Slower than direct potentiometry due to multiple measurements per sample.[5] | Slowest of the three methods due to the titration process. |
| Linear Range | Wide, but calibration should bracket the expected sample concentration.[6][7] | Applicable over a wide concentration range. | Dependent on titrant concentration and solubility of the precipitate. |
| Ease of Use | Simple and straightforward.[6] | More complex procedure and calculations.[2] | Requires more skill and specialized equipment (e.g., auto-titrator). |
| Sample Preparation | Requires significant dilution and matrix matching of standards. | Requires significant dilution; less stringent requirement for matrix matching. | Requires pH adjustment and dilution.[4] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for each method, adapted for the analysis of high-concentration KHF₂ solutions.
Sample and Standard Preparation for KHF₂ Solutions
A crucial first step for all methods is the careful dilution of the concentrated KHF₂ solution to bring the fluoride concentration within the linear range of the ISE (typically 10⁻¹ to 10⁻⁶ M).[6]
-
Materials:
-
Procedure:
-
Accurately weigh a sample of the KHF₂ solution.
-
Quantitatively transfer it to a plastic volumetric flask.
-
Dilute with deionized water to the mark to achieve an approximate fluoride concentration within the ISE's working range. A serial dilution may be necessary.
-
Prepare a series of fluoride standards from the dried NaF stock solution, ensuring their concentrations bracket the expected concentration of the diluted sample.
-
Direct Potentiometry Protocol
This method relies on a calibration curve to determine the fluoride concentration.
-
Procedure:
-
Prepare the fluoride ISE according to the manufacturer's instructions.
-
For each standard and the diluted KHF₂ sample, pipette a specific volume (e.g., 25 mL) into a plastic beaker.
-
Add an equal volume of TISAB to each beaker and stir.[7] TISAB is crucial for adjusting the pH to an optimal range (typically 5.0-5.5) to prevent the formation of HF and interference from hydroxide (B78521) ions, and to complex any interfering polyvalent cations.[7][8]
-
Immerse the fluoride ISE and a reference electrode in the most dilute standard solution and record the potential (in mV) once the reading stabilizes.
-
Repeat this measurement for all standards, moving from the lowest to the highest concentration.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Measure the potential of the diluted KHF₂ sample solution.
-
Plot the potential (mV) versus the logarithm of the fluoride concentration for the standards to create a calibration curve.
-
Determine the fluoride concentration of the diluted sample from the calibration curve and calculate the concentration in the original KHF₂ solution, accounting for the dilution factor.
-
Standard Addition Protocol
This method is recommended for complex matrices like KHF₂ solutions as it can mitigate matrix effects.[2]
-
Procedure:
-
Pipette a known volume of the diluted KHF₂ sample into a plastic beaker.
-
Add an appropriate volume of TISAB (typically in a 1:1 ratio with the sample).
-
Immerse the electrodes and record the initial potential (E₁).
-
Add a small, known volume of a concentrated fluoride standard solution to the sample.
-
Stir and record the new, stable potential (E₂).
-
Repeat the standard addition at least two more times, recording the potential after each addition.
-
The initial concentration of fluoride in the diluted sample can be calculated using the appropriate standard addition formula.
-
Potentiometric Titration Protocol
This method involves the precipitation of fluoride ions with a titrant, typically a solution of lanthanum nitrate (B79036) (La(NO₃)₃).[4]
-
Procedure:
-
Pipette a known volume of the diluted KHF₂ sample into a plastic beaker.
-
Adjust the pH of the solution to the optimal range for the titration (a pH of 8 is suggested for the cleavage of any SiF₆²⁻ anions that might be present in industrial samples).[4]
-
Immerse the fluoride ISE and a reference electrode into the solution.
-
Titrate the solution with a standardized La(NO₃)₃ solution, recording the potential after each addition of the titrant.
-
The endpoint of the titration is identified by the point of maximum potential change.
-
Calculate the fluoride concentration in the original sample based on the volume of titrant used to reach the endpoint.
-
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each analytical method, the following diagrams are provided in the DOT language.
Caption: Workflow for Fluoride Determination by Direct Potentiometry.
Caption: Workflow for Fluoride Determination by Standard Addition.
Caption: Workflow for Fluoride Determination by Potentiometric Titration.
References
- 1. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Determination of total fluoride in HF/HNO3/H2SiF6 etch solutions by new potentiometric titration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion-selective electrodes: Standard addition and direct measurement – Part 2 | Metrohm [metrohm.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. ezkem.com [ezkem.com]
A Comparative Guide to the Analysis of Volatile Products from KHF2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of volatile products generated from reactions involving potassium bifluoride (KHF₂). The primary volatile product of interest in thermal decomposition or acidification of KHF₂ is hydrogen fluoride (B91410) (HF).[1][2][3] This document outlines the methodologies for gas chromatography (GC) and alternative analytical techniques, presenting experimental data and protocols to aid in method selection and implementation.
Introduction to KHF₂ Reactions and Volatile Products
Potassium bifluoride is a key inorganic fluoride compound that, upon heating or in the presence of acid, releases volatile products.[1][2] The principal volatile species is hydrogen fluoride (HF), a highly corrosive and reactive gas.[1][2] Accurate and reliable analysis of HF and other potential volatile byproducts is crucial for process monitoring, safety, and quality control in various research and industrial applications.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] However, the direct analysis of highly reactive gases like hydrogen fluoride by GC presents significant challenges, primarily due to the reactivity of HF with standard silica-based capillary columns, which can lead to column degradation and poor analytical results.[5] To address this, derivatization of HF into a more inert and chromatographically amenable compound is a common and necessary strategy.
Experimental Protocol: Headspace GC-MS with Derivatization
This protocol describes a headspace gas chromatography-mass spectrometry (GC-MS) method for the analysis of HF from KHF₂ reactions, incorporating a derivatization step.
-
Sample Preparation and Reaction:
-
A known quantity of KHF₂ is placed in a headspace vial.
-
The reaction is initiated, for example, by heating the vial to induce thermal decomposition. The vial is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes) with agitation to allow the volatile products to accumulate in the headspace.[6]
-
-
Derivatization:
-
A derivatizing agent is introduced into the headspace vial. A common choice for fluorides is a silylating reagent, such as trimethylchlorosilane (TMCS), which reacts with HF to form the more volatile and less reactive trimethylfluorosilane (TMFS).[7][8]
-
The reaction is allowed to proceed to completion, which may be facilitated by gentle heating.
-
-
Headspace Sampling:
-
A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas from the vial.
-
The collected sample is then injected into the GC-MS system.
-
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, with the temperature set appropriately for the derivatized analyte (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a DB-1ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Oven Temperature Program: An initial temperature hold (e.g., 40°C for 2 minutes), followed by a temperature ramp (e.g., 10°C/min to 250°C) to separate the components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected products (e.g., m/z 30-300). The transfer line and ion source temperatures are typically maintained around 250°C.[9]
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the separated components.
-
The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compounds.
-
Quantification can be achieved by using an internal or external standard calibration curve.
-
Alternative Analytical Methods
Given the challenges of direct GC analysis of HF, other analytical techniques are often employed. The most common and effective alternatives are Ion Chromatography (IC) and the use of an Ion-Selective Electrode (ISE).
Ion Chromatography (IC)
Ion chromatography is a highly effective method for the analysis of ionic species, including fluoride ions.[5] For the analysis of gaseous HF, the sample is first collected and dissolved in an aqueous solution.
Experimental Protocol: IC Analysis
-
Sample Collection: The volatile products from the KHF₂ reaction are bubbled through a known volume of a suitable absorption solution (e.g., a dilute sodium hydroxide (B78521) or sodium carbonate solution) to trap the HF as fluoride ions.
-
Sample Preparation: The absorption solution is diluted as necessary to fall within the calibrated range of the IC system.
-
IC System Conditions:
-
Column: An anion-exchange column suitable for halide separation (e.g., Dionex IonPac AS15).[5]
-
Eluent: A suitable eluent, such as a potassium hydroxide gradient, is used to separate the anions.
-
Detection: A suppressed conductivity detector is typically used for the detection of fluoride ions.
-
-
Data Analysis: The concentration of fluoride is determined by comparing the peak area from the sample to a calibration curve prepared from standard fluoride solutions.
Ion-Selective Electrode (ISE)
An ion-selective electrode provides a simple and rapid method for determining the concentration of fluoride ions in an aqueous solution.
Experimental Protocol: ISE Analysis
-
Sample Collection: Similar to the IC method, the gaseous HF is trapped in an absorption solution.
-
Sample Preparation: A total ionic strength adjustment buffer (TISAB) is added to the sample solution. TISAB is crucial as it adjusts the pH to an optimal range for fluoride measurement and complexes with interfering ions.
-
Measurement: A fluoride ion-selective electrode and a reference electrode are immersed in the sample solution, and the potential difference is measured using a pH/ion meter.
-
Data Analysis: The fluoride concentration is determined by comparing the measured potential to a calibration curve constructed from standard fluoride solutions.
Performance Comparison
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Feature | Gas Chromatography (with Derivatization) | Ion Chromatography | Ion-Selective Electrode |
| Principle | Separation of volatile compounds based on partitioning between a stationary and mobile phase. | Separation of ions based on their affinity for an ion-exchange resin. | Potentiometric measurement of fluoride ion activity. |
| Selectivity | High (with MS detection). | High. | Good, but can be subject to interferences from certain ions (e.g., OH⁻). |
| Sensitivity | Very high (ng/mL levels).[8] | High (µg/L to mg/L range). | Moderate (mg/L range). |
| Sample Throughput | Moderate. | High. | High. |
| Ease of Use | Complex (requires derivatization and skilled operator). | Moderately complex. | Simple and rapid.[7] |
| Cost | High (instrumentation). | Moderate to High. | Low. |
| Advantages | Can identify and quantify multiple volatile components simultaneously. | Direct measurement of fluoride ion, high accuracy.[5] | Fast, portable, and inexpensive. |
| Disadvantages | Indirect analysis of HF, derivatization can be complex and introduce errors. HF is highly reactive with GC components.[5] | Requires sample collection in a liquid phase. | Lower sensitivity and potential for interferences. |
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC analysis and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the headspace GC-MS analysis of volatile products from KHF₂ reactions.
Caption: Comparison of analytical methods for volatile products of KHF₂ reactions.
Conclusion
The analysis of volatile products from KHF₂ reactions, primarily hydrogen fluoride, can be accomplished through several analytical techniques. Gas chromatography, when coupled with a derivatization step, offers high sensitivity and the ability to identify multiple volatile components. However, for direct and quantitative analysis of fluoride, ion chromatography is a highly accurate and reliable method. The ion-selective electrode method provides a rapid, low-cost alternative, particularly for routine monitoring where high sensitivity is not the primary requirement. The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the complexity of the sample matrix.
References
- 1. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition investigations of candidate high temperature base fluids. II: Model silahydrocarbons (1989) | Vijay K. Gupta | 2 Citations [scispace.com]
- 4. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive analysis of molten salt electrolysis use for the CO₂ conversion to high-value carbon products - LUTPub [lutpub.lut.fi]
A Head-to-Head Battle of Fluorinating Agents: Potassium Hydrogen Fluoride vs. KF/Crown Ether Systems
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of an effective and practical fluorinating agent is paramount. This guide provides a comprehensive comparison of two common nucleophilic fluorinating systems: potassium hydrogen fluoride (B91410) (KHF₂) and potassium fluoride (KF) in conjunction with crown ethers.
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, making fluorination a critical tool in medicinal chemistry and materials science. Both KHF₂ and KF/crown ether systems serve as sources of fluoride ions for nucleophilic substitution reactions, but they differ in their reactivity, reaction conditions, and substrate scope. This comparison aims to provide a clear, data-driven overview to aid in the selection of the optimal fluorination strategy.
Quantitative Performance Comparison
To facilitate a direct comparison of efficacy, the following table summarizes experimental data for the nucleophilic fluorination of alkyl halides under various conditions using both KHF₂ and KF/crown ether systems.
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Byproducts | Reference |
| 1-Bromooctane | KF/18-crown-6 (B118740) | Acetonitrile (B52724) | 83 | 20 | 92 | 8% 1-octene | [1] |
| 1-Bromooctane | KF/18-crown-6 | Benzene | 80 | 20 | 62 | Not specified | [2] |
| 2-Bromooctane | KF/18-crown-6 | Acetonitrile | 83 | 20 | 32 | 68% 1- and 2-octene | [1] |
| (3-bromopropoxy)benzene | KF/18-crown-6 (2 equiv.) + TBOH-F3 (6 equiv.) | Acetonitrile | 82 | 6 | 70 | 5% elimination, 14% alcohol | [3][4] |
| Primary Alkyl Bromide | KF/18-crown-6 + bulky diol | Acetonitrile | 82 | 24 | 46 | Minimal elimination | [5] |
| Benzyl Monochloroacetate | KF/18-crown-6 | Sulfolane | 100 | Not specified | Excellent | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for nucleophilic fluorination using the KF/18-crown-6 system and a general procedure for fluorination with spray-dried KF, which can be adapted.
Fluorination of an Alkyl Bromide using KF/18-Crown-6[6]
Materials:
-
Alkyl bromide (e.g., 1-bromooctane)
-
Anhydrous potassium fluoride (KF), spray-dried for best results
-
18-crown-6
-
Anhydrous acetonitrile
Procedure:
-
To a stirred suspension of spray-dried potassium fluoride (40 mmol) in anhydrous acetonitrile (20 mL) is added 18-crown-6 (catalytic amount, e.g., 0.1-1 equivalent).
-
The alkyl bromide (20 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the corresponding alkyl fluoride.
General Procedure for Fluorination of Acid Chlorides with Spray-Dried KF[7]
Materials:
-
Acid chloride
-
Spray-dried potassium fluoride (KF)
-
Anhydrous acetonitrile
Procedure:
-
A mixture of the acid chloride (20 mmol), spray-dried KF (40 mmol, 2.32 g), and anhydrous acetonitrile (20 mL) is prepared in a suitable reaction vessel.
-
The mixture is stirred at room temperature for 3 hours.
-
The inorganic material is removed by filtration.
-
The filtrate is poured into an aqueous solution of HCl.
-
The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to afford the acyl fluoride.
Mechanistic Insights and Logical Relationships
The efficacy of these two fluorinating systems is rooted in their mechanisms for generating a nucleophilic fluoride ion.
KF/Crown Ether System
Potassium fluoride itself has low solubility in many organic solvents, and the fluoride ion is strongly solvated in protic solvents, reducing its nucleophilicity. Crown ethers, such as 18-crown-6, address this by sequestering the potassium ion within their cavity. This complexation disrupts the KF crystal lattice, enhancing its solubility in aprotic solvents like acetonitrile.[6] The fluoride ion, now loosely associated with the large, solvated potassium-crown ether complex, becomes a more "naked" and, therefore, more potent nucleophile for Sₙ2 reactions.[6]
Potassium Hydrogen Fluoride (KHF₂) System
This compound is an ionic compound composed of a potassium cation (K⁺) and a bifluoride anion (HF₂⁻). The bifluoride ion is the key species, acting as a source of the fluoride ion.[7] In the presence of a substrate, the bifluoride ion can deliver a fluoride ion for nucleophilic attack. The reaction mechanism can be more complex than with KF/crown ether systems and is often dependent on the reaction conditions, such as the presence of water or phase-transfer catalysts. In some instances, the presence of KHF₂ can suppress side reactions, like alcohol formation, that may occur in KF/crown ether systems when trace amounts of water are present.[3][8][9]
Conclusion
The KF/crown ether system is a well-established and highly effective method for nucleophilic fluorination of alkyl halides in aprotic organic solvents. The role of the crown ether in solubilizing the fluoride salt and enhancing the nucleophilicity of the fluoride ion is well understood, leading to high yields, particularly with primary alkyl halides.[1] However, the system can be sensitive to steric hindrance, with lower yields observed for secondary alkyl halides, and can lead to elimination byproducts.[1]
This compound is a cost-effective and readily available fluorinating agent. While it is a competent source of nucleophilic fluoride, its application in anhydrous organic media for simple Sₙ2 reactions on alkyl halides is less documented in direct comparison to KF/crown ether systems. Its utility is more prominently featured in biphasic systems or for the fluorination of more activated substrates like acid chlorides and sulfonyl chlorides.
For researchers in drug development and synthetic chemistry, the choice between these two systems will depend on the specific substrate, desired reaction conditions, and cost considerations. The KF/crown ether system offers a robust and high-yielding method for many applications, while KHF₂ presents a potentially more economical alternative, particularly for specific substrate classes or when biphasic conditions are acceptable. Further head-to-head comparative studies under identical conditions would be invaluable to the scientific community for making more nuanced decisions.
References
- 1. scispace.com [scispace.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Potassium hydrogen fluoride proper disposal procedures
Proper disposal of potassium hydrogen fluoride (B91410) (KHF2), also known as potassium bifluoride, is critical due to its toxic and corrosive properties.[1][2][3][4] Adherence to strict safety and regulatory procedures is essential to protect laboratory personnel and the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this hazardous chemical.
Immediate Safety Protocols
Before handling potassium hydrogen fluoride for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of the necessary handling precautions.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1][5] |
| Skin Protection | Wear a chemical-resistant apron and long-sleeved clothing.[6] Gloves must be inspected before use; recommended materials include Polyvinyl Chloride (PVC) for solid KHF2.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[5] All work should be done in a well-ventilated area or under a chemical fume hood.[3] |
Handling Precautions:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Wash hands and any exposed skin thoroughly after handling the material.[1][5]
-
Store material locked up in a dry, cool, well-ventilated area away from incompatible substances like strong acids and bases.[1][2][3][6][7]
Standard Disposal Procedure
This compound must be managed as a hazardous waste.[3][7][9] Disposal must be conducted through a licensed and approved waste disposal company.[1][5][6]
Step 1: Waste Identification and Segregation
-
Clearly label all waste containers with "Hazardous Waste," "Toxic," "Corrosive," and "this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containment
-
Use designated, leak-proof, and corrosion-resistant containers for waste collection.
-
Empty containers that previously held this compound must be treated as hazardous waste and disposed of in the same manner as the unused product.[6]
Step 3: On-Site Storage
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
You must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][5]
Emergency Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Small Spills:
-
Ensure the area is well-ventilated.[2]
-
Wearing full PPE, carefully sweep or vacuum the spilled solid material.[1][5][8]
-
Avoid any actions that could create dust.[8]
-
Place the collected material into a suitable, sealed container for hazardous waste disposal.[4][8]
Large Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
If it can be done without risk, attempt to stop the source of the leak.[4]
-
Prevent the spilled material from entering drains, sewers, or confined areas.[4]
-
Immediately contact your institution's emergency response team and EHS office for assistance with disposal.[4]
Key Data Summary
The following table summarizes key quantitative and classification data for this compound, which is essential for shipping and waste profiling.
| Parameter | Value |
| UN Number | 1811[2][5][7] |
| DOT Hazard Class | 8 (Corrosive)[4][7] |
| Subsidiary Hazard Class | 6.1 (Toxic)[8][10] |
| CAS Number | 7789-29-9[1][7] |
| Oral Toxicity (LD50, Rat) | 160 mg/kg[11] |
Advanced Chemical Treatment Protocols (For Information Only)
Disclaimer: The following describes an industrial-scale chemical process and is provided for informational purposes only. It is not a recommended procedure for a standard laboratory setting due to the hazardous materials and specialized equipment involved. Always follow the standard disposal procedure outlined above.
Industrial methods exist to recycle waste potassium bifluoride. One patented method involves neutralizing the acidic fluoride salt to produce valuable downstream chemicals.[12]
Methodology: Conversion to Potassium Fluoride
-
Reaction Setup : Waste potassium bifluoride is crushed and mixed into a slurry with a stoichiometric amount of an aqueous base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3).[12]
-
Neutralization : The slurry is heated to 80-90°C and stirred continuously for 20-24 hours to ensure the complete conversion of potassium bifluoride to potassium fluoride (KF).[12]
-
Filtration : The resulting mixture is filtered to remove any solid impurities.[12]
-
Product Recovery : The filtrate, now a solution of potassium fluoride, can be processed further. For example, it can be subjected to evaporation at 120-135°C to crystallize potassium fluoride dihydrate, a commercially useful product.[12]
This process effectively recycles the hazardous waste into a reusable chemical feedstock, but it requires precise control, specialized equipment, and expert handling of corrosive and toxic materials.
Disposal and Safety Workflow
The following diagram illustrates the decision-making process and procedural flow for safely managing this compound from handling to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. uvm.edu [uvm.edu]
- 5. uvm.edu [uvm.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. api.henkeldx.com [api.henkeldx.com]
- 11. fishersci.ch [fishersci.ch]
- 12. RU2617398C1 - Method of processing waste potassium bifluoride - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Hydrogen Fluoride
Essential protocols for the safe management, use, and disposal of Potassium Hydrogen Fluoride (B91410) in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of hazardous chemicals is paramount. Potassium hydrogen fluoride, a colorless to white crystalline substance, is utilized in various industrial applications, including as a wood preservative and in metal treatment.[1] However, its corrosive nature and potential to release highly toxic hydrogen fluoride gas demand stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The appropriate selection and use of protective gear are critical to prevent exposure.
Eye and Face Protection:
-
Always wear eye protection with side shields or goggles when handling solid this compound.[1]
-
For tasks that may generate fumes, gases, or vapors, non-vented, impact-resistant goggles are required.[1]
-
When working with this corrosive and highly irritating or toxic substance, a face shield must be worn in conjunction with goggles.[1]
Skin and Body Protection:
-
Avoid all skin contact with this compound.[1] Protective clothing should be made from materials that cannot be permeated or degraded by the substance.[1]
-
Recommended glove materials for solid this compound include Neoprene and Polyvinyl Chloride. For hydrogen fluoride gas, Silver Shield®/4H® is recommended.[1]
-
For protective clothing, materials such as DuPont Tychem® Polycoat, CPF 1, QC, CPF 2, and SL are suitable for the solid form. For hydrogen fluoride gas, DuPont Tychem® Responder® and TK, and Saint-Gobain CHALLENGE ULTRAPRO® Vapor fabrics are recommended.[1]
-
A chemical-resistant apron and long-sleeved clothing are also necessary.[2]
Respiratory Protection:
-
The use of respirators should be part of a written program that includes training, fit testing, and medical exams, as outlined in the OSHA Respiratory Protection Standard (29 CFR 1910.134).[1]
-
If there is a potential for overexposure to solid this compound, a NIOSH-approved full facepiece air-purifying respirator with cartridges specific for hydrogen fluoride and high-efficiency particulate pre-filters should be used.[1] A powered-air purifying respirator can offer even greater protection.[1]
-
In situations where exposure could exceed 25 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]
Exposure Limits for Hydrogen Fluoride
The following table summarizes the airborne exposure limits for hydrogen fluoride, measured as fluorine. It is crucial to maintain workplace concentrations below these levels.
| Agency | Exposure Limit (Time-Weighted Average) | Short-Term Exposure Limit (STEL) / Ceiling |
| OSHA | 2.5 mg/m³ (8-hour PEL) | - |
| NIOSH | 2.5 mg/m³ (10-hour REL) | 5 mg/m³ (15-minute) |
| ACGIH | 0.4 mg/m³ (8-hour TLV) | 1.7 mg/m³ (Ceiling) |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[1]
Standard Operating Procedures for Safe Handling
Adherence to established protocols is critical for minimizing risks associated with this compound.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[2][3][4]
-
Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Store away from incompatible materials such as strong acids, strong bases, and silica-containing materials like glass and cement.[1][2] this compound can react with metals in the presence of moisture to release flammable and explosive hydrogen gas.[1][2]
Emergency Procedures:
A clear and well-rehearsed emergency plan is essential. The following diagram outlines the immediate steps to be taken in the event of an exposure or spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with large amounts of water while removing contaminated clothing.[1] Apply a 2.5% calcium gluconate gel to the affected area, massaging it into the skin while wearing rubber gloves.[1] Seek immediate medical assistance.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower lids.[1] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3][5] Seek immediate medical attention.[3]
Spill and Disposal Plan:
-
In the event of a spill, evacuate personnel from the area and secure the entrance.[1]
-
Eliminate all ignition sources.[1]
-
Collect the powdered material in a safe manner and place it in sealed containers for disposal.[1]
-
Ventilate the area and wash it down after the cleanup is complete.[1]
-
DO NOT wash spills into the sewer system.[1]
-
This compound may need to be disposed of as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1]
By implementing these comprehensive safety measures, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
